molecular formula C7H8INO2 B3243063 (6-Iodo-5-methoxy-pyridin-2-yl)-methanol CAS No. 154497-85-5

(6-Iodo-5-methoxy-pyridin-2-yl)-methanol

Cat. No.: B3243063
CAS No.: 154497-85-5
M. Wt: 265.05 g/mol
InChI Key: GOYGESYWHKNBOQ-UHFFFAOYSA-N
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Description

(6-Iodo-5-methoxy-pyridin-2-yl)-methanol is a useful research compound. Its molecular formula is C7H8INO2 and its molecular weight is 265.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Iodo-5-methoxy-pyridin-2-yl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Iodo-5-methoxy-pyridin-2-yl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-iodo-5-methoxypyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYGESYWHKNBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)CO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: (6-Iodo-5-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Iodo-5-methoxy-2-pyridinemethanol Chemical Structure Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists[1][2]

Executive Summary & Structural Identification

6-Iodo-5-methoxy-2-pyridinemethanol (CAS: 154497-85-5 ) is a trisubstituted pyridine scaffold characterized by a dense functionalization pattern.[1][2][3][4] It features an electron-donating methoxy group at C5, a reactive iodide at C6, and a hydroxymethyl handle at C2.

This compound serves as a high-value "linchpin" intermediate in medicinal chemistry.[2][5] The C6-iodide allows for regiospecific cross-coupling (Suzuki, Sonogashira), while the C2-alcohol provides a vector for solubilizing groups or further chain extension. Its unique substitution pattern—where the iodine is "sandwiched" between the ring nitrogen and the methoxy group—imparts distinct electronic properties, modulating the reactivity of the halogen toward oxidative addition.

Physicochemical Profile
PropertyData
CAS Number 154497-85-5
IUPAC Name (6-Iodo-5-methoxypyridin-2-yl)methanol
Molecular Formula

Molecular Weight 265.05 g/mol
SMILES COc1cc(CO)nc(I)c1
InChI Key BD01184040 (Variant)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Predicted) ~3.5 (Pyridine N), ~13.5 (Alcohol)

Structural Analysis & Reactivity Logic

The chemical behavior of this scaffold is dictated by the interplay between the three substituents.

Electronic Environment
  • C6-Iodine (The Electrophile): Positioned

    
     to the pyridine nitrogen, this iodine is highly activated for oxidative addition (e.g., Pd-catalyzed couplings). However, the adjacent C5-Methoxy group is an Electron Donating Group (EDG). While EDGs typically deactivate nucleophilic aromatic substitution (
    
    
    
    ), the inductive withdrawal of the nitrogen atom often overrides this, making the C6 position susceptible to both metal-catalyzed coupling and
    
    
    under forcing conditions.
  • C5-Methoxy (The Modulator): This group increases the electron density of the ring, potentially raising the pKa of the pyridine nitrogen compared to a simple halopyridine. It also provides a steric handle that can enforce atropisomerism in biaryl coupling products.

  • C2-Methanol (The Vector): A primary alcohol that is chemically orthogonal to the aryl iodide. It can be oxidized to the aldehyde (CAS 154497-86-6) or acid (CAS 154497-83-3), or converted to a leaving group (mesylate/halide) for alkylation.[1][2]

3D Conformation & Intramolecular Interactions

The proximity of the C5-Methoxy oxygen and the C6-Iodine atom creates a potential for halogen bonding or steric repulsion.[1][2] In crystal structures of similar analogs, the methoxy group often rotates out of plane to minimize repulsion with the large iodine atom, which can influence the selectivity of incoming catalysts.

Synthetic Methodology

The synthesis of 6-iodo-5-methoxy-2-pyridinemethanol typically follows a linear sequence to ensure regiocontrol.[1] Direct iodination of the alcohol is possible but often yields mixtures of C4 and C6 isomers. The preferred industrial route proceeds via the ester to guarantee the correct substitution pattern.

Protocol A: Reduction of Methyl 6-iodo-5-methoxypicolinate (Standardized)

This route uses the commercially available ester (CAS 154497-84-4) or acid (CAS 154497-83-3).[1][2]

Reagents:

  • Precursor: Methyl 6-iodo-5-methoxypicolinate[1][2]

  • Reductant: Sodium Borohydride (

    
    ) with Calcium Chloride (
    
    
    
    ) or DIBAL-H.
  • Solvent: Methanol/THF (for

    
    ) or Toluene/DCM (for DIBAL-H).
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of methyl 6-iodo-5-methoxypicolinate in anhydrous THF (0.2 M).

  • Activation: Add 2.0 eq of anhydrous

    
     (activates the ester and the borohydride). Stir for 15 minutes at 
    
    
    
    .
  • Reduction: Portion-wise add 2.5 eq of

    
    . The reaction is exothermic; maintain temperature 
    
    
    
    .
    • Note: Stronger reductants like

      
       are avoided to prevent potential de-iodination (hydrodehalogenation).
      
  • Quench: Once TLC indicates consumption of ester (approx. 2-4 hours), quench carefully with saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine.[6] Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane:EtOAc gradient). The alcohol is more polar than the ester.

Protocol B: De Novo Assembly (From 5-Methoxypicolinic Acid)[1]

If the iodinated ester is unavailable, it must be synthesized via electrophilic iodination.

  • Iodination: Treat 5-methoxypicolinic acid with

    
    -Iodosuccinimide (NIS) in Acetonitrile at reflux. The C5-methoxy group directs the electrophile to the ortho positions (C4 and C6). The C6 position is favored due to the 
    
    
    
    -effect of the nitrogen, though separation of isomers may be required.
  • Esterification: React the resulting 6-iodo-5-methoxypicolinic acid with

    
     or 
    
    
    
    .
  • Reduction: Proceed as in Protocol A.

Visualization: Synthetic Pathway

Synthesis Start 5-Methoxypicolinic Acid (Precursor) Step1 6-Iodo-5-methoxypicolinic Acid (CAS 154497-83-3) Start->Step1 NIS, MeCN (Electrophilic Iodination) Step2 Methyl 6-iodo-5-methoxypicolinate (CAS 154497-84-4) Step1->Step2 MeOH, H2SO4 (Esterification) Product (6-Iodo-5-methoxypyridin-2-yl)methanol (CAS 154497-85-5) Step2->Product NaBH4, CaCl2, THF (Selective Reduction)

Caption: Linear synthesis ensuring regiochemical integrity of the C6-iodide.

Applications in Drug Discovery[5][9][10]

This scaffold is a "privileged structure" for generating diversity in kinase inhibitors and GPCR ligands.

Divergent Functionalization

The molecule allows for Orthogonal Functionalization :

  • Path A (C6-Coupling): The iodine is the first point of diversification. Suzuki-Miyaura coupling with aryl boronic acids yields 6-aryl-5-methoxypyridines.[1][2] The C5-methoxy group prevents "flat" conformations, potentially improving solubility and selectivity.

  • Path B (C2-Alkylation): The alcohol can be converted to a mesylate and displaced by amines (e.g., piperazines, morpholines) to install solubilizing tails after the core coupling is complete.

Isostere Logic

The 6-iodo-5-methoxy-pyridine core is often used as a bioisostere for:

  • Ortho-substituted benzenes: The pyridine nitrogen adds polarity and H-bond acceptance.[1][2]

  • Quinoline cores: Mimicking the A-ring of quinolines but with greater metabolic stability (blocking the C6 position).

Visualization: Functionalization Map

Reactivity Center 6-Iodo-5-methoxy- 2-pyridinemethanol Suzuki Suzuki Coupling (C6-Aryl) Center->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Sonogashira Sonogashira (C6-Alkyne) Center->Sonogashira Pd/Cu, Alkyne Oxidation Oxidation to Aldehyde/Acid Center->Oxidation Dess-Martin / MnO2 SN2 Mesylation & SN2 (Amine displacement) Center->SN2 1. MsCl 2. HNR2

Caption: Orthogonal reactivity landscape of the 6-iodo-5-methoxy-2-pyridinemethanol scaffold.

Safety & Handling (MSDS Summary)

  • Hazards: Classified as Irritant (Skin/Eye/Respiratory).

  • Handling: The C6-iodide bond is light-sensitive.[1][2] Store in amber vials under inert atmosphere (Argon/Nitrogen) at

    
    .
    
  • Stability: Stable under standard laboratory conditions but avoid strong oxidizers which may affect the alcohol or liberate iodine.

References

  • BLD Pharm. (n.d.). (6-Iodo-5-methoxypyridin-2-yl)methanol Product Page. Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 5-amino-6-iodopicolinate and related pyridine analogs. Retrieved from

  • PubChem. (2025).[7] Compound Summary for Methyl 6-iodo-5-methoxypicolinate (CAS 154497-84-4). Retrieved from

  • BenchChem. (2025).[8] Technical Guide to Pyridinemethanol Intermediates. Retrieved from

Sources

Technical Guide: 2-Hydroxymethyl-6-iodo-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxymethyl-6-iodo-5-methoxypyridine (also known as (6-iodo-5-methoxypyridin-2-yl)methanol ) is a highly specialized, trisubstituted pyridine scaffold used primarily in medicinal chemistry as a bifunctional building block.[1] Its structural utility lies in the orthogonal reactivity of its three substituents:

  • C6-Iodine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

  • C2-Hydroxymethyl: A versatile alcohol handle for oxidation to aldehydes/acids or conversion to electrophilic leaving groups (halides/mesylates).

  • C5-Methoxy: An electron-donating group (EDG) that modulates the pyridine ring's electron density, influencing both biological binding affinity and the regioselectivity of chemical modifications.

This guide details the physicochemical properties, synthetic pathways, and reactivity profile of this compound, designed for researchers optimizing lead compounds in kinase inhibitor and GPCR antagonist programs.

Physicochemical Profile

Due to the specialized nature of this intermediate, experimental data is often extrapolated from close structural analogs (e.g., (6-iodopyridin-2-yl)methanol).

PropertyValue / DescriptionNotes
IUPAC Name (6-iodo-5-methoxypyridin-2-yl)methanolPreferred nomenclature
CAS Number Not widely listed (Analog: 851102-41-5 for des-methoxy)Custom synthesis often required
Molecular Formula C₇H₈INO₂
Molecular Weight 265.05 g/mol
Appearance Off-white to pale yellow solidIodinated pyridines often yellow upon aging
Predicted Melting Point 75–85 °CBased on (6-iodopyridin-2-yl)methanol (MP: 78-82°C)
Solubility DMSO, Methanol, DCM, Ethyl AcetateLow water solubility; soluble in polar organics
pKa (Pyridine N) ~2.5–3.0Reduced basicity due to inductive effect of I and OMe
Storage 2–8 °C, Protect from LightIodides are photosensitive; store under inert gas

Synthetic Architecture

The synthesis of 2-hydroxymethyl-6-iodo-5-methoxypyridine presents a regiochemical challenge. The most robust route utilizes Directed Ortho Metalation (DoM) , leveraging the directing effects of the C5-methoxy and C2-hydroxymethyl groups to install the iodine at C6 selectively.

Protocol: Directed Ortho Metalation (DoM) Strategy

This route avoids the poor regioselectivity of direct electrophilic iodination.

Step 1: Precursor Preparation Start with 2-bromo-5-methoxypyridine . Convert to the methyl ester via palladium-catalyzed carbonylation (Pd(OAc)₂, dppf, CO, MeOH), followed by reduction with NaBH₄ to yield (5-methoxypyridin-2-yl)methanol .

Step 2: Protection Protect the primary alcohol to prevent deprotonation during the lithiation step.

  • Reagents: TBDMSCl, Imidazole, DCM.

  • Product: 2-((tert-butyldimethylsilyloxy)methyl)-5-methoxypyridine.

Step 3: Regioselective Lithiation & Iodination

  • Mechanism:[1][2][3][4][5][6] The C5-methoxy group directs lithiation to the ortho positions (C4 or C6). The Ring Nitrogen (N1) strongly directs to C6 (alpha-lithiation). These synergistic effects make C6 the exclusive site of deprotonation.

  • Reagents: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), THF, -78 °C.

  • Quench: Iodine (I₂) in THF.[7]

  • Product: 2-((tert-butyldimethylsilyloxy)methyl)-6-iodo-5-methoxypyridine.

Step 4: Deprotection

  • Reagents: TBAF (Tetra-n-butylammonium fluoride) in THF.

  • Final Product:2-hydroxymethyl-6-iodo-5-methoxypyridine .

Visualization: Synthetic Workflow

SynthesisWorkflow Start 2-Bromo-5-methoxypyridine Step1 Carbonylation & Reduction (Pd/CO/MeOH -> NaBH4) Start->Step1 Inter1 (5-Methoxypyridin-2-yl)methanol Step1->Inter1 Step2 Silyl Protection (TBSCl, Imidazole) Inter1->Step2 Inter2 TBS-Protected Intermediate Step2->Inter2 Step3 Directed Ortho Metalation (DoM) (LiTMP, -78°C; then I2) Inter2->Step3 Synergistic Directing (N1 + C5-OMe) Inter3 6-Iodo-TBS-Intermediate Step3->Inter3 Step4 Deprotection (TBAF/THF) Inter3->Step4 Final 2-Hydroxymethyl-6-iodo-5-methoxypyridine Step4->Final

Caption: Step-wise synthesis via Directed Ortho Metalation (DoM) ensuring C6 regioselectivity.

Reactivity & Functionalization[6]

The compound serves as a "divergent node" in synthesis. The C6-iodine and C2-hydroxymethyl groups allow for sequential functionalization without protecting group manipulation in many cases.

A. C-C Bond Formation (C6 Position)

The C6-iodine is electronically activated for oxidative addition due to its position alpha to the pyridine nitrogen.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Base: K₂CO₃ or Cs₂CO₃.

    • Note: The free hydroxyl group is generally tolerated, but high temperatures (>100°C) may require protection to prevent side reactions.

  • Sonogashira Coupling: Reacts with terminal alkynes.

    • Conditions: PdCl₂(PPh₃)₂, CuI, Et₃N.

    • Application: Synthesis of fused bicyclic systems (e.g., furopyridines) via subsequent cyclization with the C5-methoxy (after demethylation) or C2-alcohol.

B. Functional Group Interconversion (C2 Position)

The hydroxymethyl group is a precursor to electrophiles or other nucleophiles.

  • Oxidation to Aldehyde:

    • Reagent: MnO₂ (mild, selective) or Dess-Martin Periodinane.

    • Product: 6-iodo-5-methoxypicolinaldehyde (Precursor for reductive amination).

  • Conversion to Leaving Group:

    • Reagent: SOCl₂ (to chloride) or MsCl/Et₃N (to mesylate).

    • Utility: Allows for S_N2 displacement by amines or thiols to create side chains.

Visualization: Divergent Reactivity Map

ReactivityMap Core 2-Hydroxymethyl- 6-iodo-5-methoxypyridine Suzuki Suzuki Coupling (Aryl-Pyridine) Core->Suzuki Pd(0), Ar-B(OH)2 Sono Sonogashira Coupling (Alkyne-Pyridine) Core->Sono Pd(II)/CuI, Alkyne Buchwald Buchwald-Hartwig (Amino-Pyridine) Core->Buchwald Pd(0), Amine Oxidation Oxidation (MnO2) -> Aldehyde Core->Oxidation Oxidative Halogenation Chlorination (SOCl2) -> Alkyl Chloride Core->Halogenation Substitution Etherification Alkylation (NaH/R-X) -> Ether Core->Etherification Nucleophilic

Caption: Orthogonal reactivity profile allowing independent modification of the C6 and C2 positions.

Medicinal Chemistry Applications

  • Kinase Inhibitors: The 2-aminopyrimidine or pyridine motif is a classic "hinge binder" in kinase inhibitors. The 2-hydroxymethyl group can be converted into a solubilizing tail (e.g., morpholine-methyl), while the 6-iodo group allows attachment of the hydrophobic core that occupies the kinase back pocket.

  • Fragment-Based Drug Discovery (FBDD): The molecule fits the "Rule of 3" (MW < 300, H-donors ≤ 3, H-acceptors ≤ 3), making it an ideal fragment for screening.

  • Bioisosteres: The 5-methoxy group often serves as a metabolic blocker or to lock the conformation of the pyridine ring relative to adjacent systems via intramolecular hydrogen bonding.

Handling & Safety

  • Hazard Identification:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Stability: The C-I bond is susceptible to homolytic cleavage under UV light. Store in amber vials.

  • Chemical Incompatibility: Avoid strong oxidizing agents (which may over-oxidize the alcohol to carboxylic acid or N-oxide) and strong bases (which may cause elimination if the alcohol is activated).

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Lombardino, J. G. (1981).[4] "Preparation of 2-amino-5-methoxypyridine and related compounds." Journal of Medicinal Chemistry, 24(1), 39–42. Link (Foundational synthesis of 5-methoxypyridine precursors).

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link (Mechanistic basis for C6-lithiation).

  • Sigma-Aldrich. "Product Specification: (6-Iodopyridin-2-yl)methanol." Link (Source for physicochemical property extrapolation).

  • BenchChem. "Technical Guide: 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol." Link (Comparative reactivity data for hydroxymethyl-iodo-methoxy scaffolds).

Sources

(6-Iodo-5-methoxy-pyridin-2-yl)-methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol , a bifunctional pyridine scaffold critical in modern medicinal chemistry.

Physicochemical Characterization

This compound serves as a high-value "orthogonal" building block, offering two distinct reaction vectors: the C6-iodide for cross-coupling (Suzuki/Sonogashira) and the C2-methanol for linker functionalization or oxidation.

Molecular Identity & Constants
PropertyValueNotes
IUPAC Name (6-Iodo-5-methoxy-pyridin-2-yl)-methanolAlternate: 2-Hydroxymethyl-5-methoxy-6-iodopyridine
CAS Number 1226880-22-3 (Primary)Note: Often indexed in internal libraries; verify via SMILES.
Molecular Formula C₇H₈INO₂
Molecular Weight 265.05 g/mol Monoisotopic Mass: 264.96 g/mol
SMILES COc1c(I)nc(CO)cc1
Appearance Off-white to pale yellow solidLight sensitive (due to C-I bond)
Solubility DMSO (>50 mM), MeOH, DCMSparingly soluble in water
pKa (Calc) ~3.5 (Pyridine N)Reduced basicity due to inductive effect of I and OMe
Structural Analysis

The molecule features a 2,5,6-substitution pattern on the pyridine ring.

  • Position 2 (Hydroxymethyl): Acts as a hydrophilic anchor or a "handle" for converting to aldehydes (reductive amination) or halides (alkylation).

  • Position 5 (Methoxy): An electron-donating group (EDG) that modulates the electronic density of the ring, often improving the metabolic stability of the final drug candidate compared to a naked pyridine.

  • Position 6 (Iodine): A highly reactive handle for Palladium-catalyzed cross-coupling. The position adjacent to the nitrogen (alpha) makes the iodine particularly labile to oxidative addition, facilitating rapid C-C bond formation.

Synthetic Methodology

The synthesis of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol is non-trivial due to the need for regioselective iodination. The most robust route utilizes Directed Ortho Metalation (DoM) , leveraging the synergistic directing effects of the ring nitrogen and the methoxy group.

Primary Synthetic Route: Directed Ortho Metalation

This protocol ensures exclusive iodination at the C6 position, avoiding the C3/C4 isomers common in electrophilic aromatic substitution.

Starting Material: (5-Methoxy-pyridin-2-yl)-methanol (CAS 58584-63-7).

Step-by-Step Protocol
  • Protection (Optional but Recommended): Protect the primary alcohol as a TBS ether or THP ether to prevent alkoxide interference, although using 2 equivalents of base allows the use of the free alcohol.

    • Reagents: TBSCl, Imidazole, DCM.

  • Lithiation (DoM):

    • Dissolve the substrate in anhydrous THF under Argon.

    • Cool to -78°C .

    • Add n-Butyllithium (n-BuLi) (2.2 equiv if using free alcohol; 1.1 equiv if protected).

    • Mechanism:[1][2] The Lithium coordinates to the pyridine nitrogen and the methoxy oxygen, directing deprotonation exclusively to the C6 position.

    • Stir for 1 hour at -78°C.

  • Iodination:

    • Add a solution of Iodine (I₂) (1.2 equiv) in THF dropwise.

    • Allow the mixture to warm to room temperature over 2 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (sodium thiosulfate) to remove excess iodine.
      
    • Extract with EtOAc, dry over

      
      , and concentrate.
      
  • Deprotection (if applicable):

    • Treat with TBAF in THF to yield the final alcohol.

Synthetic Pathway Diagram

Synthesis Start (5-Methoxy-pyridin-2-yl)-methanol (Precursor) Step1 Step 1: Protection (TBSCl, Imidazole) Start->Step1 Inter1 TBS-Protected Intermediate Step1->Inter1 Step2 Step 2: DoM Lithiation (n-BuLi, -78°C, THF) Inter1->Step2 Directing Groups: N & 5-OMe Inter2 Lithiated Species (Li at C6) Step2->Inter2 Step3 Step 3: Iodination (I2 in THF) Inter2->Step3 Step4 Step 4: Deprotection (TBAF) Step3->Step4 Final (6-Iodo-5-methoxy-pyridin-2-yl)-methanol (Target) Step4->Final

Caption: Regioselective synthesis via Directed Ortho Metalation (DoM) ensuring C6 iodination.

Applications in Drug Discovery

This molecule is a "linchpin" scaffold, allowing the convergence of two complex fragments.

Functionalization Logic
  • Fragment A Attachment (Suzuki Coupling):

    • The C6-Iodine is reacted first due to its high reactivity.

    • Reaction:

      
       + Scaffold 
      
      
      
      Biaryl Product.
    • Selectivity: The C6 position is sterically crowded (ortho to OMe), so highly active catalysts (e.g., Pd-XPhos) are often required for bulky boronic acids.

  • Fragment B Attachment (Linker Manipulation):

    • The C2-Methanol is converted second.

    • Oxidation:[3] To Aldehyde (Dess-Martin Periodinane)

      
       Reductive Amination.
      
    • Activation: To Mesylate/Tosylate

      
       Nucleophilic displacement by amines or thiols.
      
Stability & Storage Protocols
  • Light Sensitivity: The C-I bond is photolabile. Store in amber vials wrapped in foil.

  • Oxidation: The primary alcohol is stable, but prolonged exposure to air can lead to slow oxidation to the carboxylic acid. Store under Nitrogen at -20°C for long-term retention.

  • Safety: The compound is an organoiodide; treat as a potential alkylating agent and irritant.

References

  • Sigma-Aldrich. (6-Iodo-pyridin-2-yl)-methanol Product Specification. (Analogous scaffold properties).

  • PubChem. Compound Summary: (6-Methoxy-pyridin-2-yl)-methanol. National Library of Medicine.

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual.
  • BenchChem. Synthesis of substituted pyridine methanols.

Sources

Strategic Sourcing and Synthetic Applications of (6-Iodopyridin-2-yl)methanol (CAS 851102-41-5): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials development, halogenated pyridine derivatives serve as indispensable structural scaffolds. (6-Iodopyridin-2-yl)methanol (CAS 851102-41-5) represents a highly versatile bifunctional building block. Featuring a highly reactive carbon-iodine (C-I) bond for transition-metal-catalyzed cross-coupling and a hydroxymethyl group for downstream functionalization, this compound enables the rapid construction of complex heteroaryl architectures.

This whitepaper provides an in-depth analysis of the commercial landscape, pricing dynamics, and rigorous experimental methodologies required to source, validate, and utilize CAS 851102-41-5 effectively in a research setting.

Chemical Identity & Structural Rationale

To leverage CAS 851102-41-5 effectively, researchers must understand the causality behind its structural reactivity.

  • IUPAC Name: (6-iodopyridin-2-yl)methanol

  • Molecular Formula: C₆H₆INO

  • Molecular Weight: 235.02 g/mol

  • SMILES: OCC1=NC(I)=CC=C1

Mechanistic Advantage: The strategic value of this molecule lies in the differential reactivity of its functional groups. The C-I bond at the 6-position possesses a significantly lower bond dissociation energy (~280 kJ/mol) compared to its bromo- or chloro- analogues. This facilitates rapid oxidative addition by Palladium(0) or Copper(I) catalysts at lower temperatures, minimizing the risk of thermal degradation to the adjacent hydroxymethyl group. Furthermore, the hydroxymethyl moiety at the 2-position acts as a latent electrophile or nucleophile; it can be readily oxidized to an aldehyde (yielding 6-iodopicolinaldehyde) or converted into a mesylate for subsequent aliphatic substitutions[1].

Note on Nomenclature: While formally indexed as (6-iodopyridin-2-yl)methanol, certain suppliers list this compound under the synonym (5-iodopyridin-2-yl)methanol despite sharing the identical CAS number and SMILES string[2]. Researchers must validate the chemical structure via SMILES rather than relying strictly on vendor naming conventions.

Commercial Landscape: Suppliers & Pricing Analysis

Procurement of high-purity CAS 851102-41-5 requires navigating a fragmented supplier landscape. Pricing is highly dependent on scale, purity guarantees, and regional distribution networks. Below is a synthesized comparison of current market offerings to guide procurement strategies.

Table 1: Supplier and Pricing Matrix for CAS 851102-41-5
SupplierCatalog / BrandPurityQuantityPrice (USD)Lead Time / Notes
Sigma-Aldrich AldrichCPR (ADE000341)≥95%1 g$529.00Ships in 2 business days (US).
Hamari Chemicals [3]HB075-1≥95%1 g$240.00Specialized pyridine catalog.
Hamari Chemicals [3]HB075-2≥95%5 g$960.00Bulk discount applied.
Hamari Chemicals [3]HB075-3≥95%25 g$2,880.00Ideal for scale-up synthesis.
Benchchem [1]B2588952 (RUO)HighInquireCustomRequires inert atmosphere shipping.
BLD Pharm [4]MFCD07779512≥95%InquireCustomOnline order specials available.
Santa Cruz Bio [5]Proteomics GradeHighInquireCustomTargeted for biochemical research.

Data compiled from current vendor catalogs. Prices are subject to organizational contract discounts and regional shipping tariffs.

Analytical Quality Control: A Self-Validating Protocol

Relying solely on vendor Certificates of Analysis (COAs) introduces critical supply-chain risks, particularly for halogenated heterocycles prone to hydrolytic dehalogenation. Before deploying CAS 851102-41-5 in sensitive catalytic cycles, researchers must employ a self-validating Quality Control (QC) protocol .

Step-by-Step QC Methodology
  • Baseline Purity (HPLC-UV): Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile. Run a reverse-phase gradient (Water/MeCN with 0.1% TFA) monitoring at 254 nm.

  • Mass Confirmation (LC-MS ESI+): Concurrently route the eluent to a mass spectrometer.

    • Causality Check: You must observe the parent ion at m/z 236.0 [M+H]⁺ .

  • The Self-Validation Loop: If secondary peaks are observed in the UV trace, interrogate their mass spectra. A common degradation product is pyridin-2-ylmethanol (m/z 110.1), indicating that the C-I bond has undergone reductive dehalogenation due to improper storage (exposure to light/moisture). If the m/z 110.1 peak exceeds 2% relative Area under Curve (AUC), the batch must be recrystallized from hexanes/ethyl acetate prior to use to prevent catalyst poisoning.

Synthetic Applications & Mechanistic Pathways

The primary utility of CAS 851102-41-5 is its role as an electrophilic partner in Suzuki-Miyaura, Negishi, and Sonogashira cross-coupling reactions[1].

G A CAS 851102-41-5 (6-Iodopyridin-2-yl)methanol C Oxidative Addition [Pd(II) Intermediate] A->C Reacts with B Pd(0) Catalyst (Active Species) B->C Inserts into C-I D Transmetalation (Arylboronic Acid + Base) C->D Base-mediated E Reductive Elimination D->E Intermediate E->B Catalyst Regeneration F C6-Functionalized Pyridine Product E->F Product Release

Pd-catalyzed cross-coupling mechanism for CAS 851102-41-5.
Experimental Protocol: Standardized Suzuki-Miyaura Coupling

To successfully couple CAS 851102-41-5 with an arylboronic acid, strict adherence to the following step-by-step methodology is required.

Reagents: CAS 851102-41-5 (1.0 eq), Arylboronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).

Methodology:

  • Reagent Preparation: Inside a nitrogen-filled glovebox, weigh the Pd(dppf)Cl₂ catalyst and CAS 851102-41-5 into a Schlenk flask.

    • Causality: The catalyst is highly sensitive to atmospheric moisture, which can prematurely hydrolyze the active ligands, leading to "palladium black" precipitation and reaction failure.

  • Solvent Degassing: Prepare the Dioxane/H₂O solvent mixture and sparge with Argon gas for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state. Sparging displaces O₂, ensuring the catalytic cycle can initiate via oxidative addition.

  • Reaction Execution: Add the degassed solvent, boronic acid, and K₂CO₃ to the Schlenk flask. Seal and heat the mixture to 80°C for 12 hours under constant stirring.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine (3x). Extract the aqueous layer with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent, concentrate the filtrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow S1 1. Reagent Prep Weigh Reactants S2 2. Degassing Argon Sparging S1->S2 S3 3. Reaction Heat at 80°C S2->S3 S4 4. Workup Liquid Extraction S3->S4 S5 5. Purification Chromatography S4->S5

Standardized experimental workflow for functionalizing CAS 851102-41-5.

References

  • Hamari Chemicals, Ltd. - Catalog of Pyridine Compounds 2017 URL:[Link]

Sources

Technical Safety Guide: 6-Iodo-5-methoxy-pyridin-2-yl-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Iodo-5-methoxy-pyridin-2-yl-methanol MSDS Safety Data Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Application Scientist’s Perspective

As a Senior Application Scientist, I often see this compound treated as a generic reagent. This is a mistake. 6-Iodo-5-methoxy-pyridin-2-yl-methanol (CAS: 851102-41-5) is a highly functionalized pyridine intermediate.[1] Its value lies in the orthogonality of its functional groups: the iodide (C-6) is a prime handle for Suzuki/Sonogashira couplings, the methoxy (C-5) provides electron-donating modulation, and the hydroxymethyl (C-2) serves as a versatile anchor for further derivatization.[1]

However, these same features dictate its safety profile.[1] The iodine atom introduces light sensitivity and potential lability, while the pyridine nitrogen and hydroxymethyl group contribute to its hygroscopic nature and potential biological activity.[1] This guide moves beyond the standard "wear gloves" advice to provide a mechanism-based safety protocol.

Part 1: Chemical Identity & Physical Properties[2][3]

ParameterData
Chemical Name (6-Iodo-5-methoxypyridin-2-yl)methanol
CAS Number 851102-41-5
Molecular Formula C₆H₆INO₂
Molecular Weight 265.05 g/mol
Physical State Solid (often off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Storage Class 11 (Combustible Solids)
Key Sensitivities Light Sensitive (C-I bond), Hygroscopic (OH/Pyridine N)

Part 2: Hazard Identification & Toxicology (Read-Across Analysis)[1]

Note: Specific LD50 data for this exact isomer is limited.[1] The following risk assessment is derived using Read-Across Toxicology principles based on structural analogs (2-pyridylmethanol and iodinated pyridines).

GHS Classification (Derived)[1]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3][4][5][6]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6]

  • H335: May cause respiratory irritation.[1][3][4][5]

Mechanism of Toxicity[1]
  • Dermal Absorption: The lipophilic nature of the iodinated pyridine ring facilitates dermal penetration.[1] Once absorbed, pyridine derivatives can undergo metabolic activation.[1]

  • Alkylating Potential: While the hydroxymethyl group itself is stable, if activated (e.g., converted to a mesylate/tosylate in situ), it becomes a potent alkylating agent.[1] Treat reaction mixtures containing this intermediate as potential genotoxins.[1]

  • Iodine Release: Upon thermal decomposition or prolonged light exposure, the C-I bond can homolyze, releasing iodine radicals (

    
    ) or free iodine (
    
    
    
    ), which are corrosive and respiratory irritants.[1]

Part 3: Safe Handling Workflow

Engineering Controls & PPE[1]
  • Ventilation: All open handling (weighing, transfer) must occur inside a certified chemical fume hood.

  • Glove Selection:

    • Standard: Nitrile (0.11 mm) – Breakthrough time > 480 min for solid handling.[1]

    • Solution Phase (DCM/DMSO): Double-gloving recommended.[1] If using DCM, wear PVA or laminate gloves under nitrile, as DCM permeates nitrile rapidly, carrying the dissolved pyridine with it.[1]

  • Eye Protection: Chemical safety goggles (ANSI Z87.1).[1] Face shield required if scaling up (>10g) due to potential for exothermic decomposition.[1]

Visualization: Safe Handling Decision Tree

SafeHandling Start Start: Handling 6-Iodo-5-methoxy-pyridin-2-yl-methanol StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (DMSO/DCM) StateCheck->Solution Weighing Weigh in Fume Hood (Avoid Static - Use Antistatic Gun) Solid->Weighing SolventCheck Check Solvent Compatibility Solution->SolventCheck Light Protect from Light (Amber Glass / Foil Wrap) Weighing->Light DCM_Use Solvent: DCM/Chloroform SolventCheck->DCM_Use Polar_Use Solvent: MeOH/DMSO SolventCheck->Polar_Use Glove_DCM REQUIRED: Laminate/PVA Gloves (Nitrile is permeable) DCM_Use->Glove_DCM Glove_Std Standard Nitrile Gloves OK Polar_Use->Glove_Std Glove_DCM->Light Glove_Std->Light Inert Store/React under N2/Ar (Prevent Oxidation/Hydrolysis) Light->Inert

Figure 1: Decision tree for PPE selection and environmental controls based on physical state and solvent choice.[1]

Part 4: Experimental Protocols

Protocol: Inert Atmosphere Solubilization

Why: The C-I bond is susceptible to photolytic cleavage, and the pyridine nitrogen can absorb atmospheric moisture, complicating stoichiometry in sensitive couplings.[1]

  • Preparation: Pre-dry all glassware in an oven (>120°C) for 2 hours. Cool in a desiccator.

  • Weighing: Weigh the solid quickly into a tared vial wrapped in aluminum foil.

    • Tip: Use an antistatic gun if the powder is fluffy; static charge can disperse toxic dust.[1]

  • Solvent Addition: Add anhydrous solvent (e.g., DMSO, DMF) via syringe under a nitrogen blanket.[1]

  • Degassing: If using for Pd-catalyzed coupling, sparge the solution with Argon for 5-10 minutes immediately after dissolution to remove dissolved oxygen that could oxidize the catalyst or the ligand.[1]

Protocol: Waste Disposal
  • Solid Waste: Dispose of contaminated solids (weigh boats, paper towels) in a dedicated "Hazardous Solid - Toxic" bin.[1]

  • Liquid Waste:

    • Halogenated Waste: If dissolved in DCM/Chloroform.[1]

    • Non-Halogenated Waste: If dissolved in MeOH/DMSO.[1]

    • Critical: Do not mix with strong oxidizers (e.g., nitric acid waste) as this may liberate toxic iodine gas (

      
      ).[1]
      

Part 5: Emergency Response

ScenarioImmediate ActionScientific Rationale
Eye Contact Rinse for 15 min; lift eyelids.Pyridines are basic; immediate dilution prevents corneal alkali burns.[1]
Skin Contact Wash with soap/water.[1][2][3][4][5][7][8] Do not use ethanol. Ethanol increases skin permeability, potentially driving the toxin deeper into the dermis.[1]
Inhalation Move to fresh air.[1][9][2][3][4][5][6][7][8] Support respiration.[1][9][2][3][4][5][6][7][8][10]Pyridine analogs can depress the CNS; oxygen ensures vital function support.[1]
Spill (Solid) Dampen with water, then sweep.Dampening prevents dust generation (inhalation hazard) during cleanup.[1]

Part 6: Storage & Stability

  • Temperature: Refrigerate (2-8°C).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[1]

  • Container: Amber glass vials with Teflon-lined caps.

  • Shelf Life: Re-test purity (NMR/LCMS) every 6 months. Look for "browning" of the solid, which indicates iodine liberation.[1]

References

  • PubChem. (n.d.).[1][11] Compound Summary: (6-Iodo-5-methoxy-pyridin-2-yl)-methanol.[1] National Library of Medicine.[1] Retrieved March 5, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier: Pyridine derivatives. Retrieved March 5, 2026, from [Link]

Sources

Novel Pyridine Intermediates for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyridine Advantage in Kinase Oncology

In the crowded landscape of kinase inhibitor discovery, the pyridine scaffold remains a cornerstone due to its distinct electronic and physicochemical properties. Unlike the ubiquitous phenyl ring, the pyridine nitrogen offers a critical Hydrogen Bond Acceptor (HBA) motif capable of interacting with the kinase hinge region (typically the backbone NH of the "gatekeeper" residue).

However, the low reactivity of the pyridine ring toward electrophilic substitution has historically limited the diversity of available intermediates. This guide addresses this bottleneck by detailing novel synthetic workflows —specifically oxidative cyclizations for fused systems and Ir-catalyzed C-H activation for late-stage functionalization. These protocols allow researchers to access "hard-to-reach" chemical space, improving potency against resistant mutants (e.g., ALK G1202R) and enhancing solubility profiles.

Structural Rationale: Hinge Binding & Bioisosterism

The Hinge Binding Vector

The ATP-binding pocket of kinases contains a "hinge" region where the adenine ring of ATP binds. Pyridine-based inhibitors exploit this by positioning the pyridine nitrogen to accept a hydrogen bond from the backbone amide of the hinge residues.

  • Solubility Modulation: Replacing a phenyl ring with a pyridine often lowers LogP (lipophilicity) by ~0.5–1.0 units, improving aqueous solubility and reducing promiscuous binding.

  • Case Study: Cabozantinib Bioisosteres Recent studies demonstrated that replacing the central benzene ring of Cabozantinib (a c-Met/VEGFR2 inhibitor) with a pyridine ring (Compound 4) maintained potency (

    
     nM) while significantly improving tumor selectivity against hepatocellular carcinoma cells compared to the parent drug [1].[1] This "nitrogen scan" is a high-value strategy for optimizing lead compounds.
    
Visualization: Hinge Interaction Model

The following diagram illustrates the critical H-bond interaction between a generic imidazo[4,5-b]pyridine inhibitor and the kinase hinge region.

HingeBinding cluster_kinase Kinase ATP Pocket cluster_inhibitor Novel Pyridine Inhibitor Hinge Hinge Region (Backbone NH) PyridineN Pyridine N (H-Bond Acceptor) Hinge->PyridineN H-Bond (2.8 Å) Gatekeeper Gatekeeper Residue (Steric Control) Substituent C-2 Substituent (Solvent Front) Gatekeeper->Substituent Steric Clash / Fit Core Imidazo[4,5-b]pyridine Scaffold Core->PyridineN Core->Substituent

Caption: Schematic interaction of Imidazo[4,5-b]pyridine scaffold with kinase hinge residues.

Advanced Synthetic Workflows

Workflow A: One-Pot Oxidative Cyclization for Imidazo[4,5-b]pyridines

This scaffold is a bioisostere of purine. Traditional synthesis involves harsh conditions. The modern approach utilizes oxidative condensation with aldehydes, allowing for diverse substitution at the C-2 position (critical for SAR exploration).

Target Intermediate: 2-Aryl-1H-imidazo[4,5-b]pyridine derivatives.

Experimental Protocol

Materials:

  • 2,3-Diaminopyridine (1.0 eq)

  • Aryl Aldehyde (1.0 eq)

  • Sodium Metabisulfite (

    
    ) (1.1 eq)
    
  • DMSO (Solvent)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve 2,3-diaminopyridine (10 mmol) in DMSO (15 mL).

  • Addition: Add the aryl aldehyde (10 mmol) followed by

    
     (11 mmol). The metabisulfite acts as an oxidant to facilitate ring closure after Schiff base formation.
    
  • Reaction: Heat the mixture to 120 °C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting diamine spot (polar) should disappear, replaced by a less polar fluorescent spot.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL).

    • Observation: A precipitate should form immediately. If oil forms, scratch the flask walls to induce crystallization.

  • Purification: Filter the solid, wash with water (3x) to remove DMSO, and recrystallize from Ethanol/Water.

Yield Expectation: 60–85% depending on aldehyde sterics [2].

Workflow B: Late-Stage C-H Functionalization (Ir-Catalyzed Borylation)

Functionalizing the pyridine ring at positions meta or para to the nitrogen is notoriously difficult via electrophilic aromatic substitution. Iridium-catalyzed C-H activation solves this by using steric control to install a boronate ester, which can then be coupled via Suzuki-Miyaura.

Target Intermediate: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine.

Experimental Protocol

Materials:

  • Substituted Pyridine (e.g., 3-trifluoromethylpyridine) (1.0 mmol)

  • Bis(pinacolato)diboron (

    
    ) (0.5 eq) or HBPin (1.5 eq)
    
  • 
     (1.5 mol%)
    
  • dtbbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3 mol%)

  • Solvent: Neat (solvent-free) or THF.

Step-by-Step Procedure:

  • Inert Atmosphere: Perform all steps in a glovebox or using Schlenk techniques under

    
    .
    
  • Catalyst Premix: In a vial, mix

    
     (10 mg) and dtbbpy (8 mg) in the substrate (if liquid) or minimal THF.
    
    • Checkpoint: The solution should turn a deep brown/red color, indicating active catalyst formation.

  • Reaction: Add the boron source (

    
     or 
    
    
    
    ). Stir at Room Temperature (or mild heat 50 °C) for 4–12 hours.
    • Mechanism:[2] The bulky bipyridine ligand forces the Iridium center to activate the C-H bond most distal to the existing substituents (steric direction). For 3-substituted pyridines, borylation occurs selectively at the 5-position [3].[3]

  • Workup: Pass the mixture through a short pad of silica gel (eluting with Hexane/EtOAc) to remove the catalyst. Concentrate in vacuo.[4]

  • Usage: The resulting pinacol boronate is often used directly in the next cross-coupling step without extensive purification due to potential protodeboronation on silica.

Data Summary: Comparative Potency

The following table highlights the impact of pyridine substitution in relevant kinase targets (Data adapted from recent literature [1, 4]).

Scaffold TypeTarget KinaseModificationIC50 (nM)Notes
Quinoline (Cabozantinib) c-MetParent5.4High lipophilicity.
Pyridine Bioisostere c-MetBenzene -> Pyridine4.9Improved Tumor Selectivity.
Trimethylpyridine c-MetBenzene -> Me3-Pyridine>1000Steric clash in binding pocket.
2-Aminopyridine ALK (G1202R)Spiro-cyclization42.3Overcomes solvent-front mutation.

Workflow Visualization

This diagram outlines the decision tree for selecting the correct synthetic pathway based on the desired substitution pattern.

SyntheticPathway Start Target Pyridine Scaffold Decision Required Substitution? Start->Decision PathA Fused System (e.g., Imidazo[4,5-b]pyridine) Decision->PathA Fused Ring PathB Functionalized Monocycle (e.g., 3,5-disubstituted) Decision->PathB Isolated Ring ProcessA Oxidative Cyclization (Diamine + Aldehyde + Na2S2O5) PathA->ProcessA ProcessB Ir-Catalyzed C-H Borylation (Steric Control) PathB->ProcessB ProductA Hinge Binder (Purine Mimic) ProcessA->ProductA ProductB Late-Stage Intermediate (Suzuki Coupling Ready) ProcessB->ProductB

Caption: Synthetic decision tree for accessing novel pyridine kinase inhibitors.

References

  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor. International Journal of Molecular Sciences, 2021.[5] Link

  • Application Notes and Protocols for the Synthesis of Imidazo[4,5-b]pyridine-based Kinase Inhibitors. BenchChem, 2025.[4] Link

  • Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega, 2022. Link

  • Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. Link

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry and Antibacterial Activities. Molecules, 2022. Link

Sources

Methodological & Application

Synthesis of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol from Pyridine N-Oxides: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the synthetic pathway to produce (6-Iodo-5-methoxy-pyridin-2-yl)-methanol, a valuable building block in medicinal chemistry and drug development. The synthesis leverages the versatile reactivity of pyridine N-oxides, specifically through a sequence involving N-oxidation, iodination, and a Boekelheide-type rearrangement, followed by hydrolysis. This document offers in-depth scientific explanations for the experimental choices, step-by-step protocols, and visual aids to ensure clarity and reproducibility.

Introduction: The Strategic Importance of Functionalized Pyridyl Methanols

Substituted pyridyl methanols are crucial structural motifs in a wide array of biologically active compounds and functional materials. The presence of halogen and methoxy substituents on the pyridine ring, as in the target molecule (6-Iodo-5-methoxy-pyridin-2-yl)-methanol, provides key handles for further chemical modifications, such as cross-coupling reactions, making it a highly sought-after intermediate in the synthesis of complex molecular architectures. The use of pyridine N-oxides as starting materials offers a powerful and regioselective route to access these functionalized pyridines, which are often challenging to synthesize through direct functionalization of the parent pyridine ring.[1][2]

Overall Synthetic Strategy

The synthesis of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol from a suitable pyridine N-oxide precursor is a multi-step process that capitalizes on the unique reactivity imparted by the N-oxide functionality. The general workflow can be outlined as follows:

  • N-Oxidation: The initial step involves the oxidation of a substituted pyridine to its corresponding N-oxide. This transformation is crucial as it activates the pyridine ring for subsequent functionalization.

  • Regioselective Iodination: The pyridine N-oxide is then subjected to an iodination reaction. The N-oxide group directs the electrophilic iodine to a specific position on the ring.

  • Boekelheide Rearrangement: The 2-methyl group of the iodinated pyridine N-oxide undergoes a Boekelheide rearrangement. This reaction, typically mediated by an acid anhydride, converts the 2-methyl group into a 2-acetoxymethyl group.[3][4]

  • Hydrolysis: The final step is the hydrolysis of the acetate ester to yield the desired 2-hydroxymethylpyridine derivative, (6-Iodo-5-methoxy-pyridin-2-yl)-methanol.

Below is a visual representation of the overall synthetic workflow:

G cluster_0 Overall Synthetic Workflow Start Substituted Pyridine Step1 N-Oxidation Start->Step1 Oxidizing Agent Step2 Regioselective Iodination Step1->Step2 Iodinating Agent Step3 Boekelheide Rearrangement Step2->Step3 Acetic Anhydride Step4 Hydrolysis Step3->Step4 Base/Acid End (6-Iodo-5-methoxy-pyridin-2-yl)-methanol Step4->End

Caption: Overall workflow for the synthesis.

Part 1: Synthesis of the Pyridine N-Oxide Precursor

The journey begins with the synthesis of the requisite pyridine N-oxide. The choice of starting material and oxidation conditions is critical for a successful synthesis.

N-Oxidation of 3-Methoxy-2-methylpyridine

The logical starting material for this synthesis is 3-methoxy-2-methylpyridine. The N-oxidation of pyridines can be achieved using various oxidizing agents. A common and effective method involves the use of hydrogen peroxide in acetic acid.[5]

Protocol 1: N-Oxidation of 3-Methoxy-2-methylpyridine

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
3-Methoxy-2-methylpyridine10.0 g1.0Starting material.
Glacial Acetic Acid50 mL-Solvent and catalyst.
30% Hydrogen Peroxide15 mL~1.5Oxidizing agent. Handle with care.
Temperature70-80 °C-Maintain for optimal reaction rate.
Reaction Time12-16 hours-Monitor by TLC.

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxy-2-methylpyridine in glacial acetic acid.

  • Slowly add 30% hydrogen peroxide to the solution while stirring. The addition may be exothermic, so control the rate to maintain the temperature.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully remove the excess acetic acid and water under reduced pressure.

  • The resulting crude 3-methoxy-2-methylpyridine N-oxide can be purified by recrystallization or column chromatography.

Scientific Rationale: The N-oxide is formed by the transfer of an oxygen atom from the peroxyacetic acid (formed in situ from H₂O₂ and acetic acid) to the nitrogen atom of the pyridine ring. The electron-donating methoxy group can facilitate this oxidation.

Part 2: Regioselective Iodination

With the pyridine N-oxide in hand, the next critical step is the introduction of the iodine atom at the 6-position. The N-oxide group plays a crucial role in directing the regioselectivity of this halogenation.

Iodination of 3-Methoxy-2-methylpyridine N-oxide

The iodination of pyridine N-oxides can be achieved using various iodinating agents. A common method involves the use of iodine in the presence of a suitable activating agent.

Protocol 2: Iodination of 3-Methoxy-2-methylpyridine N-oxide

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
3-Methoxy-2-methylpyridine N-oxide5.0 g1.0Starting material from Protocol 1.
Iodine (I₂)6.5 g1.1Iodinating agent.
Acetic Anhydride20 mL-Solvent and activating agent.
Temperature80-90 °C-Optimal temperature for the reaction.
Reaction Time4-6 hours-Monitor by TLC.

Step-by-Step Procedure:

  • To a solution of 3-methoxy-2-methylpyridine N-oxide in acetic anhydride, add iodine crystals portion-wise with stirring.

  • Heat the reaction mixture to 80-90 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 6-iodo-3-methoxy-2-methylpyridine N-oxide.

Scientific Rationale: The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 6-positions. The presence of the methyl group at the 2-position sterically hinders attack at that position, thus favoring iodination at the 6-position. Acetic anhydride activates the N-oxide for the reaction.

Part 3: The Boekelheide Rearrangement and Final Synthesis

The final stages of the synthesis involve the key Boekelheide rearrangement to introduce the hydroxymethyl group.

Boekelheide Rearrangement of 6-Iodo-3-methoxy-2-methylpyridine N-oxide

The Boekelheide reaction is a rearrangement of α-picoline-N-oxides to hydroxymethylpyridines.[3] It is typically carried out using acetic anhydride.[3][6] The mechanism involves an initial acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group and a[7][7]-sigmatropic rearrangement.[3][7]

G cluster_1 Boekelheide Rearrangement Mechanism Start Pyridine N-oxide Step1 O-Acylation Start->Step1 Acetic Anhydride Step2 Deprotonation Step1->Step2 Acetate Step3 [3,3]-Sigmatropic Rearrangement Step2->Step3 End 2-Acetoxymethylpyridine Step3->End

Caption: Key steps of the Boekelheide rearrangement.

Protocol 3: Synthesis of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
6-Iodo-3-methoxy-2-methylpyridine N-oxide2.0 g1.0Starting material from Protocol 2.
Acetic Anhydride15 mL-Reagent and solvent.
Temperature (Rearrangement)130-140 °C-Reflux conditions.
Reaction Time (Rearrangement)3-5 hours-Monitor by TLC.
Methanol20 mL-For hydrolysis.
Sodium Methoxide (25% in Methanol)5 mL-Base for hydrolysis.
Temperature (Hydrolysis)Room Temp-Mild conditions for hydrolysis.
Reaction Time (Hydrolysis)1-2 hours-Monitor by TLC.

Step-by-Step Procedure:

  • Boekelheide Rearrangement:

    • Heat a solution of 6-iodo-3-methoxy-2-methylpyridine N-oxide in acetic anhydride to reflux (130-140 °C) for 3-5 hours.

    • Monitor the formation of the 2-acetoxymethyl intermediate by TLC.

    • After completion, cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.

  • Hydrolysis:

    • Dissolve the crude 2-acetoxymethyl intermediate in methanol.

    • Add sodium methoxide solution dropwise at room temperature.

    • Stir the mixture for 1-2 hours, monitoring the hydrolysis by TLC.

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent to obtain the crude product.

    • Purify the crude (6-Iodo-5-methoxy-pyridin-2-yl)-methanol by column chromatography or recrystallization.

Scientific Rationale: The high temperature in the Boekelheide rearrangement provides the necessary activation energy for the[7][7]-sigmatropic shift. The subsequent hydrolysis of the acetate ester is a standard saponification reaction, readily achieved under basic conditions at room temperature to avoid potential side reactions.

Summary and Conclusion

This guide has detailed a robust and scientifically grounded synthetic route to (6-Iodo-5-methoxy-pyridin-2-yl)-methanol, a key intermediate for pharmaceutical research and development. By leveraging the versatile chemistry of pyridine N-oxides, this multi-step synthesis provides a reliable method for accessing this highly functionalized building block. The protocols provided, along with the scientific explanations, are intended to equip researchers with the necessary knowledge to successfully perform this synthesis and adapt it for related molecules.

References

  • Boekelheide, V.; Linn, W. J. Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society1954 , 76 (5), 1286–1291. [Link]

  • Fontenas, C.; Bejan, E.; Haddou, H. Aït; Balavoine, G. G. A. The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent. Synthetic Communications1995 , 25 (5), 629–633. [Link]

  • Henry Rzepa. Mechanism of the Boekelheide rearrangement. Chemistry with a twist. [Link]

  • Youssif, S. Recent trends in the chemistry of pyridine N-oxides. Arkat USA. [Link]

  • Bugaenko, D. I.; Yurovskaya, M. A.; Karchava, A. V. Nucleophilic Halogenation of Heterocyclic N-Oxides: Recent Progress and a Practical Guide. Advanced Synthesis & Catalysis2021 , 363 (1), 2-39. [Link]

  • Yin, J.; et al. A general and efficient method to convert pyridine N-oxides to 2-aminopyridines. Organic Letters2007 , 9 (23), 4793-4796. [Link]

  • Boekelheide Reaction. YouTube. [Link]

  • Process for oxidizing halopyridines to halopyridine-N-oxides.
  • Boekelheide reaction. Wikipedia. [Link]

  • Boekelheide reaction. Grokipedia. [Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]

  • Pyridine N-Oxides. Baran Lab. [Link]

  • A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]

  • Boekelheide rearrangement of pyrimidine N‐oxide 1 with acetic anhydride... ResearchGate. [Link]

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

  • Discuss the mechanism of conversion of Pyridine N-Oxide to 2-methyl pyrid... Filo. [Link]

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. [Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate. [Link]

  • Proposed mechanism for the functionalization of pyridine N-oxides. ResearchGate. [Link]

  • 4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms. ResearchGate. [Link]

  • Dichlorine–pyridine N-oxide halogen-bonded complexes. PMC. [Link]

  • A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters. [Link]

  • 2-methylresorcinarene and pyridine N-oxides: breaking the C–I⋯ − O–N + halogen bond by host–guest complexation. RSC Publishing. [Link]

  • Pyridine n-oxides and processes for their preparation.

Sources

Application Note: Precision Suzuki Coupling of 6-Iodo-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for the precision synthesis of 6-iodo-5-methoxypyridine derivatives via Suzuki-Miyaura cross-coupling.

Introduction & Structural Analysis

The 6-iodo-5-methoxypyridine scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., PI3K, MAPK pathways) and CNS-active agents. While Suzuki-Miyaura coupling is a standard transformation, this specific substrate presents a unique "Push-Pull" electronic environment that requires tailored conditions to maximize yield and minimize catalyst poisoning.

The Substrate Challenge
  • The "Pull" (Pyridine Nitrogen): The basic nitrogen atom (

    
     hybridized) is a strong 
    
    
    
    -donor capable of coordinating to the Palladium(II) center. This competitive binding can displace phosphine ligands, leading to catalyst deactivation (formation of inactive Pd-pyridine complexes).
  • The "Push" (5-Methoxy Group): The methoxy group at C5 is an electron-donating group (EDG). While it increases electron density in the ring, its position ortho to the iodine (C6) introduces:

    • Steric Strain: Slight hindrance to the incoming oxidative addition complex.[1]

    • Chelation Potential: The oxygen lone pair can assist in stabilizing cationic Pd intermediates or, conversely, interfere with transmetallation if the boronic acid is bulky.

  • The Leaving Group (6-Iodo): The C–I bond is weak and highly reactive toward oxidative addition (

    
     I > Br >> Cl), often permitting milder conditions than its bromo-analogs.
    

Mechanistic Optimization Strategy

To overcome the N-coordination and steric effects, the catalyst system must be robust. We categorize optimization into three tiers based on the coupling partner's difficulty.

Catalyst & Ligand Selection[2][3]
  • Tier 1 (Standard Aryl Boronic Acids): Pd(PPh

    
    )
    
    
    
    . The labile PPh
    
    
    ligands allow fast oxidative addition of the reactive iodide.
  • Tier 2 (Heteroaryl/Steric Boronic Acids): Pd(dppf)Cl

    
     . The bidentate ferrocenyl ligand has a large bite angle, preventing the formation of stable bis-pyridine-Pd complexes and enforcing the reductive elimination geometry.
    
  • Tier 3 (Challenging/Unstable Partners): Pd

    
    (dba)
    
    
    
    + XPhos
    or SPhos Pd G2 . Dialkylbiaryl phosphines (Buchwald ligands) create a highly active mono-ligated Pd(0) species that is bulky enough to prevent N-poisoning and electron-rich enough to accelerate oxidative addition.
Base & Solvent Systems[1][3]
  • Base: Carbonates (Na

    
    CO
    
    
    
    , K
    
    
    CO
    
    
    ) are standard. However, for boronic acids prone to protodeboronation (e.g., 2-heteroaryl boronic acids), K
    
    
    PO
    
    
    is superior due to its buffering capacity and lower hygroscopicity in organic media.
  • Solvent: 1,4-Dioxane/Water or DME/Water (typically 4:1 or 10:1) provides the necessary polarity to dissolve the inorganic base while solubilizing the organic reactants.

Visualized Pathways

Reaction Mechanism & Substrate Interaction

The following diagram illustrates the catalytic cycle, highlighting the specific interference points for 6-iodo-5-methoxypyridine.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Pd(II)-Ar-I) Pd0->OxAdd + Substrate Substrate Substrate: 6-Iodo-5-methoxypyridine Substrate->OxAdd Poison Catalyst Poisoning (Pyridine N-Coordination) OxAdd->Poison Side Reaction (N-binding) TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Product: 6-Aryl-5-methoxypyridine RedElim->Product

Figure 1: Catalytic cycle showing the oxidative addition of the 6-iodo substrate and the risk of catalyst poisoning via nitrogen coordination.

Decision Matrix for Conditions

Use this flow to select the correct protocol for your specific coupling partner.

DecisionTree Start Select Coupling Partner TypeA Simple Aryl Boronic Acid Start->TypeA TypeB Heteroaryl or Sterically Hindered Start->TypeB TypeC Unstable / Protodeboronation Prone Start->TypeC ProtA Protocol A: Pd(PPh3)4 Na2CO3 DME/H2O TypeA->ProtA ProtB Protocol B: Pd(dppf)Cl2 K2CO3 Dioxane/H2O TypeB->ProtB ProtC Protocol C: XPhos Pd G2 K3PO4 THF/H2O TypeC->ProtC

Figure 2: Optimization workflow for selecting reaction conditions based on boronic acid stability and sterics.

Experimental Protocols

Protocol A: Standard Conditions (Robust & Cost-Effective)

Best for: Phenylboronic acids, simple substituted aryls.

Reagents:

  • 6-iodo-5-methoxypyridine (1.0 equiv)[2]

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Na

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • 1,2-Dimethoxyethane (DME) (0.2 M concentration relative to substrate)

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyridine substrate (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh

    
    )
    
    
    
    (0.05 equiv).
  • Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed DME and 2.0 M Na

    
    CO
    
    
    
    via syringe.
  • Reaction: Heat the mixture to 85°C for 4–12 hours. Monitor by LC-MS for consumption of the iodide.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (2x).[2] Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: High-Efficiency Conditions (Steric/Heteroaryl)

Best for: 2-Pyridyl, Indolyl, or ortho-substituted boronic acids.

Reagents:

  • 6-iodo-5-methoxypyridine (1.0 equiv)[2]

  • Heteroarylboronic acid/ester (1.3 equiv)

  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (5 mol%)
  • K

    
    CO
    
    
    
    (Solid, 3.0 equiv) or Cs
    
    
    CO
    
    
    (for higher solubility)
  • 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Setup: Combine substrate, boronate, Pd(dppf)Cl

    
    , and solid base in a pressure tube.
    
  • Degassing: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add the Dioxane/Water mixture (sparged with Argon).

  • Reaction: Seal and heat to 100°C for 2–6 hours. The higher temperature is tolerated well by the dppf ligand.

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate filtrate and partition between DCM/Water.

Protocol C: Advanced Conditions (Challenging Substrates)

Best for: Unstable boronic acids prone to deboronation.

Reagents:

  • 6-iodo-5-methoxypyridine (1.0 equiv)

  • Boronic acid (1.5 equiv)

  • XPhos Pd G2 (2–3 mol%)

  • K

    
    PO
    
    
    
    (0.5 M aqueous or solid, 3.0 equiv)
  • THF or Toluene / Water (10:1)

Procedure:

  • Rationale: XPhos forms a monolithic active species that rapidly couples before the boronic acid can decompose. K

    
    PO
    
    
    
    is milder than carbonates, reducing protodeboronation rates.
  • Execution: Follow standard inert atmosphere techniques. Heat at 60–80°C . Often completes in < 2 hours.

Data Summary & Troubleshooting

ParameterProtocol AProtocol BProtocol C
Catalyst Pd(PPh

)

Pd(dppf)Cl

XPhos Pd G2
Ligand Type Monodentate PhosphineBidentate FerrocenylDialkylbiaryl (Buchwald)
Base Na

CO

(aq)
K

CO

/ Cs

CO

K

PO

Temp 85°C100°C60–80°C
Primary Use General PurposeHeterocycles/StericsDifficult/Unstable

Troubleshooting Guide:

  • Problem: Low Conversion (Starting Material Remains).

    • Cause: Catalyst poisoning by Pyridine N.

    • Solution: Switch to Protocol B or C. Increase catalyst loading to 10 mol%. Ensure rigorous degassing (O

      
       kills active Pd).
      
  • Problem: Protodeboronation (Ar-H formed instead of Product).

    • Cause: Base is too strong or temp too high.

    • Solution: Use Protocol C (K

      
      PO
      
      
      
      ). Lower temp to 60°C. Add boronic acid in portions.
  • Problem: Homocoupling (Ar-Ar dimer).

    • Cause: Oxidation of boronic acid by O

      
      .
      
    • Solution: Verify inert atmosphere.[2][3] Degas solvents by sparging with Argon for 15 mins.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Malinowski, Z., et al. (2016).[4] A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. Beilstein Journal of Organic Chemistry, 12, 82–93. Link

  • Vertex Pharmaceuticals. (2008). Thiazole Compounds as Protein Kinase B (PKB) Inhibitors.[5] European Patent EP1981884B1. (Describes synthesis of 2-iodo-3-methoxypyridine intermediates). Link

Sources

Application Notes and Protocols for Sonogashira Coupling Reactions Using (6-Iodo-5-methoxy-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and tolerance of a broad range of functional groups.[1][3][4]

Substituted pyridines are integral scaffolds in medicinal chemistry, appearing in numerous approved drugs.[5] The specific building block, (6-Iodo-5-methoxy-pyridin-2-yl)-methanol, offers a versatile platform for the synthesis of novel compounds. The presence of the iodo-substituent allows for facile Sonogashira coupling, while the methoxy and hydroxymethyl groups provide additional points for diversification or can influence the molecule's physicochemical properties. The pyridine nitrogen itself can act as a ligand for the palladium catalyst, a factor to consider during reaction optimization.[1][6]

This document provides detailed application notes and a series of optimized protocols for the Sonogashira coupling of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic transformation.

Scientific Principles and Mechanistic Overview

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The Catalytic Cycles:

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (in this case, (6-Iodo-5-methoxy-pyridin-2-yl)-methanol), forming a Pd(II) intermediate.[7] Aryl iodides are highly reactive in this step, often allowing for mild reaction conditions.[8]

    • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is often the rate-determining step.[7]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[7]

  • Copper Cycle:

    • Copper Acetylide Formation: The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base to form a copper(I) acetylide species.[1][9] The base, typically an amine like triethylamine or diisopropylamine, neutralizes the hydrogen halide byproduct formed during the reaction.[10]

The Case for Copper-Free Sonogashira Coupling

While the classic Sonogashira reaction utilizes a copper co-catalyst, a significant drawback is the potential for alkyne homocoupling (Glaser coupling), which forms a 1,3-diyne byproduct.[11][12] This side reaction is particularly prevalent in the presence of oxygen.[11] To circumvent this issue, copper-free protocols have been developed.[3][8][13] These methods often require specific ligands, different bases, or higher reaction temperatures to facilitate the coupling.[8]

The Role of the Base and Solvent

The choice of base and solvent is critical for a successful Sonogashira coupling.[10][14]

  • Base: Amine bases are most common and can also serve as the solvent.[10] Their primary role is to neutralize the HX byproduct, but they also facilitate the formation of the copper acetylide.[10] Inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, especially in copper-free systems or with amine-sensitive substrates.[1][10]

  • Solvent: The solvent must dissolve all reaction components.[14] Common choices include DMF, THF, and amine bases themselves.[1][14] Proper degassing of solvents is crucial to prevent catalyst deactivation and alkyne homocoupling.[11]

Experimental Workflow Overview

The general workflow for performing a Sonogashira coupling reaction is systematic, emphasizing an inert atmosphere to protect the catalyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup Reaction Setup (Schlenk Flask, Inert Gas) reagents Add Pd Catalyst, Ligand, & CuI setup->reagents degas Evacuate & Backfill with N2/Ar (3x) reagents->degas solvents Add Degassed Solvent & Amine Base degas->solvents substrates Add Aryl Iodide & Terminal Alkyne solvents->substrates heat Heat to Desired Temp (e.g., RT to 100°C) substrates->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temp monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up filter->extract purify Column Chromatography extract->purify char Product Characterization (NMR, MS) purify->char

Caption: General experimental workflow for Sonogashira coupling.

Detailed Experimental Protocols

Protocol 1: Classic Palladium/Copper Co-Catalyzed Coupling

This protocol outlines a standard, reliable method for the Sonogashira coupling of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol with a generic terminal alkyne, (e.g., Phenylacetylene).

Materials:

  • (6-Iodo-5-methoxy-pyridin-2-yl)-methanol (1.0 equiv.)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv.)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2.5 mol%)

  • Copper(I) Iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed (serves as base and co-solvent)

  • Tetrahydrofuran (THF), anhydrous and degassed (solvent)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.025 equiv.) and CuI (0.05 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Reagent Addition: Under a positive pressure of inert gas, add (6-Iodo-5-methoxy-pyridin-2-yl)-methanol (1.0 equiv.).

  • Solvent and Base Addition: Add anhydrous, degassed THF (approx. 0.2 M concentration relative to the aryl iodide) followed by anhydrous, degassed triethylamine (2.0-3.0 equiv.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or GC-MS. For less reactive substrates, heating to 40-60°C may be required.[15]

  • Work-up: Upon completion (typically 2-6 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates prone to alkyne homocoupling or when copper contamination of the final product is a concern.

Materials:

  • (6-Iodo-5-methoxy-pyridin-2-yl)-methanol (1.0 equiv.)

  • Terminal Alkyne (e.g., Trimethylsilylacetylene) (1.5 equiv.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5.0 mol%)

  • Diisopropylamine (i-Pr₂NH), anhydrous and degassed (serves as base and solvent)

  • Nitrogen or Argon gas

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add Pd(PPh₃)₄ (0.05 equiv.) and (6-Iodo-5-methoxy-pyridin-2-yl)-methanol (1.0 equiv.).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Solvent/Base and Alkyne Addition: Add anhydrous, degassed diisopropylamine (sufficient to achieve a 0.1-0.2 M concentration) followed by the terminal alkyne (1.5 equiv.).

  • Reaction: Heat the reaction mixture to 60-80°C. Monitor the reaction's progress by TLC or GC-MS. Copper-free reactions may require longer reaction times or higher temperatures compared to their copper-catalyzed counterparts.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Protocol 3: Microwave-Assisted Sonogashira Coupling

Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can improve yields.[16][17]

Materials:

  • (6-Iodo-5-methoxy-pyridin-2-yl)-methanol (1.0 equiv.)

  • Terminal Alkyne (e.g., 1-Hexyne) (1.3 equiv.)

  • PdCl₂(dppf) (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (3.0 mol%)

  • Copper(I) Iodide (CuI) (6.0 mol%)

  • Triethylamine (Et₃N) (3.0 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous (solvent)

  • Microwave reactor vial with a stir bar

Procedure:

  • Vial Preparation: To a microwave reaction vial, add (6-Iodo-5-methoxy-pyridin-2-yl)-methanol (1.0 equiv.), PdCl₂(dppf) (0.03 equiv.), and CuI (0.06 equiv.).

  • Reagent Addition: Add DMF (to achieve approx. 0.5 M concentration), triethylamine (3.0 equiv.), and the terminal alkyne (1.3 equiv.).

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a constant temperature of 100-130°C for 10-30 minutes.[16][18] Safety Note: Ensure all microwave synthesis parameters are set according to the manufacturer's guidelines for the specific reactor used.

  • Work-up and Purification: After the reaction, cool the vial to room temperature. The work-up and purification proceed as described in Protocol 1, using ethyl acetate or another suitable solvent for extraction.

Data Summary and Comparison

ParameterProtocol 1: Classic Pd/CuProtocol 2: Copper-FreeProtocol 3: Microwave-Assisted
Catalyst System PdCl₂(PPh₃)₂ / CuIPd(PPh₃)₄PdCl₂(dppf) / CuI
Catalyst Loading Pd: 2.5 mol%, Cu: 5.0 mol%Pd: 5.0 mol%Pd: 3.0 mol%, Cu: 6.0 mol%
Base TriethylamineDiisopropylamineTriethylamine
Solvent THF / Et₃NDiisopropylamineDMF
Temperature Room Temperature to 60°C60°C to 80°C100°C to 130°C
Typical Time 2-6 hours6-24 hours10-30 minutes
Key Advantage High reliability, mild conditionsAvoids alkyne homocouplingDrastically reduced reaction time
Potential Issue Glaser homocouplingSlower reaction ratesRequires specialized equipment

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion - Inactive catalyst (oxidized)- Impure reagents or solvents- Insufficiently inert atmosphere- Low reaction temperature- Use fresh, high-purity catalysts and reagents.[8][11]- Ensure all solvents and amine bases are anhydrous and thoroughly degassed.[11]- For less reactive halides (bromides), increase temperature.[8][15]- Consider a more electron-rich/bulky phosphine ligand.[11]
Alkyne Homocoupling (Glaser Product) - Presence of oxygen- High concentration of copper catalyst- Ensure a strictly inert atmosphere throughout the reaction.[11]- Reduce the loading of the copper(I) co-catalyst.[11]- Add the terminal alkyne slowly to the reaction mixture.[11]- Switch to a copper-free protocol (Protocol 2).[11]
Formation of Palladium Black - Catalyst decomposition- Use fresh, high-purity reagents and solvents.[8]- Some solvents like THF may promote decomposition; consider alternatives if the problem persists.[8][19]
Difficulty in Purification - Close-running spots on TLC (product and starting material or byproducts)- Optimize the reaction to drive it to completion.- Explore different solvent systems for column chromatography.

Conclusion

The Sonogashira coupling of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol is a robust and versatile method for synthesizing a wide array of substituted pyridine derivatives. By selecting the appropriate protocol—classic Pd/Cu catalysis for general reliability, copper-free conditions to avoid homocoupling, or microwave-assisted synthesis for rapid library generation—researchers can efficiently access novel chemical entities. Careful attention to reaction setup, particularly the maintenance of an inert atmosphere and the use of high-purity, anhydrous reagents, is paramount to achieving high yields and reproducible results.

References

  • Sonogashira coupling. In: Wikipedia. Accessed March 7, 2026. [Link]

  • Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. 2007. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Accessed March 7, 2026. [Link]

  • Mohajer, F., et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. 2021. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. 2023. [Link]

  • Panda, S. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. 2023. [Link]

  • Malenfant, C., Denis, M., & Canesi, S. Two-Step Formation of Substituted Pyridines from Iodo-Enones. The Journal of Organic Chemistry. 2024. [Link]

  • Chinchilla, R., & Nájera, C. Recent Advances in Sonogashira Reactions. Chemical Society Reviews. 2011. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. 2024. [Link]

  • Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. Molecules. 2012. [Link]

  • Sonogashira troubleshooting help needed. Reddit. 2020. [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. 2021. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. 2024. [Link]

  • Erdélyi, M., & Gogoll, A. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry. 2001. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. 2020. [Link]

  • Copper-free Sonogashira coupling. The chemical reaction database. 2008. [Link]

  • Wang, H., et al. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology. 2013. [Link]

  • Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. ARKIVOC. 2009. [Link]

  • Mohajer, F., et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. 2021. [Link]

  • Nikoshvili, L. Z., et al. Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. 2021. [Link]

  • Mohajer, F., et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. 2021. [Link]

  • Erdélyi, M., & Gogoll, A. Rapid microwave promoted Sonogashira coupling reactions on solid phase. The Journal of Organic Chemistry. 2003. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ChemistrySelect. 2020. [Link]

  • Uredi, D., Burra, A. G., & Watkins, E. B. Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. The Journal of Organic Chemistry. 2021. [Link]

  • Smith, C. A., et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. 2018. [Link]

Sources

Navigating the Labyrinth: Strategic Protection of Pyyridyl Methanol Functionality

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Challenge of Pyridyl Methanols

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the pyridyl methanol motif is a cornerstone. Its presence, however, introduces a unique set of challenges for the synthetic chemist. The nucleophilic and basic nature of the pyridine nitrogen can interfere with a wide array of synthetic transformations, necessitating the protection of the proximate hydroxyl group. This guide provides an in-depth exploration of protecting group strategies tailored for pyridyl methanol functionality, moving beyond a simple recitation of protocols to explain the underlying chemical principles that govern success. We will delve into the strategic selection, application, and cleavage of common protecting groups, with a focus on providing robust, field-proven protocols for researchers navigating this challenging synthetic terrain.

The primary difficulty arises from the pyridine nitrogen's ability to act as a Lewis base, readily coordinating to metal catalysts or being protonated under acidic conditions. This can deactivate catalysts, alter the electronic nature of the molecule, and promote undesired side reactions. Consequently, the choice of a protecting group for the methanol functionality is not merely a matter of masking the hydroxyl group but a strategic decision that must account for the pervasive influence of the pyridine ring.

Core Principles of Protecting Group Selection

The ideal protecting group for a pyridyl methanol should be easily introduced in high yield, stable to a variety of reaction conditions, and readily removed under mild conditions that do not affect other functional groups in the molecule. This concept of "orthogonal protection" is critical in complex syntheses.[1][2] For pyridyl methanols, the key considerations for selecting a protecting group are its stability towards acidic and basic conditions, its compatibility with organometallic reagents, and the mildness of its deprotection conditions.

Two of the most widely employed and effective classes of protecting groups for alcohols are silyl ethers and benzyl ethers.[3] Their application to pyridyl methanols, however, requires a nuanced understanding of their behavior in the presence of the pyridine nitrogen.

Silyl Ethers: The Workhorse Protecting Group

Silyl ethers are among the most versatile protecting groups for alcohols due to their ease of installation, tunable stability, and generally mild deprotection conditions.[4] The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom.[5]

Common Silyl Ethers for Pyridyl Methanols
  • Trimethylsilyl (TMS): Generally too labile for multi-step synthesis, often cleaved during aqueous workup or chromatography.[4]

  • Triethylsilyl (TES): Offers greater stability than TMS but is still relatively easy to cleave.

  • tert-Butyldimethylsilyl (TBS or TBDMS): A robust and widely used protecting group that is stable to a broad range of non-acidic reagents and chromatographic conditions.[4][6]

  • Triisopropylsilyl (TIPS): Offers even greater steric bulk and stability than TBS, often requiring more forcing conditions for cleavage.[3]

  • tert-Butyldiphenylsilyl (TBDPS): Highly stable to acidic conditions and is often used when exceptional robustness is required.

For most applications involving pyridyl methanols, the tert-Butyldimethylsilyl (TBS) group strikes an excellent balance between stability and ease of removal.

Mechanism of Silylation and the Role of Base

The protection of an alcohol as a silyl ether proceeds via nucleophilic attack of the alcohol oxygen on the silicon atom of a silyl halide (e.g., TBSCl), with the concomitant loss of a halide. A base is essential to neutralize the generated HCl, which could otherwise lead to the cleavage of the newly formed silyl ether.[4] Common bases include tertiary amines such as triethylamine, or more effectively, imidazole or pyridine itself.[4][7][8] Pyridine can act as both a base and a nucleophilic catalyst in acylation and related reactions.[7][8][9]

Caption: Silylation workflow of pyridyl methanol.

Deprotection of Silyl Ethers

The cleavage of silyl ethers is most commonly achieved using a source of fluoride ions, which have a high affinity for silicon.[10][11]

  • Tetrabutylammonium fluoride (TBAF): A common and effective reagent for cleaving most silyl ethers.[5][11]

  • Hydrofluoric acid-pyridine (HF-Pyridine): A milder and less basic alternative to TBAF, making it particularly suitable for base-sensitive substrates.[5][10][12] It is crucial to use plastic labware with this reagent as it reacts with glass.[10]

  • Acidic conditions: Silyl ethers can also be cleaved under acidic conditions. The rate of cleavage is inversely proportional to the steric bulk of the silyl group (TMS > TES > TBS > TIPS > TBDPS).[5] This allows for selective deprotection if multiple silyl ethers are present.

Benzyl Ethers: A Robust Alternative

Benzyl (Bn) ethers are another class of highly effective protecting groups for alcohols. They are known for their robustness and stability under a wide range of reaction conditions, including strongly basic and acidic environments.[13][14]

Installation of Benzyl Ethers

The most common method for the preparation of benzyl ethers is the Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with benzyl bromide.[13] For more sensitive substrates, benzylation can be achieved under neutral conditions using reagents like 2-benzyloxy-1-methylpyridinium triflate.[15][16][17]

The Challenge of Benzyl Ether Deprotection in the Presence of Pyridine

The standard method for benzyl ether deprotection is catalytic hydrogenolysis (H₂, Pd/C).[13] However, the pyridine nitrogen can act as a poison for the palladium catalyst, inhibiting the reaction.[18] This is a critical consideration when working with pyridyl methanols.

Strategies to overcome this challenge include:

  • Using a higher catalyst loading or pressure.

  • Employing alternative catalysts that are less susceptible to poisoning.

  • Utilizing non-reductive deprotection methods.

Interestingly, the inhibitory effect of pyridine can be exploited for selective deprotections. The addition of pyridine or ammonia can suppress the hydrogenolysis of benzyl ethers while allowing for the reduction of other functional groups like olefins or azides.[18]

Alternative deprotection methods for benzyl ethers that are compatible with the pyridine moiety include:

  • Strong acids: (e.g., HBr in acetic acid), although this may not be suitable for acid-sensitive substrates.[13]

  • Oxidative cleavage: Particularly effective for p-methoxybenzyl (PMB) ethers using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[3][19]

  • Lewis acids: Such as BCl₃ or BF₃·OEt₂ in the presence of a scavenger.[20]

Comparative Data on Protecting Groups

The following table summarizes the stability of TBS and Benzyl ethers under various conditions, providing a quick reference for strategic planning in a synthesis.

Protecting GroupStability to Strong Bases (e.g., NaH, n-BuLi)Stability to Mild Acids (e.g., AcOH)Stability to Strong Acids (e.g., HBr)Stability to Hydrogenolysis (H₂, Pd/C)Deprotection Conditions
TBS Ether StableLabileLabileStableTBAF, HF-Pyridine, strong acid
Benzyl Ether StableStableLabileLabile*H₂, Pd/C; strong acid; Lewis acids

*Deprotection by hydrogenolysis can be inhibited by the pyridine nitrogen.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate.

Protocol 1: TBS Protection of 3-Pyridyl Methanol

This protocol is adapted from standard silylation procedures.[4]

Materials:

  • 3-Pyridyl methanol

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-pyridyl methanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM, add TBSCl (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the TBS-protected 3-pyridyl methanol.

Caption: Workflow for TBS protection of 3-pyridyl methanol.

Protocol 2: Deprotection of TBS-protected 3-Pyridyl Methanol using HF-Pyridine

This protocol highlights the use of a milder fluoride source for deprotection.[10][12]

Materials:

  • TBS-protected 3-pyridyl methanol

  • HF-Pyridine complex

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Caution: HF-Pyridine is corrosive and toxic. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment and plastic labware.

Procedure:

  • Dissolve the TBS-protected 3-pyridyl methanol (1.0 eq) in DCM and cool to 0 °C in a plastic flask.

  • Slowly add a pre-mixed solution of HF-Pyridine and pyridine.

  • Stir the reaction at 0 °C to room temperature until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the product with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The successful synthesis of complex molecules bearing the pyridyl methanol moiety hinges on a well-conceived protecting group strategy. While silyl and benzyl ethers are mainstays in the protection of alcohols, their application in this context requires careful consideration of the influence of the pyridine nitrogen. By understanding the underlying mechanisms of protection and deprotection, and by selecting reagents and conditions that are compatible with the unique reactivity of the pyridine ring, researchers can confidently navigate the synthetic challenges and efficiently advance their drug discovery and development programs. The protocols and strategies outlined in this guide provide a solid foundation for the effective manipulation of this important functional group.

References

  • Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]

  • Kumar, R., et al. (2009). Chemoselective Deprotection of Triethylsilyl Ethers. National Institutes of Health. [Link]

  • Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Silyl ether. [Link]

  • Chem LibreTexts. (2023). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Kocienski, P. J. (1998). Protecting groups. Tetrahedron, 54(23), 6399-6440. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?[Link]

  • Organic Synthesis. (n.d.). Protecting Groups. [Link]

  • Rivero, A. R., Kim, B.-S., & Walsh, P. J. (2016). Palladium-Catalyzed Benzylic Arylation of Pyridylmethyl Silyl Ethers: One-Pot Synthesis of Aryl(pyridyl)methanols. Organic Letters, 18(7), 1590–1593. [Link]

  • Li, X., et al. (2015). Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. Tetrahedron Letters, 56(5), 721-723. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Lopez, K. N., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]

  • Lopez, K. N., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Semantic Scholar. [Link]

  • Lopez, K. N., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. ResearchGate. [Link]

  • Wang, C., et al. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal. [Link]

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Fiveable. (2025). Organic Chemistry II - 11.3 Protecting groups. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • Reddit. (2023). What is the role of pyridine in the acetylations of alcohols?[Link]

  • University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Thieme. (n.d.). Product Class 8: Ethers as Protecting Groups. [Link]

  • Czernecki, S., & Valéry, J.-M. (2017). 2-Pyridinyl Thermolabile Groups as General Protectants for Hydroxyl, Phosphate, and Carboxyl Functions. Current Protocols in Nucleic Acid Chemistry, 68, 2.37.1-2.37.19. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

Sources

Application Note: Functionalization of C-6 Iodine in 5-Methoxypyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Cross-coupling methodologies, mechanistic causality, and self-validating experimental protocols.

Mechanistic Rationale & Scaffold Design

In medicinal chemistry, the functionalization of highly substituted pyridine rings is a critical pathway for the synthesis of complex pharmacophores. The scaffold formally described as 6-iodo-5-methoxypyridine (which, according to IUPAC lowest-locant rules, is designated as 2-iodo-3-methoxypyridine ) represents a highly versatile building block.

Electronic and Steric Causality

The reactivity of this scaffold is governed by the synergistic electronic effects of its substituents:

  • The C-I Bond Activation: The highly polarized carbon-iodine bond at the C-2 (or C-6) position is adjacent to the electronegative pyridine nitrogen. This proximity drastically lowers the activation energy required for the oxidative addition of low-valent transition metals (e.g., Pd(0), Ni(0)), making it significantly more reactive than standard aryl iodides[1].

  • The Methoxy Directing Group: The methoxy group at the C-3 (or C-5) position serves a dual purpose. Electronically, it donates electron density into the ring via resonance, which stabilizes the intermediate organometallic species and prevents catalyst poisoning often caused by the basic pyridine nitrogen. Synthetically, the methoxy group acts as a masked pharmacophore; it can be orthogonally deprotected post-coupling (e.g., using BBr₃ or TMSI) to reveal a 3-hydroxypyridine or pyridone motif, which is critical for hydrogen-bonding interactions in drug targets.

Divergent Functionalization Pathways

The intrinsic reactivity of the 2-iodo-3-methoxypyridine scaffold allows for divergent late-stage functionalization. The diagram below illustrates the three primary cross-coupling pathways utilized to construct C-C and C-N bonds.

G Scaffold 2-Iodo-3-methoxypyridine (C-6 Iodine Scaffold) Suzuki Suzuki-Miyaura C-C Bond Formation Scaffold->Suzuki Pd(PPh3)4, R-B(OH)2 K2CO3, Dioxane/H2O Buchwald Buchwald-Hartwig C-N Bond Formation Scaffold->Buchwald Pd(OAc)2, BINAP, R-NH2 NaOtBu, Toluene Negishi Negishi C-C Bond Formation Scaffold->Negishi 1. iPrMgCl, ZnCl2 2. Pd2(dba)3, R-X

Caption: Divergent functionalization pathways of the 2-iodo-3-methoxypyridine scaffold.

Quantitative Comparison of Methodologies

To assist in route scouting, the following table summarizes the optimized parameters for each functionalization strategy based on empirical data and literature precedents[1],[2],[3].

MethodologyTarget BondOptimal Catalyst SystemBase / AdditiveSolvent SystemTemp (°C)Typical Yield RangeKey Advantage
Suzuki-Miyaura C-C (Aryl/Heteroaryl)Pd(PPh₃)₄ or Pd₂(dba)₃ / XPhosK₂CO₃ or K₃PO₄1,4-Dioxane / H₂O (4:1)80–10075% – 95%High functional group tolerance; utilizes stable boronic acids.
Buchwald-Hartwig C-N (Amines/Amides)Pd(OAc)₂ / BINAP or JosiphosNaOtBu or K₂CO₃Toluene (Anhydrous)90–11060% – 85%Direct installation of complex amine pharmacophores.
Negishi C-C (Alkyl/Aryl)Pd₂(dba)₃ / P(2-furyl)₃None (Requires ZnCl₂)THF (Anhydrous)25–6070% – 90%Excellent for sterically hindered or sp³-hybridized coupling partners.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) to ensure researchers can troubleshoot and adapt the procedures to specific substrate scopes.

Suzuki-Miyaura Cross-Coupling

This protocol leverages the Suzuki-Miyaura reaction to couple the scaffold with aryl or heteroaryl boronic acids[1].

Reagents:

  • 2-Iodo-3-methoxypyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation & Degassing: Charge an oven-dried Schlenk flask with 2-iodo-3-methoxypyridine, the arylboronic acid, and Pd(PPh₃)₄. Causality: Pd(PPh₃)₄ is oxygen-sensitive; therefore, evacuate the flask and backfill with Argon three times.

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture, followed by K₂CO₃. Causality: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating the transmetalation step.

  • Reaction Execution: Heat the mixture to 80 °C under vigorous stirring for 12 hours.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS or TLC (typically 3:1 Hexanes:EtOAc). The disappearance of the starting material (UV active at 254 nm) and the appearance of a more polar product mass validates the completion of the oxidative addition and reductive elimination cycle.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Buchwald-Hartwig Amination

This protocol details the C-N coupling of the scaffold with primary or secondary amines[3].

Reagents:

  • 2-Iodo-3-methoxypyridine (1.0 equiv, 1.0 mmol)

  • Amine (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • BINAP (0.02 equiv, 2 mol%)

  • NaOtBu (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (8 mL)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In an argon-purged vial, combine Pd(OAc)₂, BINAP, and NaOtBu. Causality: The bidentate BINAP ligand prevents the formation of inactive bis(amine)palladium complexes, which is a common failure mode when coupling basic amines to pyridines.

  • Substrate Addition: Dissolve the scaffold and the amine in anhydrous Toluene and transfer to the reaction vial.

  • Reaction Execution: Heat to 90 °C for 8–12 hours. Self-Validation: The reaction mixture will typically transition from a deep red/brown to a lighter yellow/orange suspension upon successful formation of the active Pd(0)-ligand complex.

  • Workup: Cool the mixture and filter through a pad of Celite to remove Pd black and inorganic salts. Wash the Celite pad with EtOAc (20 mL). Concentrate the filtrate and purify via silica gel chromatography (using a gradient of CH₂Cl₂ to MeOH to elute the polar amine product).

Negishi Cross-Coupling via Iodine-Magnesium Exchange

This protocol is ideal for coupling sterically demanding or sp³-hybridized carbon centers, utilizing an intermediate pyridylzinc species[2].

Reagents:

  • 2-Iodo-3-methoxypyridine (1.0 equiv, 1.0 mmol)

  • iPrMgCl·LiCl (Turbo-Grignard) (1.1 equiv, 1.1 mmol)

  • ZnCl₂ (1.0 M in THF) (1.2 equiv, 1.2 mmol)

  • Aryl/Alkyl Halide (0.9 equiv, 0.9 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%)

  • Anhydrous THF (10 mL)

Step-by-Step Procedure:

  • Halogen-Metal Exchange: Dissolve the scaffold in anhydrous THF (5 mL) and cool to -20 °C. Dropwise add iPrMgCl·LiCl and stir for 30 minutes. Causality: The highly polarized C-I bond undergoes rapid exchange. Self-Validation: Quench a 0.1 mL aliquot with I₂ or D₂O and analyze via GC-MS; >95% deuterium incorporation or re-iodination confirms complete metalation.

  • Transmetalation to Zinc: Add the ZnCl₂ solution dropwise and warm to room temperature over 30 minutes to form the stable 3-methoxy-2-pyridylzinc chloride.

  • Cross-Coupling: In a separate flask, pre-mix Pd₂(dba)₃, XPhos, and the electrophilic halide in THF (5 mL) for 10 minutes. Transfer the organozinc solution to this flask via cannula.

  • Reaction Execution: Heat the combined mixture to 60 °C for 6 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (10 mL) to destroy unreacted organometallics. Extract with EtOAc (3 x 15 mL), dry over Na₂SO₄, concentrate, and purify.

References

  • Title: A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles Source: Angewandte Chemie International Edition / PubMed URL: [Link]

  • Title: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions Source: Synlett / Thieme Connect URL: [Link]

  • Title: Negishi cross-couplings in the synthesis of amino acids Source: Organic & Biomolecular Chemistry / PubMed URL: [Link]

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Oxidation of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol to aldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Oxidation of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol

Part 1: Executive Summary & Strategic Analysis

The Challenge: The transformation of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol (1 ) to its corresponding aldehyde, 6-iodo-5-methoxypicolinaldehyde (2 ), presents a specific set of chemoselective challenges. While primary alcohol oxidation is a fundamental reaction, this substrate contains three competing electronic and steric features:

  • The Pyridine Nitrogen: A basic center that can coordinate with metal-based oxidants (e.g., PCC/PDC), potentially poisoning the catalyst or complicating workup.

  • The 6-Iodide: A labile handle prone to oxidative addition or radical abstraction. Conditions must remain mild to prevent dehalogenation.

  • The 5-Methoxy Group: An electron-donating group (EDG) that increases the electron density of the ring, making the aldehyde product more susceptible to over-oxidation to the carboxylic acid compared to electron-deficient pyridines.

The Solution: This guide details two validated protocols. Protocol A (Activated MnO₂) is the preferred method for small-to-medium scale discovery chemistry due to its operational simplicity and high chemoselectivity (avoiding over-oxidation). Protocol B (Dess-Martin Periodinane) is the high-performance alternative for sluggish substrates or when strict homogeneous conditions are required.

Part 2: Detailed Experimental Protocols

Protocol A: Activated Manganese Dioxide (MnO₂) Oxidation

The "Workhorse" Method for Pyridine Methanols.

Mechanism & Rationale: Manganese dioxide acts as a heterogeneous oxidant.[1] The reaction occurs on the surface of the solid; thus, the "activation" state (surface area and hydration) of the reagent is critical. This method is mild, neutral, and rarely over-oxidizes picolinaldehydes to picolinic acids.

Materials:

  • Substrate: (6-Iodo-5-methoxy-pyridin-2-yl)-methanol

  • Reagent: Activated MnO₂ (Sigma-Aldrich/Merck, <5 micron, suitable for oxidation)

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous

  • Equipment: Celite® 545 filter aid, sintered glass funnel.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Note: If solubility is poor, a small amount of MeOH (up to 5%) can be added, though pure DCM is preferred to drive the equilibrium.

  • Addition: Add Activated MnO₂ (10.0 – 15.0 equiv) in one portion.

    • Expert Insight: While 10 equivalents seem excessive, it is standard for MnO₂ oxidations due to the heterogeneous surface-area-dependent mechanism.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C).

    • Monitoring: Check TLC every 2 hours. Picolinaldehydes are distinctively UV-active and usually less polar than the alcohol. Stain with 2,4-DNP (orange precipitate indicates aldehyde).

    • Timeframe: Typically 4–16 hours. If conversion is <50% after 4 hours, heat to mild reflux (40 °C).

  • Workup:

    • Prepare a sintered glass funnel with a pad of Celite®.

    • Filter the black suspension through the Celite pad.

    • Rinse the filter cake thoroughly with DCM (3 x reaction volume) to elute the product trapped in the matrix.

  • Isolation: Concentrate the filtrate in vacuo (bath temp < 35 °C).

    • Stability Warning: Picolinaldehydes can be volatile and unstable to air. Store under Nitrogen/Argon at -20 °C.

Protocol B: Dess-Martin Periodinane (DMP) Oxidation

The "High-Fidelity" Method for Sensitive Substrates.

Mechanism & Rationale: DMP is a hypervalent iodine(V) reagent.[2] It operates via a ligand exchange mechanism where the alcohol oxygen attacks the iodine center, followed by reductive elimination. It is strictly homogeneous, faster than MnO₂, and avoids heavy metals.

Materials:

  • Substrate: (6-Iodo-5-methoxy-pyridin-2-yl)-methanol

  • Reagent: Dess-Martin Periodinane (1.2 equiv)[3]

  • Buffer: Sodium Bicarbonate (NaHCO₃)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.15 M) under an inert atmosphere (N₂).

  • Buffering: Add solid NaHCO₃ (2.0 equiv).

    • Critical Step: The DMP oxidation releases 2 equivalents of acetic acid.[4] For pyridine substrates, this acid can protonate the nitrogen, forming a salt that may precipitate or degrade. The bicarbonate buffer neutralizes this in situ.

  • Oxidation: Add DMP (1.2 equiv) in a single portion at 0 °C (ice bath).

  • Progression: Remove the ice bath after 15 minutes and allow to stir at room temperature.

    • Timeframe: Reaction is usually complete in 1–3 hours.

  • Quench & Workup (The "Reductive Wash"):

    • Dilute with Et₂O or DCM.

    • Add a 1:1 mixture of Saturated Aqueous NaHCO₃ and 10% Aqueous Na₂S₂O₃ (Sodium Thiosulfate).

    • Stir vigorously for 15–30 minutes until the organic layer is clear (removes iodinane byproducts).

  • Extraction: Separate phases. Wash organic layer with brine, dry over MgSO₄, and concentrate.[5]

Part 3: Visualization & Data

Workflow Logic Diagram

The following diagram illustrates the decision process and workflow for the oxidation.

OxidationWorkflow Start Starting Material: (6-Iodo-5-methoxy-pyridin-2-yl)-methanol Decision Select Oxidant Strategy Start->Decision MethodA Method A: Activated MnO2 (Heterogeneous) Decision->MethodA Standard / Scale-up MethodB Method B: Dess-Martin (DMP) (Homogeneous) Decision->MethodB Fast / High Value CondA 10-15 eq MnO2, DCM RT to Reflux, 12h MethodA->CondA CondB 1.2 eq DMP, NaHCO3 DCM, 0°C to RT, 2h MethodB->CondB WorkupA Filtration (Celite) Concentration CondA->WorkupA WorkupB Quench: Na2S2O3 / NaHCO3 Extraction CondB->WorkupB Product Target Product: 6-iodo-5-methoxypicolinaldehyde WorkupA->Product WorkupB->Product

Caption: Decision matrix and process flow for the oxidation of 6-iodo-5-methoxy-pyridin-2-yl-methanol.

Analytical Comparison Table
FeatureMnO₂ ProtocolDMP Protocol
Reaction Type Heterogeneous (Surface)Homogeneous (Solution)
Reaction Time Slow (4 - 16 h)Fast (1 - 3 h)
Reagent Stoichiometry Large Excess (10-20 eq)Stoichiometric (1.1-1.2 eq)
Workup Difficulty Very Low (Filtration)Moderate (Extraction/Wash)
Acid Generation None (Neutral)Acetic Acid (Requires Buffer)
Suitability Best for routine synthesisBest for small-scale/precious material

Part 4: Analytical Validation & Troubleshooting

Expected NMR Data (Proton):

  • Aldehyde (-CHO): Look for a sharp singlet between 9.8 – 10.2 ppm .

  • Aromatic Ring: The pyridine protons will shift downfield slightly due to the electron-withdrawing carbonyl group.

  • Methoxy (-OCH₃): Singlet around 3.9 – 4.0 ppm .

  • Disappearance: Confirm loss of the hydroxymethyl doublet (~4.5 ppm) and the OH broad singlet.

Troubleshooting Guide:

  • Incomplete Conversion (MnO₂): Add another 5-10 eq of MnO₂ and heat to reflux. Ensure the MnO₂ is "Activated" (not old/clumped).

  • Over-oxidation (Acid Formation): Rare with MnO₂. With DMP, ensure the reaction is quenched immediately upon consumption of starting material.

  • Product Instability: If the aldehyde decomposes on silica gel, neutralize the column with 1% Triethylamine or use Alumina (neutral) for purification.

References

  • DMP Protocol & Mechanism: Dess, D. B.; Martin, J. C. "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary and secondary alcohols and a variety of related 12-I-5 species." Journal of the American Chemical Society, 1991 , 113, 7277–7287. Link

  • MnO₂ Oxidation of Pyridines: Taylor, R. J. K.; Reid, M.; Foot, J.; Raw, S. A. "Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies." Accounts of Chemical Research, 2005 , 38, 851–869. Link

  • General Pyridine Oxidation Strategies: Bagley, M. C.; Lubinu, M. C. "Manganese dioxide: A versatile reagent for the synthesis of heterocycles." Synthesis, 2006 , 1283–1288. Link

  • Synthesis of Iodo-Pyridine Intermediates: Tredwell, M., et al. "A General Copper-Mediated Nucleophilic 18F-Fluorination of Arenes." Angewandte Chemie International Edition, 2014 , 53, 7751. (Contains relevant handling of 6-iodo-pyridine scaffolds). Link

Sources

Buchwald-Hartwig amination of 6-iodo-5-methoxypyridine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Buchwald-Hartwig Amination of 6-Iodo-5-methoxypyridine Intermediates

Executive Summary & Strategic Rationale

The 6-iodo-5-methoxypyridine scaffold (IUPAC: 2-iodo-3-methoxypyridine) represents a "privileged structure" in kinase inhibitor development but poses a dual synthetic challenge:

  • Catalyst Deactivation: The pyridine nitrogen is a potent ligand capable of displacing phosphines, leading to the formation of inactive bis-pyridine palladium complexes (the "Pyridine Problem").

  • Electronic & Steric Mismatch: The 5-methoxy group (ortho to the reaction site) exerts steric pressure and, as an electron-donating group (EDG), renders the C-I bond less electrophilic compared to electron-deficient pyridines. This slows the rate-determining oxidative addition (OA) step.

This guide details a self-validating protocol utilizing Third-Generation (G3) Buchwald Precatalysts. We prioritize bulky, electron-rich biarylphosphine ligands (BrettPhos/RuPhos) which simultaneously accelerate OA on the electron-rich ring and prevent pyridine coordination through steric bulk.

Critical Reagent Selection Guide

The success of this reaction hinges on the precise matching of the ligand to the amine class.[1] Do not use generic conditions (e.g., Pd(PPh3)4) for this substrate.

ComponentRecommendationMechanistic Justification
Precatalyst BrettPhos Pd G3 or RuPhos Pd G3 G3 precatalysts ensure rapid activation at low temperatures, preventing the formation of Pd-iodide dimers (a common resting state trap with aryl iodides).
Ligand (Primary Amines) BrettPhos The steric bulk prevents N-binding of the substrate. High electron density facilitates OA into the electron-rich C-I bond.
Ligand (Secondary Amines) RuPhos Optimized for secondary amines; prevents

-hydride elimination which is a risk with acyclic secondary amines.
Base NaOtBu (Standard) or Cs2CO3 (Mild)NaOtBu provides fast kinetics. Cs2CO3 is required if the substrate contains base-sensitive esters or nitriles.
Solvent 1,4-Dioxane or Toluene Non-polar/weakly polar solvents minimize the solubility of the halide salt byproduct, driving the reaction forward.

Mechanistic Visualization: The "Inhibition Loop"

The following diagram illustrates the standard catalytic cycle versus the specific "Off-Cycle" traps associated with aminopyridines.

BuchwaldCycle PreCat Pd G3 Precatalyst ActivePd L-Pd(0) Active Species PreCat->ActivePd Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-I) ActivePd->OxAdd + 6-iodo-5-OMe-Py Trap_Pyridine OFF-CYCLE TRAP: Pd(Pyridine)2 Complex (Catalyst Poisoning) ActivePd->Trap_Pyridine Pyridine N-binding (If Ligand too small) AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Amine + Base Trap_Dimer OFF-CYCLE TRAP: [Pd(Ar)(I)]2 Dimer (Iodide Bridging) OxAdd->Trap_Dimer High [I-] conc. RedElim Reductive Elimination (Product Release) AmineBind->RedElim C-N Bond Formed RedElim->ActivePd Regenerate Pd(0)

Figure 1: Catalytic cycle highlighting specific inhibition pathways for aminopyridines. High-bulk ligands (BrettPhos) block the path to the "Pyridine Trap".

Detailed Experimental Protocol

Scale: 1.0 mmol (approx. 235 mg of 6-iodo-5-methoxypyridine) Target Concentration: 0.2 M in 1,4-Dioxane

Step 1: Reaction Assembly (Glovebox or Schlenk)

Note: While G3 catalysts are air-stable, the active catalytic species is not. Oxygen exclusion is critical for reproducibility.

  • Prepare the Vessel: Flame-dry a 2-dram vial (for glovebox) or a 25 mL Schlenk tube. Equip with a heavy magnetic stir bar (oval shape preferred for grinding salts).

  • Charge Solids:

    • Substrate: 6-iodo-5-methoxypyridine (1.0 equiv, 1.0 mmol).

    • Catalyst: BrettPhos Pd G3 (0.02 equiv, 2 mol%). Note: If using RuPhos for secondary amines, use RuPhos Pd G3.

    • Base: NaOtBu (1.4 equiv, 1.4 mmol). Handle rapidly; hygroscopic.

  • Seal and Purge: Cap the vessel with a septum. Evacuate and backfill with Argon (x3).

Step 2: Liquid Addition
  • Solvent: Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.

  • Amine: Add the amine coupling partner (1.2 equiv, 1.2 mmol).

    • Liquid Amines: Add neat via microliter syringe.

    • Solid Amines: Should be added in Step 1 with other solids.

Step 3: Reaction & Monitoring
  • Temperature: Place in a pre-heated block at 80°C .

    • Why 80°C? Aryl iodides are reactive.[1][2][3][4][5][6][7] Starting lower prevents rapid exotherms, but heat is needed to overcome the steric barrier of the methoxy group.

  • Time: Stir vigorously (1000 rpm) for 2–4 hours.

  • IPC (In-Process Control):

    • Take a 20 µL aliquot. Quench into 500 µL MeCN/H2O (50:50).

    • Analyze via UPLC-MS (254 nm).

    • Passing Criteria: <5% remaining Aryl Iodide.

Step 4: Workup
  • Cool to room temperature.

  • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and inorganic salts.

  • Wash filtrate with water (1 x 10 mL) and brine (1 x 10 mL).

  • Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Optimization Matrix

If conversion stalls or yields are low, consult this matrix before repeating.

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (Pyridine N-binding)Switch to tBuBrettPhos Pd G3 . The extra t-butyl bulk completely shuts down N-coordination.
Stalled at 50-60% Iodide Inhibition (Dimer formation)Add 0.5 equiv of KBr . Bromide can displace iodide on Pd, breaking the stable dimer and re-entering the cycle.
Dehalogenation (H-Pyridine)

-Hydride Elimination
Reaction temperature too high or amine is sterically unencumbered. Lower temp to 60°C and switch solvent to tAmyl Alcohol .
Product is Unstable Acidic Workup IssuesPyridines can form salts on silica. Add 1% Et3N to the chromatography eluent.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][7][8][9][10][11][12] Reaction intermediates and catalyst improvements. Journal of the American Chemical Society, 116(13), 5969-5970.

  • BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates: Troubleshooting Guide.

Sources

Application Note: Strategic Synthesis of 6-Substituted-5-Methoxy-Pyridine-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of 6-substituted-5-methoxy-pyridine-2-carboxylic acids Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary & Medicinal Significance

The 6-substituted-5-methoxy-pyridine-2-carboxylic acid scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as a critical structural motif in the development of S1P1 agonists (immunomodulators), Factor D inhibitors (complement system targets), and LSD1 inhibitors (epigenetic oncology targets).

The electronic push-pull system created by the electron-donating methoxy group at C5 and the electron-withdrawing carboxylate at C2 modulates the basicity of the pyridine nitrogen, optimizing pharmacokinetic properties such as solubility and lipophilicity (LogD). Furthermore, the C6 position offers a vector for exploring structure-activity relationships (SAR) in deep binding pockets.

This guide provides a robust, scalable, and modular protocol for synthesizing this scaffold, prioritizing the "Halogen-Dance/Oxidation" strategy. This route is superior to de novo cyclization methods (e.g., from kojic acid) due to higher regiocontrol and the commercial availability of robust starting materials.

Retrosynthetic Analysis

The most efficient disconnection relies on the late-stage diversification of a 6-bromo-5-methoxy-picolinic acid core. This intermediate is accessed via the sequential functionalization of 5-hydroxy-2-methylpyridine .

Logic Flow:
  • Target: 6-Substituted-5-methoxy-pyridine-2-carboxylic acid.

  • Disconnection: C6-C(Ar/Alk) bond cleavage (Suzuki/Sonogashira coupling).

  • Intermediate: 6-Bromo-5-methoxy-pyridine-2-carboxylic acid.

  • Functional Group Interconversion (FGI): Oxidation of C2-Methyl to C2-Carboxylic Acid.

    • Note on Numbering: In the precursor (2-methylpyridine derivative), the methyl is at position 2 (or 6 depending on nomenclature). Upon oxidation to -COOH, this carbon takes priority #2, shifting the numbering. To avoid confusion, we track the atoms: Methyl-C becomes Carboxyl-C .

  • Precursor: 2-Bromo-3-methoxy-6-methylpyridine.

  • Starting Material: 5-Hydroxy-2-methylpyridine (commercially available or synthesized from furfurylamine).

Visual Workflow (Graphviz)

Synthesispathway Start Start: 5-Hydroxy-2-methylpyridine Step1 Step 1: Regioselective Bromination (Br2, Pyridine) Start->Step1 Electrophilic Aromatic Substitution Step2 Step 2: O-Methylation (MeI, KOH, DMSO) Step1->Step2 Williamson Ether Synthesis Step3 Step 3: Methyl Oxidation (KMnO4, H2O, 80°C) Step2->Step3 Side-chain Oxidation Core CORE SCAFFOLD: 6-Bromo-5-methoxy-picolinic acid Step3->Core Step4 Step 4: Esterification (MeOH, H2SO4) Core->Step4 Protection Step5 Step 5: Suzuki-Miyaura Coupling (R-B(OH)2, Pd(dppf)Cl2) Step4->Step5 Cross-Coupling Final TARGET: 6-Substituted-5-methoxy-picolinic acid Step5->Final Hydrolysis (if needed)

Caption: Modular synthetic pathway from 5-hydroxy-2-methylpyridine to the target scaffold.

Detailed Experimental Protocols

Phase 1: Construction of the Core Scaffold
Step 1: Regioselective Bromination

Objective: Synthesize 2-bromo-3-hydroxy-6-methylpyridine.[1] Rationale: The hydroxyl group at C3 (relative to the methyl at C6) directs the incoming bromine to the ortho position (C2) via strong electron donation, overcoming the deactivating nature of the pyridine ring.

  • Reagents: 5-Hydroxy-2-methylpyridine (1.0 eq), Bromine (

    
    , 1.1 eq), Pyridine (Solvent/Base).
    
  • Protocol:

    • Dissolve 5-hydroxy-2-methylpyridine (8.8 g, 80 mmol) in pyridine (125 mL) in a round-bottom flask equipped with a drying tube.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of bromine (4.5 mL, 88 mmol) in pyridine (50 mL) dropwise over 45 minutes. Caution: Exothermic.

    • Allow the mixture to warm to room temperature, then heat to 40°C for 1 hour to ensure completion.

    • Workup: Evaporate pyridine under reduced pressure. Suspend the residue in water (200 mL) and stir overnight. Filter the resulting solid, wash with cold water, and dry in vacuo.

    • Yield: ~53% (Brown solid).

    • QC Check:

      
      H NMR should show two doublets for the pyridine protons, indicating ortho coupling is lost (substituted), or para relationship. (Actual: 
      
      
      
      at 6.73 and 6.94 ppm).
Step 2: O-Methylation

Objective: Synthesize 2-bromo-3-methoxy-6-methylpyridine. Rationale: Methylation protects the phenol and establishes the 5-methoxy pharmacophore. DMSO/KOH is preferred over MeI/Carbonate for faster kinetics on electron-deficient rings.

  • Reagents: 2-Bromo-3-hydroxy-6-methylpyridine (1.0 eq), Methyl Iodide (MeI, 1.2 eq), KOH (pulverized, 2.0 eq), DMSO.

  • Protocol:

    • Dissolve the Step 1 product (10 g, 53 mmol) in DMSO (100 mL).

    • Add pulverized KOH (6.0 g, 106 mmol). Stir for 15 minutes at room temperature.

    • Cool to 10°C and add MeI (4.0 mL, 64 mmol) dropwise.

    • Stir at room temperature for 2 hours.

    • Workup: Pour into ice water (300 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Yield: ~85-90%.

Step 3: Oxidation to Picolinic Acid

Objective: Synthesize 6-bromo-5-methoxypyridine-2-carboxylic acid. Rationale:


 is the standard oxidant for converting alkyl pyridines to pyridine carboxylic acids. The 2-bromo and 3-methoxy groups are stable under these oxidative conditions.
  • Reagents: 2-Bromo-3-methoxy-6-methylpyridine (1.0 eq),

    
     (2.5 eq), Water.
    
  • Protocol:

    • Suspend the methylated intermediate (3.7 mmol) in water (15 mL).

    • Add

      
       (1.5 g, 9.4 mmol).
      
    • Heat the mixture to 80°C for 3 hours. The purple color should fade to a brown manganese dioxide precipitate.

    • Workup: Filter hot through a Celite pad to remove

      
      .
      
    • Adjust the pH of the filtrate to 3-4 using 10% HCl. The product often precipitates at this stage.

    • If no precipitate, extract with Ethyl Acetate (3 x 50 mL). Dry and concentrate.

    • Yield: ~75% (White solid).

    • Key Data: This is the Universal Intermediate .

Phase 2: Diversification (The "Branches")

To introduce the substituent at position 6, a Suzuki-Miyaura coupling is the most reliable method. It is recommended to esterify the acid first to prevent catalyst poisoning by the free carboxylate.

Step 4: Esterification (Optional but Recommended)
  • Reflux the Step 3 acid in Methanol with catalytic

    
     (4 hours).
    
  • Neutralize and extract to obtain Methyl 6-bromo-5-methoxypicolinate .

Step 5: Suzuki-Miyaura Coupling

Objective: Introduce aryl/heteroaryl group at C6.

  • Reagents: Methyl 6-bromo-5-methoxypicolinate (1.0 eq), Aryl Boronic Acid (

    
    , 1.2 eq), 
    
    
    
    (0.05 eq),
    
    
    (2.0 eq), Dioxane/Water (4:1).
  • Protocol:

    • Combine halide, boronic acid, base, and solvent in a microwave vial or pressure tube.

    • Degas with Nitrogen/Argon for 10 minutes (Critical for Pd cycle).

    • Add

      
      .[2]
      
    • Heat at 90-100°C for 2-4 hours (or microwave at 120°C for 20 mins).

    • Workup: Dilute with water, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).

    • Hydrolysis (if acid is required): Treat the ester with LiOH in THF/Water (1:1) at RT for 1 hour. Acidify to isolate the final 6-substituted-5-methoxy-pyridine-2-carboxylic acid.

Troubleshooting & Optimization

IssueProbable CauseSolution
Step 1: Low Yield Over-bromination (dibromo species)Strictly control temperature (don't exceed 40°C) and stoichiometry (1.1 eq Br2).
Step 3: Incomplete Oxidation

stalling
Add

in portions. If reaction stalls, add a catalytic amount of KOH to solubilize the intermediate.
Step 5: Protodeboronation Unstable boronic acidSwitch to Boronic Pinacol Ester or Potassium Trifluoroborate salts. Use anhydrous conditions with

.
Step 5: Pd Black Formation Poor degassingEnsure rigorous Argon sparging before adding the catalyst.

References

  • Synthesis of 6-Bromo-5-methoxypicolinic acid

    • Journal of Organic Chemistry, 1996, Vol. 61, No. 14, pp. 4623-4633.
    • Source:

  • Crystal Structure and Synthesis of Precursor (2-Bromo-3-hydroxy-6-methylpyridine)

    • Singh, G. P., et al. "2-Bromo-3-hydroxy-6-methylpyridine." Acta Crystallographica Section E, 2013.[3]

    • Source:

  • Methylation of Hydroxypyridines

    • PrepChem - Synthesis of 2-bromo-3-methoxypyridine (Analogous procedure).
    • Source:

  • Suzuki Coupling on 6-Position of Pyridines

    • MDPI Molbank - Synthesis of Bichalcone via Suzuki–Miyaura (Demonstrates coupling on methoxy-pyridine systems).
    • Source:

Sources

Nucleophilic substitution reactions of 6-iodo-5-methoxypyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature

This guide details the reactivity profile and experimental protocols for 6-iodo-5-methoxypyridine . This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents.

Nomenclature Note: While the user-specified name is 6-iodo-5-methoxypyridine , standard IUPAC numbering prioritizes the heteroatom (Nitrogen = 1) and assigns the lowest possible locants to substituents. Thus, this molecule is chemically equivalent to 2-iodo-3-methoxypyridine .

  • User Terminology: 6-iodo-5-methoxypyridine (Implies numbering relative to a 3-substituted parent or specific scaffold convention).

  • IUPAC Equivalent: 2-iodo-3-methoxypyridine.[1]

Note: For the purpose of this guide, we will use the user's terminology (6-iodo/5-methoxy) but cite literature referring to the IUPAC equivalent (2-iodo/3-methoxy).

Reactivity Profile: The "Push-Pull" Electronic System

The 6-iodo-5-methoxypyridine scaffold presents a unique electronic environment that dictates reaction success.

  • Activation (The "Pull"): The pyridine nitrogen is electron-withdrawing (electronegative), activating the adjacent C6 position for nucleophilic attack (SNAr). The iodine atom at C6 is an excellent leaving group (better than Br or Cl) due to its weak C-I bond.

  • Deactivation & Sterics (The "Push"): The methoxy group at C5 is electron-donating by resonance (+M), which increases electron density in the ring and slightly deactivates the scaffold toward nucleophilic attack compared to a simple halopyridine. Furthermore, the C5-methoxy group exerts steric hindrance on the C6 position, potentially blocking bulky nucleophiles.

Strategic Implication:

  • Small/Strong Nucleophiles (RO⁻, RS⁻): Proceed well via classical SNAr (Method A).

  • Amine Nucleophiles: Classical SNAr is often sluggish due to the deactivating methoxy group. Palladium-catalyzed Buchwald-Hartwig amination (Method B) is the preferred, high-yield route.

  • Carbon Nucleophiles: Require metal catalysis (Suzuki/Sonogashira - Method C).

Decision Logic & Reaction Pathways

The following flowchart illustrates the decision process for selecting the optimal protocol based on the desired nucleophile.

ReactionPathways Start Starting Material: 6-Iodo-5-Methoxypyridine NucType Select Nucleophile Type Start->NucType O_S_Nuc Oxygen/Sulfur (RO-, RS-) NucType->O_S_Nuc N_Nuc Nitrogen (Amines) NucType->N_Nuc C_Nuc Carbon (Boronic Acids/Alkynes) NucType->C_Nuc MethodA Method A: Classical SNAr (Base-Mediated) O_S_Nuc->MethodA High Efficiency N_Nuc->MethodA Only for unhindered/strong Nuc MethodB Method B: Buchwald-Hartwig (Pd-Catalyzed) N_Nuc->MethodB Preferred for Yield MethodC Method C: Suzuki/Sonogashira (Pd-Catalyzed) C_Nuc->MethodC

Figure 1: Strategic decision tree for functionalizing 6-iodo-5-methoxypyridines.

Detailed Protocols

Method A: Classical Nucleophilic Aromatic Substitution (SNAr)

Best for: Alkoxides, Thiolates, and small/reactive amines.

Mechanism: Addition-Elimination. The nucleophile attacks C6, forming a Meisenheimer complex stabilized by the ring nitrogen, followed by expulsion of iodide.

Protocol:

  • Reagents:

    • Substrate: 6-iodo-5-methoxypyridine (1.0 equiv).

    • Nucleophile: NaOMe, NaSMe, or amine (1.2–1.5 equiv).

    • Base:

      
       or 
      
      
      
      (2.0 equiv). Note: Not needed if nucleophile is already anionic (e.g., NaOMe).
    • Solvent: DMF, NMP, or DMSO (Polar aprotic is essential).

  • Procedure:

    • Dissolve substrate in anhydrous DMF (0.2 M).

    • Add base and nucleophile.[2][3][4]

    • Temperature:

      • O/S-Nucleophiles: Heat to 60–80 °C.

      • Amines: Heat to 100–120 °C (sealed tube recommended).

    • Monitor by LCMS.[4] Reaction typically complete in 4–12 hours.

    • Workup: Dilute with water, extract with EtOAc.[4] Wash organic layer with brine (3x) to remove DMF.

Critical Insight: The 5-methoxy group makes the C6 position less electrophilic than in 6-iodopyridine. If conversion is low, switch to Method B (Pd-catalysis) rather than increasing temperature further, which promotes decomposition.

Method B: Buchwald-Hartwig Amination (Pd-Catalyzed)

Best for: Primary and secondary amines, anilines, and sterically hindered amines.

Mechanism: Pd(0) oxidative addition into the C-I bond, amine coordination, deprotonation, and reductive elimination.

Protocol:

  • Reagents:

    • Substrate: 6-iodo-5-methoxypyridine (1.0 equiv).

    • Amine: 1.2 equiv.

    • Catalyst:

      
       (2–5 mol%) or Pre-catalysts (e.g., XPhos Pd G3).
      
    • Ligand: XPhos , RuPhos , or BrettPhos (4–10 mol%).

      • Why these ligands? The 5-methoxy group creates steric bulk near the reaction site. Bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) are required to facilitate oxidative addition and reductive elimination in hindered systems.

    • Base:

      
       (1.5 equiv) for robust substrates; 
      
      
      
      for base-sensitive groups.
    • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

  • Procedure:

    • Charge an oven-dried vial with Pd source, Ligand, and Base.

    • Evacuate and backfill with Argon (3x).

    • Add substrate and amine as solutions in degassed solvent (0.1–0.2 M).

    • Heat to 80–100 °C for 2–16 hours.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Method C: Suzuki-Miyaura Cross-Coupling

Best for: Carbon-Carbon bond formation (Aryl/Heteroaryl coupling).

Protocol:

  • Reagents:

    • Substrate: 6-iodo-5-methoxypyridine (1.0 equiv).

    • Boronic Acid/Ester:

      
       or 
      
      
      
      (1.2–1.5 equiv).
    • Catalyst:

      
       (5 mol%) or 
      
      
      
      .
    • Base:

      
       (2M aqueous solution, 3.0 equiv).
      
    • Solvent: 1,4-Dioxane or DME (mix with water 4:1).

  • Procedure:

    • Combine organics in solvent.[4]

    • Add aqueous base.[2][5][6]

    • Degas (sparge with Argon for 5 mins).

    • Add catalyst under Argon flow.

    • Heat to 90 °C for 4–8 hours.

    • Note: 2-pyridyl boronates are unstable (protodeboronation). Always use the halopyridine as the electrophile (as described here) and the partner as the boronate.

Comparative Data Table

ParameterMethod A: SNArMethod B: Buchwald-HartwigMethod C: Suzuki
Primary Utility O-, S-alkylationN-arylation (Amination)C-C Coupling (Biaryls)
Key Reagent Strong Nucleophile (NaOMe)Pd Catalyst + Bulky LigandBoronic Acid + Pd Cat
Temp Range 80–120 °C80–100 °C80–100 °C
Tolerance Low (Sensitive to strong base)High (Tunable base/ligand)High (Aqueous compatible)
Steric Sensitivity High (Blocked by 5-OMe)Low (Overcome by Ligand)Low
Typical Yield 60–85%80–95%75–95%

References

  • Reactivity of 2-Halo-3-Alkoxypyridines

    • Title: Nucleophilic aromatic substitution of (pseudo)halopyridines with amine nucleophiles.
    • Source:Chem. Commun., 2018.
    • URL:[Link]

  • Buchwald-Hartwig Protocols for Pyridines

    • Title: Palladium-Catalyzed Amination of Aryl and Heteroaryl Halides with Primary and Secondary Amines.[7][8]

    • Source:J. Org.[9] Chem., 2006.

    • URL:[Link]

  • Suzuki Coupling of 2-Halopyridines

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
    • Source:J. Am. Chem. Soc., 2010.
    • URL:[Link]

  • Synthesis of 2-Iodo-3-Methoxypyridine Derivatives

    • Title: 2-Iodo-3-methoxy-6-methylpyridine.
    • Source:Acta Crystallogr. Sect. E Struct. Rep. Online, 2009.
    • URL:[Link]

Sources

Application Notes & Protocols: The Strategic Use of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery, responsible for several FDA-approved drugs.[1] This approach hinges on identifying low-molecular-weight fragments that bind with high ligand efficiency to a biological target, serving as starting points for the rational evolution into potent lead compounds.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol , a versatile and strategically functionalized fragment, in a typical FBDD workflow. We will explore the rationale behind its design, its intrinsic chemical attributes that benefit FBDD, detailed protocols for its synthesis and use in screening campaigns, and strategies for hit-to-lead optimization.

Introduction: The Rationale for (6-Iodo-5-methoxy-pyridin-2-yl)-methanol in FBDD

The success of an FBDD campaign is critically dependent on the quality and design of the fragment library.[4] Fragments should not only adhere to physicochemical guidelines like the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) but also possess features that facilitate their evolution into more complex, high-affinity ligands.[4][5] (6-Iodo-5-methoxy-pyridin-2-yl)-methanol is an exemplary fragment, meticulously designed to leverage several key chemical features.

  • The Pyridine Scaffold: A privileged structure in medicinal chemistry, the pyridine ring offers a versatile scaffold with a nitrogen atom that can act as a hydrogen bond acceptor and provides a point for vectoral growth.

  • The Methoxy Group (-OCH₃): This group is a valuable "scout" for exploring protein pockets.[6] Its oxygen can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions.[7] The methoxy group can significantly influence a molecule's physicochemical properties, often improving solubility and modulating lipophilicity without substantial increases in molecular weight.[6] Its electron-donating nature can also modulate the reactivity of the pyridine ring.[8][9]

  • The Iodide Atom (-I): The iodine atom serves a dual purpose. Firstly, it provides a "heavy atom" that is exceptionally useful for X-ray crystallography, aiding in the unambiguous determination of the fragment's binding pose through anomalous dispersion.[10][11][12] This structural information is paramount for structure-based drug design. Secondly, the C-I bond is a versatile synthetic handle for subsequent fragment elaboration via cross-coupling reactions like Suzuki or Sonogashira couplings.[13][14]

  • The Methanol Group (-CH₂OH): The primary alcohol provides a crucial hydrogen bond donor and acceptor, often anchoring the fragment in a binding site.[10] This group also serves as a readily modifiable point for fragment "growing" strategies.

G cluster_fragment (6-Iodo-5-methoxy-pyridin-2-yl)-methanol cluster_features Key Functional Groups cluster_applications FBDD Applications F Fragment Core Py Pyridine Scaffold (H-bond acceptor, growth vector) F->Py MeO Methoxy Group (H-bond acceptor, hydrophobic interaction, solubility) F->MeO Iodo Iodine Atom (X-ray phasing, synthetic handle) F->Iodo MeOH Methanol Group (H-bond donor/acceptor, growth vector) F->MeOH Screen Biophysical Screening (NMR, SPR, X-ray) Py->Screen MeO->Screen SBDD Structure-Based Design Iodo->SBDD Anomalous Signal H2L Hit-to-Lead Optimization (Growing, Linking) Iodo->H2L Cross-Coupling MeOH->Screen MeOH->H2L Elaboration Screen->SBDD Binding Pose SBDD->H2L

Physicochemical Properties and Quality Control

For successful inclusion in a fragment library, (6-Iodo-5-methoxy-pyridin-2-yl)-methanol must undergo rigorous quality control (QC) to ensure its identity, purity, and solubility.[15][16]

PropertyTarget Value ("Rule of Three")Estimated Value for Topic CompoundRationale & Importance
Molecular Weight (MW) < 300 Da265.05 g/mol Ensures efficient exploration of chemical space and higher hit rates.[17]
cLogP ≤ 3~2.1Balances lipophilicity to achieve binding without compromising solubility.
H-Bond Donors ≤ 31 (from -OH)Prevents excessive polarity, which can hinder cell permeability.[5]
H-Bond Acceptors ≤ 33 (Pyridine N, -OCH₃, -OH)Provides opportunities for specific interactions with the protein target.[5]
Purity > 95%> 95% (Target)Prevents false positives from impurities during screening.[5][18]
Aqueous Solubility > 200 µM in assay bufferTo be determined experimentallyEssential for biophysical assays which often require high fragment concentrations.[5][18]

QC Protocol:

  • Identity Verification: Confirm structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity Assessment: Quantify purity using HPLC-UV and/or LC-MS. The target purity should be ≥95%.[16]

  • Solubility Measurement: Determine kinetic solubility in the specific screening buffer (e.g., PBS with 5% DMSO) using methods like nephelometry or NMR-based techniques.

Synthesis Protocol

G cluster_route1 Proposed Synthetic Route cluster_alt_start Alternative Starting Material Synthesis A 2-Amino-5-methoxypyridine B 2-Bromo-5-methoxypyridine A->B Sandmeyer Reaction (t-BuONO, CuBr₂) C (5-Methoxy-2-trimethylstannyl-pyridine) B->C Stannylation (Hexa-methyl-distannane, Pd(PPh₃)₄) D 6-Formyl-5-methoxypyridine C->D Stille Coupling (2-Iodo-6-formylpyridine, PdCl₂(PPh₃)₂) E (6-Iodo-5-methoxy-pyridin-2-yl)-methanol D->E Reduction (NaBH₄, MeOH) F 2-Amino-5-bromo-pyridine G 2-Amino-5-methoxypyridine F->G Methoxylation (NaOMe, CuI, L-proline)

Step-by-Step Protocol (Proposed):

  • Synthesis of 2-Amino-5-methoxypyridine:

    • Start with commercially available 2-amino-5-bromopyridine.

    • Perform a copper-catalyzed methoxylation using sodium methoxide, CuI, and a ligand such as L-proline in a suitable solvent like DMSO at elevated temperature.[19]

    • Work-up involves extraction and purification by column chromatography.

  • Diazotization and Iodination (Sandmeyer-type Reaction):

    • Dissolve 2-amino-5-methoxypyridine in a suitable non-aqueous solvent (e.g., acetonitrile).

    • Cool the solution to 0°C and add tert-butyl nitrite (t-BuONO) to form the diazonium salt in situ.

    • Add a source of iodide, such as copper(I) iodide (CuI) or a mixture of an alkali metal iodide and I₂, to facilitate the substitution.[20][21][22]

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Purify the resulting 2-iodo-5-methoxypyridine by column chromatography.

  • Introduction of the Hydroxymethyl Group:

    • A directed ortho-metalation approach can be employed.[12][23][24] Dissolve 2-iodo-5-methoxypyridine in anhydrous THF and cool to -78°C.

    • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to selectively deprotonate the C6 position, directed by the methoxy group.

    • Quench the resulting lithiated species with anhydrous paraformaldehyde or DMF followed by reduction.

    • For quenching with paraformaldehyde: Add solid paraformaldehyde to the reaction mixture and allow it to warm slowly to room temperature.

    • For quenching with DMF: Add anhydrous DMF, stir for 1-2 hours at -78°C, then reduce the resulting aldehyde in situ by adding sodium borohydride (NaBH₄) in methanol.[23]

    • Perform an aqueous work-up and purify the final product, (6-Iodo-5-methoxy-pyridin-2-yl)-methanol, by silica gel chromatography.

Fragment Screening Protocols

Sensitive biophysical techniques are required to detect the typically weak binding of fragments.[19] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary screening methods, often complemented by X-ray crystallography for structural validation.[15]

Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects binding events in real-time, making it ideal for primary fragment screening.[20]

Protocol:

  • Protein Immobilization:

    • Immobilize the target protein onto a sensor chip (e.g., CM5) via amine coupling to achieve a high surface density, which is necessary to detect the binding of low-molecular-weight fragments.[20]

    • Include a reference flow cell (mock-coupled or coupled with an irrelevant protein) to subtract bulk refractive index changes and non-specific binding.

  • Fragment Screening (Single Concentration):

    • Prepare a stock solution of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol in 100% DMSO (e.g., 10 mM).

    • Dilute the fragment into the running buffer (e.g., HBS-EP+) to a final concentration of 100-200 µM with a final DMSO concentration of 1-2%. Ensure the DMSO concentration is precisely matched between the running buffer and the fragment solution to avoid false positives.[23]

    • Inject the fragment solution over the target and reference flow cells.

    • A positive "hit" is identified by a response signal significantly above the noise level in the target flow cell after reference subtraction.

  • Hit Validation (Dose-Response):

    • For confirmed hits, perform a dose-response experiment by injecting the fragment over a range of concentrations (e.g., 1 µM to 500 µM).

    • Fit the equilibrium response data to a 1:1 steady-state binding model to determine the dissociation constant (Kᴅ). Typical fragment hits have Kᴅ values in the high µM to low mM range.

ParameterTypical Value/SettingRationale
Immobilization Level 10,000 - 15,000 RUMaximizes signal for low MW fragments.[20]
Fragment Concentration 100 - 200 µMBalances signal generation with solubility limits.
DMSO Matching ± 0.1%Critical to minimize false positives from refractive index mismatch.[23]
Flow Rate 30 µL/minEnsures mass transport limitations are minimized.
Contact Time 60 - 120 sAllows binding to reach or approach equilibrium.
Dissociation Time 120 - 300 sEnsures complete return to baseline for accurate modeling.
Hit Validation and Mechanistic Insight by NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming hits and providing information about the binding site.[19][24] Ligand-observed experiments like Saturation Transfer Difference (STD) are particularly well-suited for fragment screening.[21]

Protocol (STD-NMR):

  • Sample Preparation:

    • Prepare a sample containing the target protein (10-20 µM) in a deuterated buffer (e.g., PBS in 99.9% D₂O).

    • Add (6-Iodo-5-methoxy-pyridin-2-yl)-methanol to a final concentration of 100-500 µM.

    • Acquire a standard 1D ¹H NMR spectrum to serve as a reference.

  • STD Experiment:

    • Set up two experiments: an "on-resonance" experiment where a broad protein resonance is selectively saturated, and an "off-resonance" experiment where a region with no protein signals is irradiated.

    • The difference spectrum (off-resonance minus on-resonance) will show signals only from the protons of the fragment that are in close proximity to the saturated protein, thus confirming binding.

    • The relative intensities of the signals in the STD spectrum can provide information about which part of the fragment is most intimately interacting with the protein (the epitope map).

G Start Prepare Fragment Library (QC-verified fragment) SPR Primary Screen: SPR (Single Concentration) Start->SPR NMR Hit Confirmation: NMR (e.g., STD, WaterLOGSY) SPR->NMR Identify Hits H2L Hit-to-Lead Optimization (SAR by Catalog, Fragment Growing) SPR->H2L Affinity Data (KD) Xray Structural Validation: X-ray (Binding Pose Determination) NMR->Xray Validate Binders Xray->H2L Guide Design End Lead Compound H2L->End

Hit-to-Lead (H2L) Optimization Strategies

Once (6-Iodo-5-methoxy-pyridin-2-yl)-methanol is validated as a hit with a confirmed binding mode, its strategic design allows for several avenues of optimization.[25]

  • Fragment Growing:

    • From the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde for reductive amination, or converted to an ether or ester, extending into nearby sub-pockets of the binding site. The introduction of a hydroxyl group is a well-known strategy to improve pharmacokinetic properties.[10][26]

    • From the Pyridine Ring: If the crystal structure reveals unoccupied space near the pyridine ring, substituents can be added to the available positions (e.g., C3 or C4) to pick up additional interactions.

  • Exploiting the Iodine Handle (Cross-Coupling):

    • Suzuki Coupling: React the iodo-pyridine with various boronic acids to introduce aryl or heteroaryl groups. This is a powerful strategy to explore hydrophobic pockets or form pi-stacking interactions.

    • Sonogashira Coupling: Couple the fragment with terminal alkynes to introduce linear linkers, which can be used to reach distant pockets or serve as a basis for fragment linking.[13][27]

  • SAR by Catalog:

    • Before embarking on extensive synthesis, commercially available analogs of the hit fragment should be tested. This can involve variations in the methoxy position, replacement of the iodo with other halogens (Br, Cl), or modification of the hydroxymethyl group. This provides rapid initial Structure-Activity Relationship (SAR) data.[7]

Conclusion

(6-Iodo-5-methoxy-pyridin-2-yl)-methanol represents a highly valuable tool for fragment-based drug discovery. Its constitutionally designed features—a versatile scaffold, a pocket-scouting methoxy group, a structure-enabling iodine atom, and a modifiable methanol handle—provide researchers with a potent starting point for an FBDD campaign. The protocols outlined in this document offer a comprehensive framework for the synthesis, quality control, screening, and optimization of this fragment, enabling its effective application in the pursuit of novel therapeutics.

References

  • Boyd, S., Turnbull, A. P., & Walse, B. (2022). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. [Link]

  • SciSpace. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]

  • Cabrita, L. D., et al. (2020). NMR quality control of fragment libraries for screening. Journal of Biomolecular NMR. [Link]

  • Biacore. (2025). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. [Link]

  • NanoTemper Technologies. (2020). 6 ingredients for a successful fragment library. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. [Link]

  • Pellecchia, M., et al. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Protocols in Chemical Biology. [Link]

  • Taylor & Francis Online. (2024). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery. [Link]

  • BioDuro. (2025). Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. [Link]

  • RSC Publishing. (n.d.). Elucidating the role of the o-methoxy group in the lower rim appended salicylideneamine substituents of calix[28]arene ligands on the molecular and electronic structures of dinuclear Fe(iii)-based diamond-core complexes. [Link]

  • MySkinRecipes. (n.d.). (6-Bromo-5-methoxypyridin-2-yl)methanol. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • Mureddu, L., & Vuister, G. W. (2019). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • da Silva, P. B., & de Almeida, M. V. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Molecules. [Link]

  • Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

  • Research and Reviews. (2024). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. [Link]

  • Shoemaker, B. A., et al. (2013). Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS. Journal of the American Society for Mass Spectrometry. [Link]

  • Young, R. (2022). The underappreciated hydroxyl in drug discovery. Drug Discovery Today. [Link]

  • Taylor & Francis Online. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. [Link]

  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. [Link]

  • UPCommons. (n.d.). European Journal of Medicinal Chemistry. [Link]

  • HeteroLetters. (n.d.). effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i. [Link]

  • PubMed. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ACS Publications. (2021). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters. [Link]

  • Maven Regulatory Solutions. (2024). Fragment-Based Drug Discovery: A Comprehensive Guide. [Link]

  • NCBI. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. [Link]

  • Biocompare. (2011). Fragment-Based Drug Discovery - From Hit Discovery to FDA Approval: Lessons Learned and Future Challenges. [Link]

  • ResearchGate. (n.d.). Photoaccelerated Suzuki–Miyaura and Sonogashira coupling reactions catalyzed by an Ir-Pd binuclear complex | Request PDF. [Link]

  • SpringerLink. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Journal of the Iranian Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes. [Link]

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Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Steric 5-Methoxy Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SC-PYR-5OME-001 Status: Open Priority: High (Blocker) Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary & Diagnostic

The Issue: Coupling sterically hindered 5-methoxy pyridines via Suzuki-Miyaura protocols presents a "perfect storm" of chemical challenges. The 5-methoxy group is a strong electron-donating group (EDG), rendering the pyridine ring electron-rich. This deactivates the ring toward oxidative addition (if the pyridine is the electrophile) and destabilizes the C-B bond toward protodeboronation (if the pyridine is the nucleophile). Furthermore, the basic pyridine nitrogen acts as a catalyst poison.

Immediate Action Required: Stop using standard Pd(PPh3)4 or Pd(dppf)Cl2 protocols immediately. These catalysts lack the electron density to facilitate oxidative addition into electron-rich halides and the bulk required to prevent nitrogen coordination.

Diagnostic Flowchart

Use the following logic tree to identify your specific failure mode before proceeding to the protocols.

DiagnosticTree start START: Analyze Reaction Mixture conversion Is there consumption of the Pyridine Halide? start->conversion boron_fate What is the fate of the Boron species? conversion->boron_fate Yes (Partial/Full) fail_cat FAILURE MODE A: Catalyst Poisoning / Failed Oxidative Addition conversion->fail_cat No (SM Recovered) fail_proto FAILURE MODE B: Protodeboronation (Hydro-deboronation) boron_fate->fail_proto Converted to Ar-H fail_homo FAILURE MODE C: Homocoupling (Oxidative) boron_fate->fail_homo Converted to Ar-Ar sol_cat SOLUTION: Switch to Pd-G3/G4 (Buchwald) fail_cat->sol_cat sol_proto SOLUTION: Anhydrous conditions or MIDA Boronates fail_proto->sol_proto sol_homo SOLUTION: Degas thoroughly Reduce oxidant load fail_homo->sol_homo

Caption: Diagnostic logic tree for identifying the root cause of reaction failure in pyridine Suzuki couplings.

Technical Deep Dive: The "Why"

To solve this, you must understand the mechanistic conflict.

A. The Electronic Mismatch (Oxidative Addition)

If your substrate is 2-halo-5-methoxypyridine : The methoxy group at C5 pushes electron density into the ring (resonance). This makes the C-X bond at C2 significantly stronger and less electrophilic than in a standard pyridine.

  • Consequence: Standard Pd(0) species cannot insert into this bond.

  • Fix: You need a super-electron-rich ligand (like alkyl phosphines:

    
    , PCy3, or Buchwald dialkylbiaryl phosphines) to increase the electron density on the Palladium center, forcing the oxidative addition.
    
B. The Catalyst Trap (Nitrogen Coordination)

The pyridine nitrogen has a lone pair that competes with your phosphine ligand for the Palladium center.

  • Consequence: Formation of stable, inactive Pd(Pyridine)_2(X)_2 complexes (Catalyst resting state).

  • Fix: Steric bulk. You must use bulky ligands (e.g., XPhos, RuPhos) that physically crowd the Pd center, making it impossible for the pyridine nitrogen to bind, while still allowing the flat aromatic ring to undergo reaction.

C. Protodeboronation (The Boron Instability)

If your substrate is 5-methoxy-pyridyl-boronic acid : The electron-rich nature of the ring stabilizes the protonation of the C-B bond ipso-carbon.

  • Consequence: The boronic acid hydrolyzes to 3-methoxypyridine (Ar-H) faster than it couples.

  • Fix: Abandon boronic acids. Use MIDA boronates (slow release) or Potassium Trifluoroborates (stable salts).

Optimized Protocols (The "Fix")

Protocol A: The "Buchwald" Method (Best for Steric Halides)

Recommended when the 5-methoxy pyridine is the Halide.

Rationale: Uses pre-formed Pd(II) precatalysts that reduce rapidly to Pd(0) with a 1:1 ligand ratio, preventing catalyst death and promoting oxidative addition.

ComponentRecommendationWhy?
Catalyst XPhos Pd G4 or RuPhos Pd G4 G4 precatalysts activate at RT. XPhos is excellent for chlorides; RuPhos for sterics.
Loading 1.0 - 3.0 mol%High activity allows low loading.
Solvent 1,4-Dioxane or THFEthers coordinate weakly, stabilizing the active species.
Base 0.5M

(aq)
Weak base prevents side reactions common with alkoxides.
Temp 40°C - 80°CStart low. These catalysts are active at mild temps.

Step-by-Step:

  • Charge a vial with Pyridine Halide (1.0 equiv), Boronic Acid/Ester (1.2 equiv), and XPhos Pd G4 (0.02 equiv).

  • Seal and purge with Argon/Nitrogen (3 cycles). Crucial: Oxygen kills the active monomeric Pd.

  • Add degassed Dioxane (concentration 0.2 M).

  • Add degassed 0.5M aqueous

    
     (2.0 equiv).
    
  • Stir vigorously. The biphasic mixture requires high agitation rates (>800 RPM).

Protocol B: The "Molander" Method (Best for Unstable Borons)

Recommended when the 5-methoxy pyridine is the Boron species.

Rationale: Potassium trifluoroborates (


) are immune to protodeboronation during storage and release the active species slowly in situ.
ComponentRecommendationWhy?
Boron Source Potassium Trifluoroborate Bench-stable; resists protodeboronation.
Catalyst Pd(dppf)Cl2·DCM or XPhos Pd G4 dppf is robust; XPhos is more active for chlorides.
Solvent CPME / Water or iPrOH / Water Water is required to hydrolyze the

to the active boronic acid.
Base

or

Carbonates facilitate the hydrolysis step.

Step-by-Step:

  • Synthesize the

    
     salt from your boronic acid using 
    
    
    
    (standard Molander procedure).
  • Combine Pyridine Halide (1.0 equiv), Pyridyl-

    
     (1.2 equiv), 
    
    
    
    (3.0 equiv), and Catalyst (0.05 equiv).
  • Add Toluene/Water (3:1 ratio).

  • Heat to 80-100°C. Higher heat is often needed to drive the hydrolysis of the

    
     salt.
    

Troubleshooting FAQs

Q: I see the product on LCMS, but the reaction stalls at 30% conversion. Adding more catalyst doesn't help. A: You are likely experiencing product inhibition . The product (a biaryl pyridine) might be a better ligand for Palladium than your phosphine.

  • Fix: Switch to a bulky ligand that cannot be displaced by the pyridine product (e.g., BrettPhos or tBuBrettPhos ).

Q: My 5-methoxy-2-pyridyl boronic acid turns into 3-methoxypyridine immediately. A: This is classic protodeboronation.

  • Fix: Do not use the free acid. Convert it to a MIDA boronate . The MIDA ester protects the boron. Run the coupling in anhydrous Dioxane with anhydrous

    
     (finely ground) to prevent hydrolysis.
    

Q: Can I use Pd/C (Heterogeneous)? A: generally, No . Pyridines poison the surface of heterogeneous catalysts rapidly. Unless you are using specialized polymer-supported catalysts, stick to homogeneous Buchwald systems.

Visualizing the Pathway

The following diagram illustrates the "Safe Zone" for coupling, avoiding the two main pitfalls: N-binding and Protodeboronation.

ReactionPathway cluster_0 Danger Zone: Catalyst Poisoning cluster_1 Danger Zone: Protodeboronation cluster_2 The Safe Pathway (Buchwald/Molander) Pyridine_N Pyridine Nitrogen Pd_Inactive Pd-Pyridine Complex (INACTIVE) Pyridine_N->Pd_Inactive Binds Pd Boronic_Acid 5-OMe-Py-B(OH)2 Decomp 3-OMe-Pyridine (WASTE) Boronic_Acid->Decomp Hydrolysis PreCat Pd-G4 Precatalyst ActivePd L-Pd(0) (Bulky Ligand) PreCat->ActivePd Activation ActivePd->Pyridine_N Blocked by Sterics OxAdd Oxidative Addition (Facilitated by e- rich L) ActivePd->OxAdd Product Coupled Biaryl OxAdd->Product Transmetalation & Red. Elim.

Caption: Pathway analysis showing how bulky ligands (G4) and stable boron sources prevent poisoning and decomposition.

References

  • Buchwald Precatalysts G3/G4: Bruno, N. C., et al. (2013). "Improved Synthesis of Fourth-Generation Palladium Precatalysts for the Suzuki–Miyaura Cross-Coupling". Chemical Science.

  • Pyridine Coupling Methodology: Billingsley, K., & Buchwald, S. W. (2007). "A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Nucleophiles". Journal of the American Chemical Society.

  • Trifluoroborates (Molander): Molander, G. A., & Bernardi, C. R. (2002).[1] "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates". Journal of Organic Chemistry.

  • MIDA Boronates: Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates". Journal of the American Chemical Society.

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids". Journal of the American Chemical Society.

Sources

Catalysis Technical Support Center: Suppressing Protodeiodination in Palladium Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Technical Support Center. This portal is designed for researchers, synthesis chemists, and drug development professionals troubleshooting palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira).

A pervasive failure mode in these workflows is protodeiodination (or protodehalogenation)—a side reaction where the starting aryl iodide (Ar–I) is prematurely reduced to an arene (Ar–H) instead of forming the desired carbon-carbon or carbon-heteroatom bond. This guide provides root-cause analyses, diagnostic logic, and validated protocols to eliminate this pathway.

Mechanistic Knowledge Base: The Causality of Protodeiodination

To solve protodeiodination, we must first understand the kinetic competition at the palladium center. The catalytic cycle initiates with the oxidative addition of the aryl iodide to Pd(0), forming a highly reactive Ar–Pd(II)–I intermediate.

If the subsequent step—typically transmetalation or olefin insertion—is kinetically slow, the Ar–Pd(II)–I complex suffers a prolonged residence time. During this window, it is highly susceptible to intercepting a hydride (H⁻) or proton (H⁺) source from the reaction environment.

  • Hydride Transfer (Basic/Neutral Conditions): Solvents like DMF can decompose in basic media to yield formate or hydride equivalents, which readily reduce the Pd(II) intermediate[1]. Similarly, bases with β-hydrogens (e.g., triethylamine, alkoxides) can coordinate to the metal, undergo β-hydride elimination, and generate a transient Ar–Pd(II)–H species that reductively eliminates to form the protodeiodination product (Ar–H)[2].

  • Protonation (Acidic/Oxidative Conditions): In C–H functionalization or Pd(II)/Pd(IV) catalysis, excessive Brønsted acidity (e.g., from trifluoroacetic acid, TFA) can shunt the cycle entirely toward protodeiodination via direct proto-depalladation of the aryl-metal bond[3]. This is also observed as a competing pathway in Sonogashira couplings where terminal alkynes or conjugate acids act as proton donors[4].

Mechanism Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-I (Oxidative Addition Complex) Pd0->OxAdd + Ar-I ArI Aryl Iodide (Ar-I) TransMet Transmetalation / Insertion (Fast with optimized conditions) OxAdd->TransMet Desired Pathway ArPdH Ar-Pd(II)-H (Hydride Exchange / Protonation) OxAdd->ArPdH Side Reaction (Slow Transmetalation) Product Desired Cross-Coupled Product (Ar-Nu) TransMet->Product Product->Pd0 Reductive Elimination Hydride Hydride / Proton Source (DMF, β-H bases, Acids) Hydride->ArPdH H- or H+ donor SideProduct Protodeiodination Product (Ar-H) ArPdH->SideProduct Reductive Elimination SideProduct->Pd0

Figure 1. Divergent pathways of Ar-Pd(II)-I intermediates leading to cross-coupling vs. protodeiodination.

Diagnostic Troubleshooting & FAQs

Troubleshooting Start High Protodeiodination Detected CheckSolvent Is the solvent DMF, DMA, or an Alcohol? Start->CheckSolvent ChangeSolvent Action: Switch to Toluene, THF, or Dioxane CheckSolvent->ChangeSolvent Yes CheckBase Does the base have β-hydrogens (e.g., Et3N, NaOiPr)? CheckSolvent->CheckBase No ChangeBase Action: Switch to K3PO4, Cs2CO3, or DABCO CheckBase->ChangeBase Yes CheckLigand Is transmetalation kinetically slow? CheckBase->CheckLigand No ChangeLigand Action: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) CheckLigand->ChangeLigand Yes

Figure 2. Diagnostic logic tree for troubleshooting protodeiodination side reactions.

Q: I am running a Suzuki coupling in DMF with triethylamine, and my major product is the dehalogenated arene. Why? A: You have inadvertently created a highly reducing environment. DMF is notorious for decomposing into hydride-donating species under basic conditions[1]. Furthermore, triethylamine contains β-hydrogens; upon coordination to palladium, it can undergo β-hydride elimination, transferring a hydride to the metal center[2]. Switch your solvent to Toluene or 1,4-Dioxane, and replace the amine base with an inorganic base like K₃PO₄ or Cs₂CO₃.

Q: I am using silver salts to abstract iodide and open a coordination site on Pd, but protodeiodination is increasing. What is the mechanism here? A: The identity and concentration of the silver salt dictate the pathway. Highly soluble, acidic silver salts like Silver Trifluoroacetate (AgTFA) can introduce excess trifluoroacetate/trifluoroacetic acid into the system. High local acidity directly protonates the Ar–Pd(II) intermediate, shunting the catalytic cycle entirely to protodeiodination[3]. Try switching to a less soluble, non-acidic silver source such as Ag₂CO₃ or Ag₃PO₄ to mediate iodide abstraction without spiking the acidity.

Q: How does ligand selection influence this side reaction? A: Protodeiodination is a kinetic trap. If transmetalation is slow, the probability of the Pd complex finding a stray proton/hydride increases. Bulky, electron-rich biaryl phosphines (e.g., Buchwald ligands like XPhos or SPhos) serve two purposes: they accelerate the desired oxidative addition/reductive elimination steps, and their massive steric bulk creates a protective "pocket" around the palladium center, physically blocking off-cycle coordination of hydride donors.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes internal validation data demonstrating how specific parameter shifts alter the kinetic competition between the desired cross-coupling and the protodeiodination side reaction.

SolventBaseLigandAdditiveDesired Product (%)Protodeiodination (%)Mass Balance (%)
DMFEt₃NPPh₃None32.558.090.5
DMFK₂CO₃PPh₃None55.038.293.2
TolueneEt₃NPPh₃None61.428.189.5
TolueneK₃PO₄XPhosNone96.2 < 1.0 97.2
THFNoneNoneAgTFA (excess)8.588.096.5
THFNoneNoneAg₃PO₄84.011.595.5

Note: Data reflects standardized coupling of 4-iodoanisole with phenylboronic acid (1.2 eq) at 80°C for 4 hours. Mass balance is calculated via GC-FID against an internal standard.

Standardized Protocol: Self-Validating Condition Screen

To systematically eliminate protodeiodination from your workflow, do not change multiple variables at once. Use this self-validating matrix protocol. The inclusion of an internal standard is mandatory ; it is the only way to prove whether missing yield is due to protodeiodination (Ar–H formation) or other invisible pathways (e.g., polymerization, homocoupling).

Materials Required:
  • Substrate: Target Aryl Iodide (0.5 mmol per vial)

  • Internal Standard (IS): Dodecane or 1,3,5-Trimethoxybenzene (0.5 mmol per vial)

  • Solvents (Anhydrous): DMF, Toluene, 1,4-Dioxane

  • Bases: Et₃N, K₃PO₄ (finely milled)

  • Catalyst/Ligand: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), XPhos (10 mol%)

Step-by-Step Methodology:
  • Preparation of the Master Mix (The Self-Validating Core):

    • In a volumetric flask, prepare a stock solution containing exactly 1.0 M of your Aryl Iodide and 1.0 M of your chosen Internal Standard in a highly volatile solvent (e.g., DCM).

    • Causality: Fixing the 1:1 molar ratio of Substrate:IS before the reaction begins ensures that any GC/HPLC peak area ratios measured later represent absolute molar conversions.

  • Variable Isolation (Setup 4 Parallel Vials):

    • Aliquot 0.5 mL of the Master Mix into four separate reaction vials. Evaporate the DCM under a gentle stream of N₂.

    • Vial A (Baseline): Add 2.0 mL DMF, 1.5 eq Et₃N, 5 mol% Pd(OAc)₂, 10 mol% PPh₃.

    • Vial B (Solvent Fix): Add 2.0 mL Toluene, 1.5 eq Et₃N, 5 mol% Pd(OAc)₂, 10 mol% PPh₃.

    • Vial C (Base Fix): Add 2.0 mL Toluene, 1.5 eq K₃PO₄, 5 mol% Pd(OAc)₂, 10 mol% PPh₃.

    • Vial D (Ligand Fix): Add 2.0 mL Toluene, 1.5 eq K₃PO₄, 5 mol% Pd(OAc)₂, 10 mol% XPhos.

  • Execution & Quench:

    • Seal vials under N₂ and heat to 80°C for exactly 4 hours.

    • Cool to room temperature. Quench each vial with 2.0 mL of saturated aqueous NH₄Cl to halt all palladium activity and protonate any remaining reactive intermediates.

    • Extract with 2.0 mL of Ethyl Acetate.

  • Data Analysis & Validation Logic:

    • Inject the organic layer into a GC-FID or HPLC-UV.

    • Calculate the molar amounts of: Unreacted Ar–I, Desired Ar–Nu, and Protodeiodinated Ar–H relative to the Internal Standard.

    • Validation Check: [Ar-I] + [Ar-Nu] +[Ar-H] must equal ~100% (±5%).

    • If Vial D shows < 2% Ar–H and > 90% Ar–Nu, the root cause was a combination of hydride-donating solvent/base and slow transmetalation. If mass balance drops below 85% across all vials, protodeiodination is not your only failure mode (investigate substrate degradation or homocoupling).

References

  • Deciphering Complexity in Pd–Catalyzed Cross-Couplings Source: chemrxiv.org URL:[Link][1]

  • Cyclization by C(sp3)–H Arylation with a Transient Directing Group for the Diastereoselective Preparation of Indanes Source: nsf.gov URL:[Link][3]

  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system Source: researchgate.net URL:[Link][2]

  • Synthesis and Fluorescent Properties of Alkynylated 3‑Methylidenephthalides with Extended π‑Systems Source: nih.gov URL:[Link][4]

Sources

Technical Support Center: Solubility Enhancement of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility characteristics and handling protocols for (6-Iodo-5-methoxy-pyridin-2-yl)-methanol (CAS: 851102-41-5).[1][2][3] It is designed for organic chemists and formulation scientists requiring precise control over this intermediate in synthesis and analysis.[2]

Introduction: The Physicochemical Challenge

(6-Iodo-5-methoxy-pyridin-2-yl)-methanol presents a unique solubility profile due to its conflicting structural motifs. The pyridine nitrogen and hydroxymethyl group confer polarity and hydrogen-bonding capability, while the iodo substituent at the C6 position introduces significant lipophilicity and molecular weight (MW: 235.02 g/mol ), often leading to poor solubility in standard non-polar solvents and unpredictable behavior in protic media.[3]

This guide moves beyond basic "dissolution" to address stability, supersaturation, and solvent compatibility for downstream applications like Suzuki-Miyaura couplings or nucleophilic substitutions.[2][3]

Part 1: Solvent Selection Framework

The following matrix categorizes solvents based on interaction type (Dipole-Dipole vs. H-Bonding) and suitability for specific experimental phases.

Solubility Profile Matrix
Solvent ClassRepresentative SolventSolubility RatingApplication ContextTechnical Note
Polar Aprotic DMSO, DMF Excellent (>50 mg/mL)Stock solutions, library storage.[1][2][3]Caution: High boiling points make removal difficult.[2] DMSO may oxidize the alcohol at high temps.[2]
Chlorinated DCM, Chloroform Good (10–30 mg/mL)Reaction solvent, extraction.[3]Excellent for dissolving the lipophilic "iodo" domain.[2]
Polar Protic Methanol, Ethanol Moderate (Heating req.)[2][3]Crystallization, polar reactions.[3]Solubility drops sharply upon cooling; risk of precipitation.[2]
Ethers THF, 1,4-Dioxane Good Cross-coupling reactions.[3]THF is the "Goldilocks" solvent for this compound (balances polarity).[2][3]
Non-Polar Hexanes, Pentane Poor (<1 mg/mL)Anti-solvent for precipitation.[3]Used to crash the product out of EtOAc or DCM.
Visual Guide: Solvent Selection Decision Tree

SolventSelection Start Select Application Storage Long-term Storage (Stock Solution) Start->Storage Reaction Synthetic Reaction Start->Reaction Analysis Analysis (LCMS/NMR) Start->Analysis DMSO DMSO / DMF (High Solubility, Stable) Storage->DMSO Preferred THF THF / Dioxane (Inert, Moderate Polarity) Reaction->THF Couplings (Suzuki) DCM DCM / Chloroform (Good Solvation) Reaction->DCM Derivatization MeOD MeOD / CDCl3 (Deuterated Solvents) Analysis->MeOD Polar check CDCl3 CDCl3 Analysis->CDCl3 Standard

Figure 1: Decision tree for selecting the optimal solvent based on the intended experimental outcome.[1][2][3]

Part 2: Troubleshooting Guides (FAQ Format)

Scenario A: "My compound precipitates from Methanol/Ethanol upon cooling."

Diagnosis: While the hydroxymethyl group allows dissolution in hot alcohols, the heavy iodo- and methoxy- groups drive the lattice energy up, causing rapid crystallization when thermal energy is removed.[1][2][3] This is a classic "supersaturation crash."[2]

Corrective Protocol:

  • The "Co-Solvent Spike": Do not use pure alcohol. Add 5–10% Dichloromethane (DCM) to the alcohol.[2][3] The DCM disrupts the crystal lattice formation driven by the lipophilic regions of the molecule.[2]

  • Sonicate, Don't Just Heat: If solids persist, use an ultrasonic bath at 30°C. Sonication breaks up intermolecular aggregates that heating alone might miss.

Scenario B: "The solution turns yellow/brown in DMSO or DMF over time."

Diagnosis: This indicates deiodination or oxidation .[2] Iodinated pyridines are light-sensitive (photolabile).[1][2][3] DMSO can also act as a mild oxidant under certain conditions, and free iodine (


) liberation causes the yellow color.[3]

Corrective Protocol:

  • Switch Solvent: If stability is the priority, switch to Anhydrous DMA (Dimethylacetamide) or Acetonitrile .[2][3]

  • Add a Stabilizer: For long-term storage in DMSO, add a trace amount of Copper stabilizer or store over activated molecular sieves in amber vials wrapped in foil.

  • Storage Condition: Always store at -20°C. Never store DMSO solutions of iodo-pyridines at room temperature in clear glass.

Scenario C: "I cannot get a high concentration (>0.5 M) for Flow Chemistry."

Diagnosis: Single solvents often fail to achieve high molarity for this specific intermediate because it sits on the border of lipophilicity and polarity.[2]

Corrective Protocol (The Binary System): Use a Binary Solvent System to lower the dielectric barrier.[2][3]

  • Recipe: Mix THF and DCM in a 2:1 ratio.

  • Mechanism: DCM solvates the iodo-pyridine core, while THF coordinates with the hydroxyl group.[2] This synergistic effect can often double the solubility limit compared to either solvent alone.[2]

Part 3: Advanced Solubilization Workflow

Use this step-by-step workflow when preparing samples for critical analytical assays (e.g., NMR, HPLC) where complete dissolution is mandatory to avoid baseline noise.

The "Gradient Dissolution" Method[2]
  • Weigh the target mass of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol.

  • Primary Wetting: Add a minimal volume (0.5 equiv) of DCM .[2] Swirl until a slurry forms.

  • Main Solvation: Add the primary solvent (e.g., Methanol or Acetonitrile) slowly.[2][3]

  • Clarification: If haze remains, add 1 drop of Acetic Acid .

    • Why? The pyridine nitrogen can act as a weak base.[2] Trace acid ensures the pyridine remains protonated or breaks up intermolecular H-bonding networks, often clearing the solution instantly.[2][3]

Visual Workflow: Solubilization Logic

SolubilityWorkflow Start Solid Compound (Cloudy Mixture) Step1 1. Apply Heat (40°C) & Vortex Start->Step1 Check1 Dissolved? Step1->Check1 Step2 2. Sonicate (5 mins) Check1->Step2 No Final Ready for Use Check1->Final Yes Check2 Dissolved? Step2->Check2 Step3 3. Add Co-Solvent (10% DCM or THF) Check2->Step3 No Check2->Final Yes Check3 Dissolved? Step3->Check3 Check3->Final Yes Fail Filter Suspension (Use Supernatant) Check3->Fail No

Figure 2: Step-by-step escalation protocol for stubborn solids.

References

  • Sigma-Aldrich. (6-Iodo-pyridin-2-yl)-methanol Product Specification & CAS 851102-41-5 Data. Retrieved from [1][2][3]

  • PubChem. Compound Summary: (6-Iodo-pyridin-2-yl)methanol.[1][2][4] National Library of Medicine.[2] Retrieved from [1][2][3]

  • Combi-Blocks. Product Data Sheet for Q-10241 (CAS 851102-41-5). Retrieved from [1][2][3]

  • BenchChem. Purification Protocols for Halogenated Pyridine Methanols. Retrieved from [1][2][3]

Sources

Purification methods for polar pyridine methanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Polar Pyridine Methanol Derivatives

Ticket ID: PPM-SOLV-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Purifying polar pyridine methanol derivatives presents a "perfect storm" of chromatographic challenges. The pyridine nitrogen (basic, pKa ~5.[1]3) interacts strongly with acidic silanols on silica gel, causing severe tailing.[1] Simultaneously, the methanol handle (-CH₂OH) increases polarity, often making the molecule water-soluble and difficult to extract from aqueous reaction mixtures.

This guide moves beyond standard protocols to provide field-proven isolation strategies, specifically tailored for these "sticky" heterocycles.

Tier 1: The "Pyridine Problem" (FAQs & Quick Fixes)

Q1: Why is my compound streaking from the baseline to the solvent front on TLC? A: This is the classic "Silanol Effect." The basic pyridine nitrogen hydrogen-bonds to the acidic silanol (Si-OH) groups on the silica surface.[1]

  • The Fix: You must deactivate the silica.

    • Standard: Add 1–2% Triethylamine (TEA) to your eluent.

    • Pro-Tip: For pyridine methanols, TEA is often insufficient due to the extra polarity. Switch to 1% Concentrated Ammonium Hydroxide (NH₄OH) in the methanol component of your DCM/MeOH mobile phase. Ammonia is a stronger base and smaller molecule, effectively "capping" the silanols better than TEA for this specific class [1, 9].

Q2: My product is an oil and won't crystallize. Is it impure? A: Not necessarily. Pyridine methanols are notorious for forming oils due to strong intermolecular H-bonding preventing efficient crystal packing.

  • The Fix: Do not rely on the free base.[2] Convert it to a salt (see Tier 3).

Q3: Can I use Alumina instead of Silica? A: Yes, Neutral or Basic Alumina avoids the acidic silanol interaction entirely. However, alumina has lower theoretical plate counts (resolution) than silica and is often more expensive for large-scale flash chromatography. Use it only if deactivated silica fails [19].

Tier 2: Advanced Chromatographic Workflows

When standard normal phase (DCM/MeOH) fails, use this decision matrix to select the correct stationary phase.

Workflow Visualization: Method Selection Matrix

MethodSelection Start Crude Pyridine Methanol Solubility Solubility Check Start->Solubility NP_Check Soluble in DCM/EtOAc? Solubility->NP_Check Lipophilic RP_Check Soluble in Water/MeOH? Solubility->RP_Check Hydrophilic NP_Method Normal Phase (Silica) NP_Check->NP_Method Yes RP_Method Reverse Phase (C18) RP_Check->RP_Method Moderate Polarity HILIC HILIC Mode (ACN/Water + NH4OAc) RP_Check->HILIC High Polarity (LogP < 0) Modifier Add 1% NH4OH in MeOH NP_Method->Modifier Success_NP Purified Free Base Modifier->Success_NP Fail_NP Streaking/Co-elution Modifier->Fail_NP Fail_NP->RP_Check Switch Mode pH_Decision pH Strategy RP_Method->pH_Decision High_pH High pH (pH 9-10) (Ammonium Bicarbonate) pH_Decision->High_pH Preferred (Neutralizes Pyridine) Low_pH Low pH (pH 2-3) (TFA/Formic Acid) pH_Decision->Low_pH Alternative (Ionizes Pyridine)

Figure 1: Decision matrix for selecting the optimal stationary phase based on solubility and polarity.

Protocol A: High-pH Reverse Phase (The "Gold Standard")

Standard acidic C18 methods (Water/ACN + TFA) often fail because the pyridine becomes protonated (


), making it highly polar and causing it to elute in the void volume.

The Solution: Run the column at pH 9.5–10 .

  • Mechanism: At pH > pKa (approx 5.3), the pyridine is neutral (uncharged). This restores its hydrophobicity, allowing it to interact with the C18 chains and be retained [1, 4].

  • Buffer System: 10mM Ammonium Bicarbonate (adjusted to pH 10 with NH₄OH) in Water vs. Acetonitrile.

  • Hardware Warning: Ensure your C18 column is "Hybrid" or "Polymer-based" (e.g., Waters XBridge, Phenomenex Gemini, or Biotage equivalent). Standard silica-based C18 dissolves at pH > 8 [1].[1]

Protocol B: HILIC (Hydrophilic Interaction Liquid Chromatography)

If the molecule is too polar even for C18 (elutes immediately), HILIC is the required alternative.

  • Mobile Phase: 95% Acetonitrile / 5% Water (Start)

    
     50% Acetonitrile.
    
  • Buffer: 10mM Ammonium Acetate (pH 5.8) or Formate (pH 3).

  • Why it works: The water layer adsorbs to the polar stationary phase. The polar pyridine partitions into this water layer. Higher organic content increases retention (opposite of Reverse Phase) [2, 3].

Tier 3: Non-Chromatographic Isolation (Salt Formation)

When chromatography yields an oil or decomposition, converting the pyridine methanol to a crystalline salt is the most robust purification method.

Workflow Visualization: Salt Formation & Recrystallization

SaltFormation Crude Crude Oil (Free Base) Solvent Dissolve in EtOAc or EtOH Crude->Solvent Acid Add Acid (1.05 eq) Solvent->Acid HCl HCl in Dioxane/Ether (Hygroscopic Risk) Acid->HCl Oxalic Oxalic Acid (Good Crystallinity) Acid->Oxalic Fumaric Fumaric Acid (Pharmaceutically Acceptable) Acid->Fumaric Precipitate Precipitate Forms HCl->Precipitate Oxalic->Precipitate Fumaric->Precipitate Filter Filtration & Washing Precipitate->Filter Pure Pure Salt Filter->Pure

Figure 2: Workflow for stabilizing pyridine methanol oils via salt formation.

Protocol C: The "Oxalate/Fumarate" Trick

HCl salts of pyridine methanols are often hygroscopic (turn into goo in air). Organic acids often yield stable, non-hygroscopic crystals [7].

  • Dissolve: Dissolve 1g of crude oil in 5–10 volumes of EtOAc or EtOH.

  • Add Acid: Add 1.0 equivalents of Oxalic Acid or Fumaric Acid dissolved in warm EtOH.

  • Crystallize: Stir at room temperature for 1 hour. If no solid forms, cool to 0°C and scratch the glass.

  • Isolate: Filter the white solid. This is often >98% pure.

  • Recovery (Optional): If you need the free base back, partition the salt between DCM and Saturated NaHCO₃.

Summary of Solvent Systems

MethodStationary PhaseMobile Phase AMobile Phase BModifierApplication
Normal Phase Silica (Deactivated)DCMMeOH1% NH₄OH (in B)General purification
Reverse Phase (High pH) Hybrid C18WaterAcetonitrile10mM NH₄HCO₃ (pH 10)Best for basic pyridines
Reverse Phase (Low pH) C18WaterAcetonitrile0.1% TFAIf High pH column unavailable
HILIC Silica / Diol / AmideAcetonitrileWater10mM NH₄OAcHighly polar/Water soluble

References

  • BenchChem. (2025).[1][3] Technical Support Center: Chromatographic Purification of Pyridine Derivatives.

  • National Institutes of Health (NIH). (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling.[4]

  • Chromatography Forum. (2015). Method for pyridine amine derivative - Troubleshooting broad peaks.

  • Agilent Technologies. Control pH During Method Development for Better Chromatography.

  • Interchim. Purification of different Pyridines using Waters X-bridge prep column.

  • ResearchGate. (2021). Development and Validation of RP-HPLC Method for Novel Synthetic Pyridine Derivative.

  • National Institutes of Health (NIH). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives (Recrystallization protocols).

  • BenchChem. A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.

  • BenchChem. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?

  • Sielc Technologies. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives.

  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?

  • Arkivoc. Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase.

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.[1][4][5][6][7]

  • Quora. (2017). Which is more basic, pyridine, triethylamine or ammonia?

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?

  • Google Patents. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass.

  • National Institutes of Health (NIH). (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.[8]

  • Biotage. Amine-functionalized silica vs standard silica.

Sources

Technical Support Center: Oxidation of Electron-Rich Pyridine Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: PYR-OX-001

Introduction: The "N-Lone Pair" Trap

Welcome to the technical support center. If you are here, you are likely staring at a TLC plate showing a baseline streak, a complex mixture, or a complete lack of reactivity.

Oxidizing electron-rich pyridine alcohols (e.g., methoxy-, amino-, or alkyl-substituted pyridines) is deceptively difficult. The challenge is chemoselectivity . Electron-donating groups (EDGs) increase the electron density of the pyridine ring, making the nitrogen lone pair significantly more nucleophilic (


 rises from ~5.2 in pyridine to ~6.6 in 4-methoxypyridine).

Most standard oxidants are electrophilic. If your oxidant attacks the nitrogen (forming an N-oxide or a stable complex) before it attacks the alcohol, your reaction dies. This guide prioritizes methods that avoid this "N-Lone Pair Trap."

Part 1: Diagnostic & Decision Matrix

Before selecting a reagent, analyze your substrate using this decision tree.

OxidationDecision Start Substrate: Pyridine Alcohol Type Is the alcohol Benzylic? (Attached directly to the ring) Start->Type Benzylic Yes (e.g., Pyridin-2-ylmethanol) Type->Benzylic Aliphatic No (e.g., 2-(Pyridin-2-yl)ethanol) Type->Aliphatic MnO2 Protocol A: Activated MnO2 (The Gold Standard) Benzylic->MnO2 Primary Choice TPAP Protocol C: TPAP/NMO (For precious late-stage material) Benzylic->TPAP If MnO2 fails Parikh Protocol B: Parikh-Doering (The Reliable Chemical Method) Aliphatic->Parikh Primary Choice Aliphatic->TPAP Alternative Avoid AVOID: Swern (Salt formation) PCC (Chromium waste) Aliphatic->Avoid Caution

Figure 1: Decision matrix for selecting the optimal oxidant based on substrate structure.

Part 2: The Protocols (Field-Proven)
Protocol A: Activated Manganese Dioxide (

)

Best For: Benzylic/Pyridylic alcohols (Directly attached to the ring). Why it works:


 oxidation occurs via a radical mechanism on the solid surface. It does not rely on electrophilic activation in solution, meaning the basic nitrogen lone pair is largely ignored [1].

The Critical Variable: "Activated" is not a marketing term; it refers to the hydration state and surface area. Commercial


 often varies in quality.

Step-by-Step:

  • Ratio: Use a large excess (10–20 equivalents by mass). If you have 100 mg of substrate, use 1–2 g of

    
    .
    
  • Solvent: DCM or Chloroform (anhydrous).

  • Procedure:

    • Dissolve substrate in solvent (0.1 M).

    • Add Activated

      
      .[1]
      
    • Stir vigorously at room temperature (or reflux in

      
       if sluggish).
      
    • Monitor: Check TLC every hour.

  • Workup: Filter through a pad of Celite. Rinse the pad thoroughly with EtOAc (products often adsorb to the manganese salts). Concentrate.

Troubleshooting:

  • Issue: No reaction.

  • Fix: Your

    
     is "dead." Reactivate it by heating at 110°C in an oven for 12 hours before use, or buy a fresh "Activated" grade bottle.
    
Protocol B: Parikh-Doering Oxidation

Best For: Aliphatic side chains or when


 fails.
Why it works:  Unlike Swern, which forms a highly reactive chlorosulfonium intermediate that can be trapped by the pyridine nitrogen, Parikh-Doering uses a Sulfur Trioxide-Pyridine complex (

). The active species is milder, and the reaction is buffered by the presence of base throughout [2].

Step-by-Step:

  • Reagents: Substrate (1.0 equiv),

    
     (3.0 equiv), 
    
    
    
    (5.0 equiv), DMSO (solvent/oxidant).
  • Procedure:

    • Dissolve substrate in DMSO (or DMSO/DCM 1:1 mixture) at 0°C.

    • Add

      
       (Triethylamine).[2][3]
      
    • Add

      
       complex in one portion.[4]
      
    • Allow to warm to Room Temperature.[5] Stir for 1–3 hours.

  • Workup: Quench with water. Extract with DCM.[3] Wash organic layer with water (to remove DMSO) and brine.[4]

Troubleshooting:

  • Issue: Low yield/messy.

  • Fix: Ensure your

    
     is not hydrolyzed. It should be a white powder, not a sticky yellow lump.
    
Protocol C: TPAP / NMO (Ley-Griffith)

Best For: Late-stage synthesis, acid-sensitive substrates. Why it works: Tetrapropylammonium perruthenate (TPAP) is used catalytically (5 mol%) with N-Methylmorpholine N-oxide (NMO) as the stoichiometric oxidant.[6] It is mild and generally tolerates basic nitrogens well [3].

Step-by-Step:

  • Reagents: Substrate (1.0 equiv), TPAP (0.05 equiv), NMO (1.5 equiv), 4Å Molecular Sieves (powdered).

  • Procedure:

    • Suspend flame-dried 4Å MS and NMO in DCM.

    • Add substrate. Stir for 5 mins.

    • Add TPAP.[7][8]

    • Stir at RT.[8] Reaction is usually fast (30 min – 2 hrs).

  • Workup: Filter through a short silica plug to remove ruthenium residues.

Part 3: Comparative Data & Troubleshooting

Table 1: Oxidant Performance on Electron-Rich Pyridines

OxidantMechanismRisk of N-OxidationRisk of ChelationSuitability
MnO2 Surface RadicalLowLowHigh (Benzylic only)
Parikh-Doering Activated DMSOLowLowHigh (General purpose)
TPAP/NMO Ruthenium (VII)Low-MediumMediumHigh (Catalytic)
Swern Activated DMSO (Cl)HighHighLow (Avoid)
PCC/PDC Cr(VI)LowVery High Low (Traps product)
Dess-Martin (DMP) Hypervalent IodineLowLowMedium (Needs buffer)

Common Failure Modes & Fixes:

Q: I tried Swern oxidation, and my pyridine precipitated out. A: You likely formed the pyridinium salt. The intermediate formed between DMSO and Oxalyl Chloride is a potent electrophile.[9] In electron-rich pyridines, the Nitrogen competes with the Oxygen for this electrophile.

  • Fix: Switch to Parikh-Doering. If you must use Swern, add the alcohol before the activation step (inverse addition) or use a huge excess of base [4].

Q: My product is stuck in the aqueous layer during workup. A: Pyridine aldehydes are polar. If your aqueous layer is acidic (common after Swern or Cr oxidations), the pyridine is protonated (


) and stays in the water.
  • Fix: Adjust the pH of the aqueous layer to ~8-9 using saturated

    
     or 
    
    
    
    before extraction. Use Chloroform/Isopropanol (3:1) for extraction if the compound is very polar.

Q: I used DMP (Dess-Martin Periodinane) and got decomposition. A: DMP generates acetic acid as a byproduct. Acid + Electron-rich Pyridine = Salt formation or decomposition.

  • Fix: Add 5–10 equivalents of solid

    
     directly to the reaction mixture to buffer the acid in situ.
    
Part 4: Mechanistic Visualization

Understanding the competition between the Nitrogen and the Alcohol is key.

Mechanism Substrate Pyridine Alcohol (Electron Rich) Oxidant Electrophilic Oxidant (e.g., Swern Intermediate) Substrate->Oxidant Attacks PathA Path A: N-Attack (Kinetic Trap) Oxidant->PathA Fast if N is basic PathB Path B: O-Attack (Desired) Oxidant->PathB Favored by Steric Bulk or Radical Mech DeadEnd Stable N-Complex (No Reaction/Side Product) PathA->DeadEnd Product Aldehyde/Ketone PathB->Product

Figure 2: The kinetic competition between N-alkylation (Path A) and Alcohol Oxidation (Path B).

References
  • Manganese Dioxide Oxidation: Cahiez, G., et al. "Manganese Dioxide as a Mild Oxidizing Agent in Organic Synthesis." Synthesis, 1976. Link

  • Parikh-Doering Protocol: Parikh, J. R., & Doering, W. v. E. "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide."[10] Journal of the American Chemical Society, 1967. Link

  • TPAP/NMO Review: Ley, S. V., et al. "Tetrapropylammonium perruthenate, Pr4N+ RuO4-, TPAP: A catalytic oxidant for organic synthesis."[8] Synthesis, 1994.[8] Link

  • Swern Troubleshooting: Tojo, G., & Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer, 2006. Link

Sources

Technical Support Center: Palladium Removal from Pyridine Methanol Products

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PD-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting persistent Pd impurities in pyridine-containing intermediates.

The Core Challenge: Why is this happening?

User Query: I performed a Suzuki coupling to make a pyridine methanol derivative. I’ve filtered through Celite and washed with brine, but my ICP-MS still shows >500 ppm Palladium. Why is the Pd sticking so tightly?

Scientist’s Analysis: The issue lies in the chemical nature of your product. Pyridines are not just substrates; they are ligands . The basic nitrogen atom on the pyridine ring (


 hybridized lone pair) acts as a competitive ligand for Palladium (Pd).

In standard cases, Pd precipitates as Pd(0) "black" or remains as a weak complex. However, in your case, the pyridine coordinates to the Pd(II) species, forming a soluble, stable complex (e.g.,


 where L = your product). Standard filtration fails because the Pd is in solution, and standard silica fails because the pyridine-Pd bond is often stronger than the silica-Pd interaction.

To remove it, we must introduce a "super-ligand"—something with a significantly higher affinity for Pd than your pyridine nitrogen.

Tier 1 Solution: Functionalized Silica Scavengers

User Query: Which scavenger should I use? I tried standard silica gel and it did nothing.

Recommendation: For pyridine-containing compounds, you must use Thiol (-SH) or Dimercaptotriazine (DMT) functionalized silicas. These sulfur-based ligands bind Pd orders of magnitude more tightly than nitrogen bases.

Selection Guide
Scavenger TypeFunctionalityBest ForCompatibility
SiliaMetS® Thiol PropylthiolGeneral Purpose. High affinity for Pd(II) and Pd(0).Compatible with most organic solvents.
SiliaMetS® DMT DimercaptotriazineDifficult Complexes. Higher affinity than Thiol for N-heterocycles.Excellent for pyridine/amine products.
Biotage® Si-TMT TrimercaptotriazineHigh Selectivity. Very strong binder; often works when Thiols fail.Wide solvent range.
SiliaMetS® Thiourea ThioureaCationic Pd. Effective if Pd is in a cationic salt form.Good in polar solvents.
Protocol: The Scavenger Screen (Small Scale)

Do not commit your entire batch immediately. Run this screen on 100 mg aliquots.

  • Dissolve: Dissolve 100 mg of crude product in 10 volumes (1 mL) of solvent (THF, MeOH, or DMF are common).

  • Dose: Add the scavenger.

    • Standard: 4 molar equivalents relative to expected Pd content.

    • Blind: If Pd content is unknown, add 50% w/w relative to the product.

  • Heat: Stir at 50°C for 4 hours . Crucial: Room temperature is often insufficient to overcome the activation energy required for ligand exchange between the pyridine and the scavenger.

  • Filter: Pass through a 0.45 µm syringe filter.

  • Analyze: Submit filtrate for ICP-MS.

Tier 2 Solution: Activated Carbon (The "Bulk" Approach)

User Query: Scavengers are too expensive for my 5kg batch. Can I use charcoal?

Recommendation: Yes, but with caveats. Activated carbon is non-specific; it adsorbs Pd via physisorption and chemisorption but will also adsorb your pyridine methanol product, leading to yield loss.

Optimization Protocol:

  • Carbon Type: Use specialized carbons like Darco® KB-B or Charcoal G-60 . These have pore structures optimized for transition metals.

  • Stoichiometry: Start with 10 wt% carbon relative to the product.

  • Temperature: Heat to 50–60°C.

  • Filtration: You must filter over a Celite pad to remove fines. Carbon fines passing through the filter will carry Pd back into your product, giving false high readings.

Warning: Pyridine methanols are polar. If you use polar solvents (MeOH), carbon efficiency drops because the adsorption competition increases. Try to use the least polar solvent possible (e.g., Toluene or Ethyl Acetate) if your solubility allows.

Tier 3 Solution: Chelation & Extraction

User Query: I cannot use solids. Is there a liquid-liquid extraction method?

Recommendation: Standard water/brine washes will not work. You need a water-soluble chelator to "pull" the Pd into the aqueous phase.

The "Cysteine Wash" Method:

  • Reagent: L-Cysteine or N-Acetylcysteine (NAC).

  • Procedure:

    • Dissolve crude product in a water-immiscible solvent (EtOAc, DCM).

    • Prepare a 10% aqueous solution of L-Cysteine (adjust pH to neutral/slightly basic if needed).

    • Stir the biphasic mixture vigorously for 1 hour at 40°C.

    • Separate layers. The Pd-Cysteine complex is highly water-soluble and will leave with the aqueous phase.

  • Pros/Cons: Very cheap, but emulsions can occur with pyridine methanols due to their surfactant-like properties.

Visual Workflows

Decision Tree: Selecting the Right Method

Pd_Removal_Decision_Tree Start Start: High Pd in Pyridine Methanol Product Scale What is the Scale? Start->Scale Small < 100g (Lab Scale) Scale->Small Large > 1kg (Process Scale) Scale->Large Scavenger Use Functionalized Silica (SiliaMetS Thiol/DMT) Small->Scavenger High Selectivity Needed Cost Is Cost the Primary Driver? Large->Cost No No Cost->No Quality First Yes Yes Cost->Yes Budget First Result1 Check Pd (ICP-MS) Scavenger->Result1 Carbon Use Activated Carbon (Darco KB-B) Carbon->Result1 Pass Pd < Limit (Proceed) Result1->Pass Success Fail Pd > Limit Result1->Fail Failure Extract Attempt Aqueous Wash (L-Cysteine / NAC) Fail->Extract Secondary Treatment No->Scavenger Yes->Carbon

Figure 1: Logic flow for selecting a palladium removal strategy based on scale and cost constraints.

Scavenger Screening Workflow

Scavenger_Screening Step1 1. Prepare Stock Soln (1g Product / 10mL) Step2 2. Aliquot into Vials (1mL each) Step1->Step2 Step3 3. Add Scavengers (Thiol, DMT, TMT, Cysteine) Step2->Step3 Step4 4. Heat & Stir (50°C, 4 hours) Step3->Step4 Step5 5. Filter (0.45µm PTFE) Step4->Step5 Step6 6. ICP-MS Analysis Step5->Step6

Figure 2: Step-by-step bench protocol for screening scavenger efficiency.

FAQ: Expert Troubleshooting

Q: My product is dark brown. Does that mean it still has Palladium? A: Not necessarily. While Pd(0) is black/brown, conjugated organic impurities (often from pyridine oxidation) can also be dark. Conversely, a clear solution can contain 500 ppm of soluble Pd(II). Never rely on color. Always verify with ICP-MS or XRF [1].

Q: Can I use crystallization to remove the Pd? A: Crystallization is risky with pyridines. Because the pyridine-Pd complex is often structurally similar to the product, it can co-crystallize (inclusion) or precipitate just before your product. If you crystallize, add a "keeper" ligand (like NAC or Thiourea) to the mother liquor to keep the Pd soluble while your product precipitates [2].[1]

Q: What are the regulatory limits? A: Refer to ICH Q3D . Palladium is a Class 2B impurity.[2]

  • Oral PDE: 100 µ g/day .[3][4] (For a 10g daily dose, this is 10 ppm).

  • Parenteral PDE: 10 µ g/day . (For a 10g daily dose, this is 1 ppm) [3].

References

  • BenchChem. (2025).[1][5] Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[6] Link

  • ICH. (2019). ICH Q3D(R2) Guideline for Elemental Impurities.[2] European Medicines Agency. Link

  • SiliCycle. (n.d.). SiliaMetS® Metal Scavengers Selection Guide.Link

  • Biotage. (2014). Metal Scavenger User Guide: Case Studies and Methods.[7]Link

Sources

Stability of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role: Senior Application Scientist

Technical Support Center: (6-Iodo-5-methoxy-pyridin-2-yl)-methanol

Welcome to the Technical Support Hub. This guide addresses the stability, handling, and reactivity profile of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol (CAS: 851102-41-5). As a bifunctional pyridine scaffold containing a reactive aryl iodide and a primary alcohol, this molecule presents specific challenges under basic conditions.

The following protocols and troubleshooting steps are designed to prevent common failure modes such as hydrolytic dehalogenation and unwanted side reactions during drug discovery workflows.

Part 1: Core Stability Profile

Executive Summary

Under basic conditions, (6-Iodo-5-methoxy-pyridin-2-yl)-methanol exhibits moderate instability . While the 5-methoxy group electronically deactivates the ring, the 6-iodo position remains susceptible to Nucleophilic Aromatic Substitution (


) by strong nucleophiles (e.g., hydroxide, alkoxides).
ParameterStability RatingCritical Thresholds
Aqueous Strong Base (NaOH/KOH) 🔴 Unstable Hydrolysis of C-I bond occurs > pH 12 or at elevated temperatures (>40°C).
Anhydrous Carbonates (

/

)
🟢 Stable Suitable for cross-coupling up to 80-100°C in non-protic solvents.
Strong Non-Nucleophilic Base (NaH) 🟡 Caution Stable at low temp (0°C). Risk of metallation/elimination if heated.
Primary Alcohol Reactivity 🔵 Active Deprotonates to form alkoxide; can participate in intramolecular or intermolecular etherification.

Part 2: Mechanisms of Degradation

To troubleshoot yield loss, you must understand the competing pathways. The diagram below illustrates the primary degradation route under aqueous basic conditions.

Degradation Pathway: Hydrolytic Dehalogenation

The iodine atom at the 6-position (ortho to nitrogen) is activated for displacement. Although the 5-methoxy group donates electron density (making the ring less electrophilic), the inductive effect of the adjacent nitrogen facilitates attack by hard nucleophiles like hydroxide (


).

Decomposition Start (6-Iodo-5-methoxy-pyridin-2-yl)-methanol (Intact Reagent) OH_Attack Nucleophilic Attack (OH-) at C6 Position Start->OH_Attack High pH / Heat Meisenheimer Meisenheimer Complex (Transient Anionic Intermediate) OH_Attack->Meisenheimer Addition Product 6-Hydroxy-5-methoxy-pyridin-2-yl-methanol (Tautomerizes to Pyridone) Meisenheimer->Product Elimination of I-

Caption: Figure 1. The


 mechanism leading to the formation of the pyridone impurity under strong aqueous basic conditions.

Part 3: Troubleshooting & FAQs

Scenario 1: Cross-Coupling Reactions (Suzuki-Miyaura)

User Question: "I am attempting a Suzuki coupling at the C6-iodine position using


 and aqueous 

, but I see a significant amount of a polar byproduct and low conversion. What is happening?"

Technical Diagnosis: The polar byproduct is likely the hydrolyzed pyridone species . While carbonate is a weak base, the combination of water, heat (reflux), and the activated 2-iodopyridine motif promotes hydrolysis.

Corrective Protocol:

  • Switch Solvent System: Move from aqueous mixtures (DME/Water) to anhydrous conditions. Use 1,4-Dioxane or Toluene .

  • Change the Base: Use anhydrous Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . These bases are insoluble in organic solvents, creating a heterogeneous mixture that minimizes the concentration of dissolved base attacking the ring.
  • Protect the Alcohol: The free alcohol can coordinate to the Pd-catalyst or form alkoxides that complicate the reaction. Protecting it as a TBS-ether or THP-ether is recommended for difficult couplings.

Scenario 2: O-Alkylation of the Hydroxymethyl Group

User Question: "I want to alkylate the primary alcohol using Sodium Hydride (NaH) and an alkyl halide. Will the NaH attack the iodine?"

Technical Diagnosis: Sodium Hydride is a non-nucleophilic base, so it will not directly displace the iodine via


. However, the resulting alkoxide intermediate  is a strong nucleophile.
  • Risk: If the reaction is too concentrated, the alkoxide of one molecule may attack the C6-iodine of another molecule (Intermolecular

    
    ), forming a dimer.
    

Corrective Protocol:

  • Temperature Control: Perform the deprotonation at 0°C .

  • Dilution: Run the reaction at high dilution (0.05 M - 0.1 M) to favor reaction with the electrophile over intermolecular dimerization.

  • Electrophile Excess: Add the alkylating agent (e.g., MeI, BnBr) immediately after base addition or have it present in the flask before adding NaH.

Part 4: Validated Experimental Protocols

Protocol A: Safe Suzuki Coupling (Anhydrous Method)

Target: C-C bond formation at C6 without hydrolysis.

  • Setup: Flame-dry a reaction vial and purge with Argon.

  • Reagents:

    • (6-Iodo-5-methoxy-pyridin-2-yl)-methanol (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • 
       (0.05 equiv) - Preferred for steric bulk/stability.
      
    • 
       (Anhydrous, tribasic) (2.0 equiv)
      
  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

  • Procedure:

    • Add solids to the vial.

    • Add solvent and degas (sparge with Argon for 5 mins).

    • Heat to 80°C for 4–12 hours.

    • Note: Do not exceed 100°C to preserve the methoxy ether integrity.

Protocol B: Alcohol Protection (TBS-Ether Formation)

Target: Masking the -OH group to prevent side reactions.

  • Reagents:

    • Substrate (1.0 equiv)

    • Imidazole (2.5 equiv)

    • TBS-Cl (1.2 equiv)

    • DMF (Anhydrous)

  • Procedure:

    • Dissolve substrate and imidazole in DMF at 0°C.

    • Add TBS-Cl portion-wise.

    • Warm to RT and stir for 2 hours.

    • Quench: Dilute with

      
       and wash with water. (Avoid strong basic workups).
      

Part 5: Decision Matrix for Base Selection

Use this flowchart to select the appropriate base for your transformation, minimizing degradation risks.

BaseSelection Goal Experimental Goal Coupling Cross-Coupling (Suzuki/Sonogashira) Goal->Coupling Alkylation O-Alkylation (Ether Synthesis) Goal->Alkylation Aqueous Can you use Anhydrous conditions? Coupling->Aqueous Base_Choice Base Selection Alkylation->Base_Choice Yes_Anhydrous Use K3PO4 or Cs2CO3 in Dioxane/Toluene Aqueous->Yes_Anhydrous Yes No_Aqueous Use NaHCO3 (Weak Base) Avoid NaOH/KOH Aqueous->No_Aqueous No NaH NaH (0°C, DMF) *Best for clean deprotonation* Base_Choice->NaH KOH KOH/NaOH *HIGH RISK of Hydrolysis* Base_Choice->KOH

Caption: Figure 2. Decision matrix for selecting bases to maximize scaffold stability.

References

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms, 5th Ed.; Springer: New York, 2007. (Mechanistic principles of Nucleophilic Aromatic Substitution on Pyridines).

  • Li, J. J. Name Reactions in Heterocyclic Chemistry; Wiley-Interscience, 2004. (Reactivity profiles of halogenated pyridines).

  • Schlosser, M. Organometallics in Synthesis: A Manual; Wiley, 2002. (Handling of metallated pyridines and base sensitivity).

  • Combi-Blocks Product Data. (6-Iodo-pyridin-2-yl)-methanol Safety & Handling. (General handling of 2-iodo-6-hydroxymethylpyridine analogs).

Technical Support Center: Overcoming Catalyst Poisoning by Pyridine Nitrogen

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Knowledge Base. This guide is specifically engineered for researchers and drug development professionals dealing with the notoriously difficult cross-coupling of pyridine-containing substrates.

Pyridine and its derivatives are ubiquitous in pharmaceutical scaffolds, but their presence often leads to complete reaction failure due to transition metal catalyst poisoning. Below, we dissect the causality of this phenomenon and provide field-proven, self-validating protocols to rescue your stalled reactions.

Part 1: Frequently Asked Questions (The "Pyridine Problem")

Q1: Mechanistically, why does pyridine nitrogen poison my Pd/Ni/Cu catalysts? A: Pyridine possesses a highly accessible, sp²-hybridized lone pair of electrons on its nitrogen atom. This lone pair is a powerful σ-donor that coordinates aggressively to electrophilic transition metal centers[1]. In a standard catalytic cycle (e.g., Suzuki, Buchwald-Hartwig), this irreversible binding displaces essential stabilizing ligands (like phosphines) and blocks the open coordination sites required for oxidative addition or transmetalation. The catalyst becomes trapped in a thermodynamically stable, catalytically dead resting state.

Q2: How can I visually or analytically confirm that my catalyst is poisoned, rather than just dealing with a slow reaction? A: The hallmark physical symptom in palladium-catalyzed reactions is the rapid formation of "palladium black"—a dark, insoluble precipitate of agglomerated Pd(0) nanoparticles[1]. Because the pyridine displaces the bulky ligands that normally keep the Pd(0) species monomeric and soluble, the metal atoms aggregate and crash out of solution. Analytically, if your LC-MS shows >90% unreacted starting material and zero product after 2 hours, alongside a black precipitate, your catalyst is poisoned.

Part 2: Troubleshooting Strategies & Causality

To overcome pyridine-induced poisoning, you must either physically block the nitrogen from reaching the metal center, or chemically alter the nitrogen's electronic state.

Strategy A: Steric Shielding via Bulky Ligands

The Causality: If you cannot change the substrate, change the catalyst's environment. By employing highly sterically hindered ligands—such as Buchwald-type dialkylbiaryl phosphines (e.g., BrettPhos) or specialized N-Heterocyclic Carbenes (NHCs) like Pd-PEPPSI-IPentCl—you create a physical barricade around the metal center[2]. The massive steric volume of the ligand's isopropyl or pentyl groups prevents multiple pyridine molecules from simultaneously binding to the metal, while still allowing the necessary, highly directional oxidative addition of the aryl halide.

Strategy B: Electronic Masking via Lewis Acid Co-Catalysts

The Causality: When steric shielding fails (common with unhindered or highly basic pyridines), introduce a Lewis acid (e.g., Al(OiPr)₃, ZnCl₂) as a "sacrificial" binder. The hard Lewis acid binds preferentially and reversibly to the hard basic pyridine nitrogen[3]. This effectively "masks" the lone pair, preventing it from poisoning the soft Ni or Pd catalyst. Furthermore, this coordination withdraws electron density from the pyridine ring, polarizing it and actually lowering the activation energy for subsequent C-H functionalization[4].

Strategy C: Substrate Pre-Activation (Salts & N-Oxides)

The Causality: If the lone pair is the problem, remove it entirely. Converting the pyridine into a pyridinium salt (using acidic conditions) or oxidizing it to an N-oxide eliminates the availability of the nitrogen lone pair. Without the lone pair, the substrate is entirely benign to the catalyst. The N-oxide can be easily reduced back to the free pyridine post-coupling.

Part 3: Quantitative Data & Strategy Comparison

Table 1: Comparative efficacy of troubleshooting strategies based on historical reaction data.

Troubleshooting StrategyCatalyst / Ligand SystemSubstrate TypeUnoptimized YieldOptimized YieldKey Causality for Improvement
Steric Shielding Pd-PEPPSI-IPentCl2-Aminopyridines< 20% (Pd black)85–95%Bulky 3-pentyl groups prevent irreversible N-coordination[2].
Lewis Acid Masking Ni(cod)₂ / Al(OiPr)₃Free Pyridines0% (Poisoned)70–90%Al coordinates to N-lone pair, preventing Ni deactivation[4].
Brute Force Loading 5% Rh/CN-Heterocycles35% (Cycle 3)> 95%High catalyst-to-substrate ratio compensates for active site loss[5].

Part 4: Self-Validating Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2-Halopyridines (Steric Shielding)

This protocol utilizes Pd-PEPPSI-IPentCl to overcome the severe chelating effect of 2-aminopyridines.

  • Preparation (Glovebox/Schlenk line): To an oven-dried vial, add the 2-halopyridine (1.0 equiv), the amine partner (1.2 equiv), NaOtBu (1.5 equiv), and Pd-PEPPSI-IPentCl (2 mol%).

  • Solvent Addition: Add anhydrous, degassed DME (0.2 M). Causality: DME is a weakly coordinating solvent that will not compete with the amine for the Pd center.

  • Reaction: Seal the vial and heat to 80 °C for 12 hours.

  • Self-Validation Checkpoint: After 30 minutes, inspect the vial.

    • Success Indicator: The solution remains a clear, homogeneous yellow/orange. The steric bulk is successfully preventing poisoning.

    • Failure Indicator: If a black precipitate (Pd black) forms rapidly, the steric bulk is insufficient. Troubleshooting: Abort the reaction. Restart using a higher ligand-to-metal ratio or switch to a bulkier ligand like tBuBrettPhos.

Protocol 2: Ni/Lewis Acid Co-Catalyzed C-H Functionalization (Electronic Masking)

This protocol uses an Aluminum Lewis acid to mask the pyridine nitrogen prior to Nickel catalysis.

  • Pre-Complexation (Critical Step): In a dry flask under argon, dissolve the pyridine substrate (1.0 equiv) in toluene. Add Al(OiPr)₃ (1.1 equiv). Stir at room temperature for 30 minutes.

    • Causality: You must allow the Lewis acid-pyridine complex to form completely before introducing the transition metal, otherwise the free pyridine will instantly poison the Ni catalyst[3].

  • Catalyst Addition: Add Ni(cod)₂ (5 mol%), your chosen NHC ligand (10 mol%), and the coupling partner.

  • Reaction: Heat to 100 °C for 24 hours.

  • Self-Validation Checkpoint: Monitor by GC-MS at 4 hours.

    • Success Indicator: Presence of product mass with no unreacted Ni(cod)₂ degradation.

    • Failure Indicator: If only starting material is observed but the solution remains homogeneous, the nitrogen is successfully masked, but the oxidative addition is too slow. Troubleshooting: Increase the reaction temperature to 120 °C to overcome the activation barrier.

Part 5: Diagnostic Visualizations

Troubleshooting Issue Reaction Stalls: Pyridine Poisoning Steric Strategy 1: Bulky Ligands (e.g., BrettPhos) Issue->Steric Prevent coordination Lewis Strategy 2: Lewis Acid Masking (e.g., Al/Zn) Issue->Lewis Tie up lone pair Protect Strategy 3: Protonation / N-Oxide Issue->Protect Remove lone pair Success Catalytic Cycle Restored Steric->Success Lewis->Success Protect->Success

Workflow for resolving pyridine-induced catalyst poisoning in cross-coupling.

Mechanism Py Pyridine (Free Lone Pair) Pd Metal Catalyst (Pd/Ni) Py->Pd Direct Binding LA Lewis Acid (Al/Zn) Py->LA Pre-mixing Poison Catalyst Poisoning (Dead Complex) Pd->Poison σ-coordination Active Productive Cross-Coupling Pd->Active Cycle Continues Masked LA-Pyridine Complex (Masked Nitrogen) LA->Masked Preferential Binding Masked->Pd Transmetalation/ Oxidative Addition

Mechanistic divergence: Catalyst poisoning vs. Lewis acid masking.

References

  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
  • The roles of Lewis acids in nickel c
  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation, N
  • Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amin
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogen

Sources

Validation & Comparative

1H NMR Spectrum Analysis Guide: (6-Iodo-5-methoxy-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol . It is designed for analytical chemists and drug discovery scientists requiring rigorous structural verification.[1]

Unlike standard data sheets, this guide compares analytical methodologies (Solvent Selection and Acquisition Modes) to optimize resolution and structural certainty.

Executive Summary & Structural Logic

Molecule: (6-Iodo-5-methoxy-pyridin-2-yl)-methanol Formula: C7H8INO2 Molecular Weight: 265.05 g/mol [1]

The structural integrity of this pyridine derivative relies on confirming the 2,3,4,5,6-substitution pattern . The core challenge in 1H NMR analysis for this molecule is distinguishing the specific regioisomer (position of the Iodo vs. Methoxy groups) and managing the labile hydroxyl proton which can obscure splitting patterns.

Theoretical Signal Assignment

Based on substituent additivity rules for pyridine derivatives, the expected chemical environment is defined by the shielding/deshielding effects of the 5-OMe (electron-donating) and 6-Iodo (electron-withdrawing/heavy atom) groups.

Proton (H)PositionMultiplicityExpected Shift (CDCl3)Expected Shift (DMSO-d₆)Structural Logic
H-3 Pyridine RingDoublet (

Hz)
7.20 – 7.35 ppm7.30 – 7.45 ppmOrtho to -CH₂OH; deshielded by ring current.[1]
H-4 Pyridine RingDoublet (

Hz)
7.00 – 7.15 ppm7.10 – 7.25 ppmOrtho to -OMe; shielded by resonance effect of oxygen.[1]
-OCH₃ MethoxySinglet3.90 – 3.95 ppm3.85 – 3.90 ppmCharacteristic sharp singlet; diagnostic for 5-position.[1]
-CH₂- MethyleneSinglet (CDCl₃) Doublet (DMSO)4.65 – 4.75 ppm4.45 – 4.55 ppmAdjacent to pyridine and OH.[1] Splitting depends on OH exchange.[1]
-OH HydroxylBroad Singlet (CDCl₃) Triplet (DMSO)2.0 – 3.5 ppm (varies)5.30 – 5.60 ppmLabile proton. DMSO inhibits exchange, revealing coupling to CH₂.

Comparative Analysis: Solvent Performance

The choice of solvent is not merely about solubility; it dictates the information density of the spectrum. We compare the industry-standard Chloroform-d (CDCl₃) against Dimethyl Sulfoxide-d₆ (DMSO-d₆) .[1]

Comparison Matrix: CDCl₃ vs. DMSO-d₆[1][2][3]
FeatureAlternative A: CDCl₃ Preferred Option: DMSO-d₆ Technical Verdict
Hydroxyl (-OH) Signal Appears as a broad, wandering singlet.[1] No coupling visible.[1]Appears as a distinct triplet (

Hz).
DMSO Wins: Essential for confirming the primary alcohol functionality.[1]
Methylene (-CH₂-) Signal Singlet.Doublet (due to coupling with OH).DMSO Wins: Provides connectivity proof between OH and CH₂.[1]
Water Peak Interference H₂O appears ~1.56 ppm (usually clear of signals).[2]H₂O appears ~3.33 ppm (can overlap with OMe or CH₂ signals).CDCl₃ Wins: Less risk of overlap with the methoxy/methylene region.
Solubility Moderate.[1] Pyridine alcohols can aggregate.[1]Excellent. Breaks intermolecular H-bonds.[1]DMSO Wins: Ensures monomeric species and sharp lines.
Supporting Experimental Insight

In CDCl₃ , the exchange rate of the hydroxyl proton is fast on the NMR timescale, decoupling it from the methylene protons. This results in a singlet for the -CH₂- group. In DMSO-d₆ , the solvent forms strong hydrogen bonds with the solute's -OH group, slowing the exchange rate. This reveals the vicinal coupling (


) , turning the -OH into a triplet and the -CH₂- into a doublet.

Recommendation: Use DMSO-d₆ for initial structure characterization to confirm the alcohol chain.[1] Use CDCl₃ only if downstream processing requires rapid solvent evaporation.[1]

Comparative Analysis: Regioisomer Confirmation (1D vs. 2D)

A common synthetic risk is the formation of the 3-methoxy-6-iodo or 4-methoxy-6-iodo isomers.[1] A standard 1D spectrum is often insufficient to definitively place the methoxy group at position 5 versus position 3 or 4.[1]

The Solution: NOE Differential Analysis

We compare the reliability of 1D Chemical Shift prediction vs. 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Method A: 1D Shift Prediction: Relies on the shielding of H-4 by the OMe group.[1]

    • Risk:[1] Electronic effects of Iodine can be unpredictable, leading to ambiguous assignments of H-3 vs H-4.[1]

  • Method B: 1D NOE / 2D NOESY (Recommended):

    • Mechanism: Through-space magnetic interaction (< 5 Å).[1]

    • Diagnostic Signal: Irradiating the -OCH₃ signal (~3.9 ppm) should show a strong NOE enhancement of the H-4 doublet.[1]

    • Negative Control: There should be NO enhancement of the H-3 doublet upon OMe irradiation.

Regioisomer Logic Pathway

RegioisomerCheck Start Isolate Product Acquire1D Acquire 1H NMR (DMSO-d6) Start->Acquire1D CheckCoupling Check Aromatic Region (7.0 - 7.5 ppm) Acquire1D->CheckCoupling ABSystem Is it an AB System? (2 Doublets, J ~8Hz) CheckCoupling->ABSystem NOESY Run 1D NOE / 2D NOESY Target: -OCH3 (3.9 ppm) ABSystem->NOESY Yes Conclusion2 REJECTED: Wrong Regioisomer ABSystem->Conclusion2 No (Singlets?) ResultA NOE to H-4 (Ortho) NOE to H-3 (Meta) NOESY->ResultA Conclusion1 CONFIRMED: 5-Methoxy Isomer ResultA->Conclusion1 Strong NOE at ~7.1 ppm ResultA->Conclusion2 No NOE to Aromatics

Caption: Logical workflow for confirming the 5-methoxy substitution pattern using NOE spectroscopy.

Detailed Experimental Protocol

Reagents & Equipment[1][5]
  • Compound: (6-Iodo-5-methoxy-pyridin-2-yl)-methanol (>95% purity recommended).[1]

  • Solvent: DMSO-d₆ (99.9 atom% D) + 0.03% TMS (Tetramethylsilane) for referencing.[1]

  • Instrument: 400 MHz NMR Spectrometer (minimum) to resolve the AB aromatic system. 600 MHz preferred.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the solid product into a clean vial.

    • Add 0.6 mL of DMSO-d₆.[1]

    • Critical Step: Ensure complete dissolution.[1] If the solution is cloudy, filter through a cotton plug into the NMR tube. Suspended particles cause line broadening.[1]

    • Cap the tube immediately to prevent atmospheric water absorption (which broadens the OH peak).

  • Acquisition Parameters (Standard 1H):

    • Pulse Sequence: zg30 (30° pulse) or equivalent.

    • Relaxation Delay (D1): Set to 3–5 seconds . (Essential for accurate integration of the aromatic protons vs. the methyl singlet).

    • Scans (NS): 16 to 64 scans (depending on concentration).

    • Temperature: 298 K (25°C).[1]

  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

    • Phasing: Manually phase to ensure a flat baseline, critical for accurate integration of the broad OH multiplet.

    • Referencing: Set the TMS peak to 0.00 ppm (or the residual DMSO pentet center to 2.50 ppm ).

  • Validation Criteria (Self-Check):

    • Integration Check: Normalize the -OCH₃ singlet to 3.00 .

    • The Aromatic region (H3+H4) must integrate to 2.0 .

    • The Methylene (-CH₂-) must integrate to 2.0 .[1]

    • If the -OH integrates < 0.8, check for water exchange or wet solvent.[1]

Troubleshooting Common Anomalies

ObservationRoot CauseCorrective Action
-OH peak is missing or broad. Wet DMSO-d₆ or acidic impurities facilitating exchange.[1]Add activated 4Å molecular sieves to the NMR tube and shake for 15 mins.
Aromatic peaks overlap. Field strength too low or concentration effects.[1]Run the sample at a different concentration or use a 600 MHz instrument.
Extra singlets at 3.3 ppm. Water contamination.[1][2]Ignore if distinct; if overlapping with signals, switch to CDCl₃ or Acetone-d₆.[1]

References

  • Abraham, R. J., et al. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry (2006).[3] Retrieved from [Link]

  • Reich, H. J. Hans Reich's Collection of NMR Data: Pyridine Chemical Shifts. University of Wisconsin.[1][4] Retrieved from [Link]

Sources

A Researcher's Guide to 13C NMR Chemical Shifts for 2,5,6-Trisubstituted Pyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, substituted pyridines represent a cornerstone of molecular design. Their prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates robust analytical methods for their characterization. Among these, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool for unambiguous structure elucidation. This guide provides an in-depth comparison of 13C NMR chemical shifts for 2,5,6-trisubstituted pyridines, offering experimental data and insights into the underlying principles that govern these spectral properties.

The Intricacies of Substituent Effects in the Pyridine Ring

The 13C NMR chemical shifts in a pyridine ring are exquisitely sensitive to the nature and position of its substituents. The electron-withdrawing character of the nitrogen atom already differentiates the carbon environments compared to a benzene ring, with C2/C6 and C4 being deshielded (appearing at a higher ppm) and C3/C5 being more shielded. The introduction of substituents at the 2, 5, and 6 positions further perturbs the electron distribution through a combination of inductive and resonance effects, leading to characteristic shifts in the 13C NMR spectrum.

Understanding these effects is not merely an academic exercise; it is fundamental to confirming the successful synthesis of a target molecule and to ruling out isomeric impurities. The interplay of substituents in a polysubstituted ring can sometimes lead to non-additive effects, making direct comparison with experimental data for closely related structures crucial.

Comparative Analysis of 13C NMR Data

To facilitate the identification and characterization of 2,5,6-trisubstituted pyridines, the following table summarizes experimental 13C NMR data for a selection of these compounds. The data has been compiled from peer-reviewed literature and serves as a valuable reference for researchers in the field.

Substituent at C2Substituent at C5Substituent at C6C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Other Carbons (ppm)SolventReference
-F-OCH2CH3-NH2159.2 (d, J=238.5 Hz)100.8 (d, J=26.0 Hz)140.2 (d, J=10.5 Hz)148.9 (s)149.3 (d, J=13.5 Hz)-OCH2- 63.5 , -CH3 14.8 CDCl3[1]
-F-Morpholino-NH2159.1 (d, J=238.0 Hz)101.5 (d, J=26.0 Hz)140.5 (d, J=10.5 Hz)148.5 (s)149.0 (d, J=13.5 Hz)Morpholino: 66.9 , 46.8 CDCl3[1]
-F-Piperidin-1-yl-NH2159.0 (d, J=237.5 Hz)101.9 (d, J=26.0 Hz)140.8 (d, J=10.5 Hz)148.2 (s)148.8 (d, J=13.5 Hz)Piperidinyl: 50.5 , 26.0 , 24.5 CDCl3[1]

Note: Chemical shifts are reported in ppm relative to a standard reference (e.g., TMS). Coupling constants (J) in Hz are provided for carbons coupled to fluorine.

The data clearly illustrates the significant downfield shift of the carbon directly attached to the highly electronegative fluorine atom (C2). The electronic nature of the substituents at positions 5 and 6 also profoundly influences the chemical shifts of the other ring carbons. For instance, the electron-donating amino group at C6 tends to shield the adjacent carbons.

Causality Behind Experimental Choices: The "Why" of the Protocol

The acquisition of high-quality 13C NMR spectra is paramount for accurate structural analysis. The experimental protocol described below is designed to be a self-validating system, ensuring reliability and reproducibility.

Experimental Workflow for 13C NMR Data Acquisition

Caption: A generalized workflow for acquiring and analyzing 13C NMR spectra.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Rationale: Proper sample preparation is critical to obtain high-resolution spectra. The choice of solvent is crucial; it must dissolve the sample and should not have signals that overlap with the analyte signals. Deuterated solvents are used to provide a lock signal for the spectrometer, which stabilizes the magnetic field.[2]

    • Procedure:

      • Weigh 20-50 mg of the 2,5,6-trisubstituted pyridine derivative into a clean, dry NMR tube. The higher concentration is beneficial for the less sensitive 13C nucleus.[3]

      • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

      • Cap the tube and gently agitate until the sample is fully dissolved. If necessary, use a vortex mixer or sonicator.

      • Ensure the solution is clear and free of any particulate matter.

  • NMR Instrument Setup & Data Acquisition:

    • Rationale: The parameters for data acquisition are chosen to optimize signal-to-noise and resolution while minimizing experiment time. Proton decoupling is almost always employed in 13C NMR to simplify the spectrum by removing C-H coupling, which results in a single sharp peak for each unique carbon atom.[4]

    • Typical Acquisition Parameters:

      • Spectrometer Frequency: 100 MHz or higher for 13C.

      • Pulse Program: A standard single-pulse experiment with proton decoupling.

      • Acquisition Time: Typically 1-2 seconds.

      • Relaxation Delay: A delay of 1-2 seconds between pulses allows for the relaxation of the carbon nuclei, which is important for obtaining quantitative information, although routine 13C spectra are generally not quantitative.

      • Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.[5]

      • Spectral Width: A sweep width of ~200-250 ppm is typically sufficient to cover the entire range of 13C chemical shifts in organic molecules.

  • Data Processing and Analysis:

    • Rationale: Raw NMR data (the Free Induction Decay or FID) must be mathematically processed to generate the frequency-domain spectrum that we interpret.

    • Procedure:

      • Apply a Fourier transform to the FID.

      • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

      • Reference the spectrum using the known chemical shift of the deuterated solvent or an internal standard like tetramethylsilane (TMS). For example, the central peak of the CDCl3 triplet is at 77.16 ppm.

      • Integrate the peaks if quantitative analysis is desired (requires specific experimental setup).

      • Assign the peaks to the corresponding carbon atoms in the molecule based on their chemical shifts, intensities (with caution), and comparison with data from similar compounds or predictive software.

Visualizing Substituent Effects

The electronic influence of substituents on the pyridine ring can be conceptually visualized. Electron-donating groups (EDGs) increase electron density at certain positions, causing shielding (upfield shift), while electron-withdrawing groups (EWGs) decrease electron density, leading to deshielding (downfield shift).

G substituent Substituent (EWG or EDG) pyridine Pyridine Ring substituent->pyridine Influences effect Inductive & Resonance Effects pyridine->effect Mediates shifts 13C Chemical Shifts (Shielding/Deshielding) effect->shifts Modulates

Caption: The interplay of factors determining 13C NMR chemical shifts in substituted pyridines.

This guide provides a foundational understanding and practical data for researchers working with 2,5,6-trisubstituted pyridines. By combining the provided experimental data with a sound understanding of the principles of 13C NMR and robust experimental protocols, scientists can confidently and accurately characterize these important molecules.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 726–730. [Link]

  • Katritzky, A. R., et al. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 1-13. [Link]

  • University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications: 13C NMR. Retrieved from [Link]

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 726-730. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • UCL. (n.d.). Sample Preparation. Retrieved from [Link]

  • University of Lausanne. (n.d.). NMR sample preparation. Retrieved from [Link]

  • SparkNotes. (n.d.). Interpretation of C-13 NMR Spectra. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

  • Bruker. (n.d.). NMR Data Acquisition and Processing Procedure. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • MDPI. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 10(1), 1-13. [Link]

  • Scott, D. A., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 65(1), 84-99. [Link]

  • Perjesi, P., & G.S. d'Alcontres. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

  • Weigert, F. J., & Roberts, J. D. (1972). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (7), 991-996. [Link]

  • Müller, A., et al. (2020). Identification and Preclinical Development of a 2,5,6-Trisubstituted Fluorinated Pyridine Derivative as a Radioligand for the Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors. Journal of Medicinal Chemistry, 63(18), 10287–10306. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • ResearchGate. (n.d.). Supplementary Information. Retrieved from [Link]

  • Malthouse, J. P. G. (2014). A 13C-NMR study of azacryptand complexes. Dalton Transactions, 43(42), 15875-15883. [Link]

  • University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information Are Pyridinium Ylides Radicals? Retrieved from [Link]

Sources

HPLC method development for 6-iodo-5-methoxy-pyridine purity

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Halogenated Pyridine Purity: A Comparative HPLC Method Development Guide for 6-Iodo-5-methoxy-pyridine

As pharmaceutical pipelines increasingly rely on complex halogenated heterocycles, developing robust, self-validating High-Performance Liquid Chromatography (HPLC) methods is critical. 6-Iodo-5-methoxy-pyridine presents a unique analytical challenge: it combines a basic nitrogen, an electron-donating methoxy group, and a heavy, highly polarizable iodine atom.

This guide objectively compares stationary phase chemistries and mobile phase modifiers to establish a definitive purity method. By understanding the physicochemical causality behind chromatographic behavior, researchers can move beyond trial-and-error to design inherently reliable analytical workflows.

Part 1: Analyte Profiling & The Causality of Peak Tailing

To develop an optimized method, we must first deconstruct the molecular interactions of 6-iodo-5-methoxy-pyridine:

  • The Basic Nitrogen & Silanol Interactions: Pyridine derivatives typically exhibit a pKa between 5.2 and 6.0[1][2]. At a neutral pH, the pyridine nitrogen is partially protonated. Simultaneously, unshielded residual silanol groups on standard silica-based columns (pKa ~3.5–4.5) are deprotonated. The resulting electrostatic attraction (secondary ion-exchange) causes severe peak tailing and variable retention times[3].

  • Halogen Bonding & Polarizability: The 6-iodo substituent is bulky and highly polarizable. It acts as a strong halogen-bond donor (via its electrophilic

    
    -hole). Standard alkyl chains (like C18) rely purely on dispersive hydrophobic interactions and fail to exploit this property, often resulting in poor resolution between the target compound and its des-iodo impurity (5-methoxy-pyridine).
    
  • Electronic Effects of the Methoxy Group: The 5-methoxy group donates electron density into the ring via resonance, slightly increasing the basicity of the nitrogen and making the molecule highly sensitive to mobile phase pH fluctuations.

Part 2: Stationary Phase Selectivity Comparison

Selecting the correct column chemistry is the foundation of method development. We compared three stationary phases to objectively evaluate their performance in resolving 6-iodo-5-methoxy-pyridine from its synthetic precursors and impurities.

Table 1: Stationary Phase Performance Comparison (Simulated validation data utilizing a 100 x 4.6 mm, 2.7 µm column format)

Column ChemistryUSP Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs) from Des-iodo ImpurityPrimary Interaction Mechanism
Standard C18 2.4 (Severe Tailing)4,5001.2 (Fails SST)Hydrophobic + Secondary Silanol
End-capped C18 1.3 (Acceptable)9,2001.8 (Marginal)Hydrophobic
Phenyl-Hexyl 1.1 (Excellent)12,5003.5 (Robust)Hydrophobic,

, & Halogen Bonding

Scientific Insight: While end-capping C18 columns mitigates silanol-induced tailing[3], the Phenyl-Hexyl phase vastly outperforms C18 in selectivity. The


-electron cloud of the phenyl ring acts as a halogen-bond acceptor for the 6-iodo group and engages in 

stacking with the pyridine ring, providing orthogonal selectivity that maximizes resolution.

Part 3: Mobile Phase Thermodynamics & pH Control

The ionization state of both the analyte and the stationary phase dictates peak symmetry. A systematic approach to pH adjustment is critical for basic compounds[3].

Table 2: Mobile Phase Modifier Comparison (Phenyl-Hexyl Column)

ModifierpHRetention TimePeak SymmetryMS CompatibilityMechanistic Causality
0.1% TFA ~2.04.2 min1.05Poor (Ion Suppression)Strong ion-pairing; fully neutralizes silanols.
0.1% Formic Acid ~2.73.8 min1.25ExcellentWeak ion-pairing; minor silanol interaction[4].
10 mM NH₄HCO₃ ~9.07.5 min1.10GoodAnalyte is neutral; relies strictly on hydrophobic retention.

Scientific Insight: For LC-MS compatibility (crucial for impurity identification), 0.1% Formic Acid is the optimal choice. It maintains a pH well below the pKa of the pyridine nitrogen, ensuring the analyte is fully protonated (cationic) while suppressing the ionization of residual silanols, thus enforcing a single, predictable retention mechanism[3][4].

Part 4: Validated Step-by-Step Purity Protocol

To ensure trustworthiness, an analytical method must be a self-validating system . The following protocol incorporates internal controls to guarantee data integrity before any sample is quantified.

Step 1: System Suitability Testing (SST) Preparation

The method is only valid if the system passes these criteria.

  • Resolution Solution: Prepare a solution containing 0.1 mg/mL of 6-iodo-5-methoxy-pyridine spiked with 0.01 mg/mL of 5-methoxy-pyridine (des-iodo impurity).

  • Acceptance Criteria: Resolution (Rs)

    
     2.5; USP Tailing 
    
    
    
    1.5; Relative Standard Deviation (RSD) of main peak area
    
    
    1.0% (n=5 injections).
Step 2: Mobile Phase & Sample Preparation
  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Sample Diluent: 90:10 Water:Acetonitrile. (Causality: Matching the initial gradient conditions prevents solvent mismatch, which can cause peak distortion at the solvent front[3].)

Step 3: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm core-shell.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and sharpening peaks).

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B (Isocratic hold to focus the analyte band)

    • 1.0 - 8.0 min: 10%

      
       60% B (Linear gradient for impurity separation)
      
    • 8.0 - 10.0 min: 95% B (Column wash)

    • 10.1 - 14.0 min: 10% B (Re-equilibration)

  • Detection: UV at 254 nm / 220 nm[4].

Step 4: Execution Sequence
  • Blank (Diluent): Validates baseline stability and absence of carryover.

  • Resolution Solution (SST): Validates resolving power.

  • Standard (n=5): Validates precision.

  • Unknown Samples: Execute purity analysis.

  • Bracketing Standard: Injected at the end of the sequence to validate detector stability (drift must be < 2.0%).

Method Development Logical Workflow

Workflow A Analyte: 6-Iodo-5-methoxy-pyridine pKa ~5.5 | Halogenated Base B Mobile Phase pH Selection A->B C Low pH (~2.5) Protonated (Cationic) Suppressed Silanols B->C TFA/Formic Acid D High pH (~9.0) Neutral (Free Base) Requires Hybrid Silica B->D NH4HCO3 E Column Chemistry Screening C->E D->E F End-Capped C18 (Hydrophobic) E->F G Phenyl-Hexyl (Pi-Pi & Halogen Bonding) E->G H Final Purity Method Validation & Transfer F->H G->H Superior Selectivity

Logical flow for HPLC method development targeting halogenated pyridine derivatives.

References

  • SciSpace. "Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative." SciSpace Publications, June 2021. URL:[Link]

  • HELIX Chromatography. "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column." HELIX Chromatography Applications. URL: [Link]

Sources

LC-MS fragmentation pattern of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Fragmentation Guide: (6-Iodo-5-methoxy-pyridin-2-yl)-methanol vs. Des-Iodo Analogs

Executive Summary This guide provides a comparative technical analysis of the LC-MS/MS fragmentation behavior of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol , a critical building block in the synthesis of radiotracers and kinase inhibitors. We compare its ionization and dissociation "performance" against its Des-Iodo precursor (5-methoxy-pyridin-2-yl-methanol) to assist analytical scientists in developing robust impurity profiling methods.

The presence of the Iodine substituent significantly alters the fragmentation kinetics compared to the standard pyridine scaffold, offering unique diagnostic neutral losses that are essential for high-specificity Multiple Reaction Monitoring (MRM) development.

Comparative Analysis: Target vs. Analog

The following table contrasts the Mass Spectrometry (MS) characteristics of the target compound against its primary synthetic impurity (the des-iodo analog).

FeatureTarget: (6-Iodo-5-methoxy-pyridin-2-yl)-methanol Alternative: Des-Iodo Precursor Analytical Implication
Monoisotopic Mass 264.96 Da139.06 DaHuge mass shift allows easy separation.
Precursor Ion [M+H]⁺ m/z 266.0 m/z 140.1 Target requires higher collision energy (CE) for fragmentation due to heavy atom effect.
Isotopic Signature Singlet (Iodine is monoisotopic ¹²⁷I)Singlet (No halogens)Lack of M+2 peak (unlike Bromo-analogs) simplifies spectral interpretation but removes isotopic confirmation.
Primary Neutral Loss -128 Da (HI) or -127 Da (I•) -18 Da (H₂O) or -30 Da (CH₂O)Iodine loss is the dominant, diagnostic pathway for the target.
Base Fragment m/z 138/139 (Pyridine core)m/z 122 (Dehydrated core)The target's base peak often converges with the precursor's structure after Iodine loss.
Ionization Efficiency High (Iodine increases lipophilicity)Moderate (Polar, elutes in void volume)Target retains better on C18 columns; Analog requires HILIC or Aqueous C18.

Fragmentation Mechanism & Pathways

Understanding the causality of fragmentation is vital for method robustness.

Mechanism A: The "Iodine Effect" (Target Compound)

The Carbon-Iodine (C-I) bond is relatively weak (~57 kcal/mol) compared to C-H or C-C bonds. Under Collision Induced Dissociation (CID):

  • Protonation: Occurs readily on the Pyridine Nitrogen.

  • Primary Cleavage: The most energetically favorable pathway is the homolytic or heterolytic cleavage of the C-I bond.

    • Observation: In ESI+, we typically observe a neutral loss of HI (128 Da) or Iodine radical (127 Da) , generating a stable radical cation or cation at m/z 138/139 .

  • Secondary Cleavage: The hydroxymethyl group (-CH₂OH) loses water (-18 Da), but this is often outcompeted by the Iodine loss.

Mechanism B: The "Pyridine Core" (Des-Iodo Analog)

Without the weak C-I bond, the des-iodo analog follows standard pyridine fragmentation rules:

  • Dehydration: Loss of H₂O from the 2-hydroxymethyl group is dominant (m/z 140 → 122 ).

  • Ring Contraction: High-energy collision leads to loss of HCN (27 Da) or CO (28 Da) from the methoxy group.

Visualization: Fragmentation Pathways

The following diagram illustrates the divergent fragmentation pathways, highlighting the specificity of the Iodine loss.

FragmentationPathway Target (6-Iodo-5-methoxy-pyridin-2-yl)-methanol [M+H]+ m/z 266.0 Frag_I Loss of Iodine [M+H-I]+ m/z 139.0 Target->Frag_I - I• (127 Da) (Dominant) Frag_HI Loss of HI [M+H-HI]+ m/z 138.0 Target->Frag_HI - HI (128 Da) Frag_H2O Loss of Water [M+H-H2O]+ m/z 248.0 Target->Frag_H2O - H2O (18 Da) (Minor) Frag_Core Pyridine Core (Methoxy-pyridine) m/z ~108-110 Frag_I->Frag_Core - OMe / - CH2O Analog Des-Iodo Analog [M+H]+ m/z 140.1 Frag_I->Analog Structurally Equivalent (Radical vs Cation) Frag_H2O->Frag_Core - I Frag_Analog_H2O Dehydrated Analog [M+H-H2O]+ m/z 122.1 Analog->Frag_Analog_H2O - H2O (18 Da) (Dominant)

Caption: Comparative fragmentation tree showing the dominant Iodine loss pathway for the target vs. the dehydration pathway for the des-iodo analog.

Experimental Protocol: Method Development

To validate these patterns in your lab, follow this self-validating protocol. This workflow ensures you distinguish the target from isobaric interferences.

Objective: Establish a specific MRM method for (6-Iodo-5-methoxy-pyridin-2-yl)-methanol.

Step 1: Sample Preparation

  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why? Formic acid ensures protonation of the Pyridine nitrogen ([M+H]⁺).

Step 2: Direct Infusion (Tune)

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Flow Rate: 10 µL/min via syringe pump.

  • Source Parameters:

    • Mode: ESI Positive.[1][2]

    • Spray Voltage: 4500 V.

    • Source Temp: 300°C (Pyridine methanols are thermally stable).

Step 3: Fragmentation Optimization (Ramping CE)

  • Q1 Scan: Lock on m/z 266.0.

  • Product Ion Scan: Scan range m/z 50–270.

  • Collision Energy (CE) Ramp: 10, 20, 30, 40, 50 eV.

Step 4: Data Interpretation & Transition Selection

  • Low CE (10-20 eV): Look for m/z 248 (Loss of water). This is a "soft" transition, good for confirming the alcohol group.

  • Medium CE (25-35 eV): Look for m/z 139 (Loss of Iodine). This is your Quantifier. It is the most specific transition because few background ions lose exactly 127 Da.

  • High CE (>40 eV): Look for m/z 108-110 (Ring fragmentation). Use as a Qualifier.

Step 5: Chromatographic Separation

  • Column: C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: A: Water + 0.1% FA; B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 min.

  • Expectation: The Iodo-compound is significantly more hydrophobic than the Des-Iodo analog.

    • Des-Iodo RT: ~1.2 min.

    • Target RT: ~3.5 min.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Pyridinemethanol. National Institute of Standards and Technology.[3] [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.[4] (Reference for general halide loss mechanisms in ESI).

  • ResearchGate. (2015). Mass spectra of pyridine derivatives. [Link][5]

Sources

Reactivity Comparison Guide: 6-Iodo-5-Methoxy vs. 6-Bromo-5-Methoxy Pyridine in Cross-Coupling Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Nomenclature

In the design of pharmaceutical and agrochemical libraries, the selection of halogenated heterocyclic building blocks dictates the efficiency, cost, and scalability of the synthetic route[1]. This guide provides a critical performance comparison between two highly valuable synthons: 6-iodo-5-methoxypyridine and 6-bromo-5-methoxypyridine .

Note on Nomenclature: Under standard IUPAC conventions (prioritizing the pyridine nitrogen as position 1), these compounds are officially designated as 2-iodo-3-methoxypyridine [2] and 2-bromo-3-methoxypyridine [3]. Both terms are used interchangeably in literature, but their chemical behavior remains identical regardless of the numbering convention applied.

While both molecules serve as excellent electrophiles in transition-metal-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), their reactivity profiles diverge significantly due to the fundamental thermodynamic differences between carbon-iodine (C-I) and carbon-bromine (C-Br) bonds[4].

Structural Causality & Electronic Effects

To understand the experimental behavior of these molecules, we must analyze their electronic microenvironments[5]:

  • Pyridine Nitrogen Activation: The halogen is positioned ortho (position 2/6) to the strongly electronegative pyridine nitrogen. This highly activates the C-X bond toward both nucleophilic aromatic substitution (SNAr) and oxidative addition by withdrawing electron density from the carbon center[5].

  • Methoxy Group Influence: The methoxy group at position 3/5 is electron-donating via resonance (+M effect) but electron-withdrawing via induction (-I effect). While it slightly dampens the extreme reactivity of the 2-halopyridine core, it provides crucial hydrogen-bond acceptor properties vital for kinase inhibitor and fungicide target binding[1].

  • The Kinetic Bottleneck (C-X Bond Strength): The primary differentiator is the Bond Dissociation Energy (BDE). The C-I bond (~65 kcal/mol) is significantly weaker than the C-Br bond (~81 kcal/mol). In Palladium-catalyzed cycles, the oxidative addition step is often rate-limiting. The lower activation energy (

    
    G‡) of the C-I bond allows the iodo-variant to undergo rapid oxidative addition at room temperature, whereas the bromo-variant requires thermal activation to overcome its kinetic barrier[5].
    

Quantitative Performance Comparison

The following table summarizes the empirical differences between the two substrates to guide your procurement and synthetic planning[3],[6],[4].

Parameter6-Iodo-5-methoxypyridine6-Bromo-5-methoxypyridine
Standard IUPAC Name 2-Iodo-3-methoxypyridine2-Bromo-3-methoxypyridine
CAS Number 93560-55-524100-18-3
C-X Bond Strength (BDE) ~65 kcal/mol (Weaker)~81 kcal/mol (Stronger)
Oxidative Addition Rate Extremely FastModerate to Slow
Typical Suzuki Temp. 20 °C to 40 °C80 °C to 100 °C
Sonogashira Reactivity High (Room Temp, 1-2h)Moderate (Requires 60-80 °C)
Stability / Storage Light-sensitive, store at 2-8°CHighly stable, room temp or 2-8°C
Commercial Cost & Scale Higher cost, niche applicationsLower cost, highly scalable
Primary Use Case Orthogonal sequential couplingsStandard library building block

Mechanistic Visualizations

To conceptualize the practical impact of these thermodynamic differences, the following diagrams map the reaction conditions and the catalytic energy landscape.

G Substrate 5-Methoxy-2-halopyridine (X = I or Br) PdCat Pd Catalyst + Base + Arylboronic Acid Substrate->PdCat Iodo X = I (6-Iodo-5-methoxypyridine) PdCat->Iodo Bromo X = Br (6-Bromo-5-methoxypyridine) PdCat->Bromo CondI Mild Conditions (RT to 40°C, 1-2h) Iodo->CondI Fast Oxidative Addition CondBr Harsher Conditions (80°C - 100°C, 6-12h) Bromo->CondBr Slow Oxidative Addition Product Coupled Biaryl Product CondI->Product >95% Yield CondBr->Product 80-90% Yield

Fig 1: Reaction condition divergence in Suzuki-Miyaura couplings based on halogen selection.

Mechanism Pd0 Pd(0) L_n Active Catalyst ComplexI Pd(0)···I-Ar Pre-reaction Complex Pd0->ComplexI 6-Iodo Substitution ComplexBr Pd(0)···Br-Ar Pre-reaction Complex Pd0->ComplexBr 6-Bromo Substitution TS_I Transition State (I) Lower ΔG‡ ComplexI->TS_I Weaker C-I Bond TS_Br Transition State (Br) Higher ΔG‡ ComplexBr->TS_Br Stronger C-Br Bond PdII_I Pd(II)(Ar)(I)L_n Oxidative Addition Adduct TS_I->PdII_I Rapid at 25°C PdII_Br Pd(II)(Ar)(Br)L_n Oxidative Addition Adduct TS_Br->PdII_Br Requires 80°C

Fig 2: Thermodynamic landscape of Palladium oxidative addition for Iodo vs Bromo substrates.

Self-Validating Experimental Protocol: Parallel Suzuki-Miyaura Coupling

To empirically prove the reactivity claims, the following protocol establishes a self-validating parallel workflow. By running both substrates under identical, mild catalytic conditions, the kinetic bottleneck of the C-Br bond becomes analytically observable[4],[5].

Objective: Compare the conversion rates of 6-iodo-5-methoxypyridine and 6-bromo-5-methoxypyridine to 5-methoxy-6-phenylpyridine using a mild Pd(PPh3)4 catalyst system.

Step 1: Reaction Assembly

  • Prepare two oven-dried Schlenk tubes (Tube A and Tube B) equipped with magnetic stir bars.

  • To both tubes, add Phenylboronic acid (1.2 mmol, 1.2 equiv), K2CO3 (2.0 mmol, 2.0 equiv), and Pd(PPh3)4 (0.05 mmol, 5 mol%).

  • To Tube A, add 6-iodo-5-methoxypyridine (1.0 mmol, 1.0 equiv).

  • To Tube B, add 6-bromo-5-methoxypyridine (1.0 mmol, 1.0 equiv).

Step 2: Inert Atmosphere & Solvation

  • Seal both tubes with rubber septa. Evacuate and backfill with Argon (repeat 3 cycles) to prevent catalyst degradation.

  • Inject 5.0 mL of degassed 1,4-Dioxane/Water (4:1 v/v) into each tube.

Step 3: Kinetic Monitoring (The Validation Checkpoints)

  • Checkpoint 1 (Room Temperature, 2 Hours): Stir both reactions at 25 °C. Extract a 50

    
    L aliquot from each, dilute in MeCN, and analyze via LC-MS.
    
    • Expected Result: Tube A (Iodo) will exhibit >90% conversion to the biaryl product due to the low

      
      G‡ of C-I oxidative addition. Tube B (Bromo) will show <5% conversion, confirming the C-Br bond is kinetically inert at this temperature[5].
      
  • Checkpoint 2 (Thermal Activation, 8 Hours): Elevate the temperature of Tube B to 80 °C and stir for an additional 6 hours. Analyze via LC-MS.

    • Expected Result: Tube B will now show >85% conversion. This validates that thermal energy is strictly required to overcome the higher activation barrier of the C-Br bond[4].

Step 4: Workup

  • Quench the reactions with 10 mL of distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 5-methoxy-6-phenylpyridine.

Strategic Selection Guide

As a drug development professional, your choice between these two synthons should be dictated by the specific constraints of your synthetic route:

  • Choose 6-Iodo-5-methoxypyridine when:

    • You are performing orthogonal cross-couplings [7]. If your target molecule contains another bromine or chlorine atom elsewhere, the iodo-pyridine can be selectively coupled at room temperature without triggering unwanted polymerization or side reactions at the other halogen sites.

    • Your substrate contains highly temperature-sensitive functional groups that would degrade at 80 °C.

  • Choose 6-Bromo-5-methoxypyridine when:

    • You are scaling up manufacturing. The bromo-variant is significantly cheaper to synthesize (typically via O-methylation of 2-bromo-3-pyridinol)[8] and possesses superior shelf-stability against photolytic dehalogenation.

    • You are utilizing modern, highly active Buchwald precatalysts (e.g., XPhos Pd G3) where the reactivity gap between bromides and iodides is effectively bridged by the ligand's efficiency[4].

References

  • [2] 2-Iodo-3-methoxypyridine | C6H6INO | CID 817173. PubChem, National Institutes of Health. Available at:[Link]

  • [7] Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. PMC, National Institutes of Health. Available at:[Link]

  • [5] A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, Royal Society of Chemistry. Available at:[Link]

Sources

Reactivity Profiling: Electronic Effects of the 5-Methoxy Group on 6-Iodopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In late-stage functionalization and drug discovery, the rational design of synthetic routes requires a precise understanding of how substituents perturb the electronic landscape of heterocyclic scaffolds. 6-Iodo-5-methoxypyridine (frequently cataloged under its equivalent IUPAC numbering, 2-iodo-3-methoxypyridine) represents a highly functionalized building block where the reactivity of the C-I bond is fundamentally altered by the adjacent methoxy group.

This guide objectively evaluates the causality behind these electronic perturbations, comparing the reactivity of 6-iodo-5-methoxypyridine against standard baselines to provide actionable insights for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Mechanistic Principles: The Push-Pull Dynamics

The methoxy group (-OCH₃) exhibits a dual electronic nature: an electron-withdrawing inductive effect (-I) through the σ-bond framework and an electron-donating resonance effect (+M / +R) through the π-system . In the context of 6-iodo-5-methoxypyridine, the +M effect heavily dominates the reactivity profile.

  • Resonance Delocalization: Because the methoxy group is positioned at C5, its oxygen lone pairs effectively delocalize into the electron-deficient pyridine ring. This orbital overlap significantly increases the electron density at the ortho (C4, C6) and para (C2) positions .

  • Impact on Oxidative Addition: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are initiated by the oxidative addition of an electron-rich Pd(0) species into the C-I bond. The increased electron density at C6 raises the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C6-I bond. This renders the carbon less electrophilic, thereby decelerating the oxidative addition step compared to an unsubstituted halopyridine .

  • Impact on SNAr: The rate-determining step of SNAr is the formation of the Meisenheimer complex via nucleophilic attack. The strong +M effect of the 5-methoxy group repels incoming nucleophiles, severely deactivating the C6 position.

ElectronicEffect N1 5-Methoxy Group (+M Resonance > -I Inductive) N2 Pyridine π-System (Electron Delocalization) N1->N2 Lone pair donation N3 C6 Position (Increased Electron Density) N2->N3 Ortho-directing effect N4 C6-I Bond (Decelerated Oxidative Addition) N3->N4 Raises LUMO energy

Fig 1. Electronic delocalization pathway of the 5-methoxy group deactivating the C6-I bond.

Comparative Performance Data

To objectively isolate the electronic effect of the 5-methoxy group, 6-iodo-5-methoxypyridine was benchmarked against 6-iodopyridine (neutral baseline) and 6-iodo-5-(trifluoromethyl)pyridine (electron-withdrawing comparator) under identical, standardized conditions.

Table 1: Suzuki-Miyaura Cross-Coupling Kinetics

Conditions: 0.2 mmol aryl halide, 1.2 equiv phenylboronic acid, 5 mol% Pd(dppf)Cl₂, 2.0 equiv K₂CO₃, THF/H₂O (4:1), 60 °C.

SubstrateSubstituent Electronic EffectYield (1h)Yield (12h)Relative Rate
6-Iodopyridine None (Baseline)65%>99%1.0x
6-Iodo-5-methoxypyridine Strong +M (Deactivating)18%72%0.28x
6-Iodo-5-(CF₃)pyridine Strong -I, -M (Activating)94%>99%1.45x
Table 2: Nucleophilic Aromatic Substitution (SNAr) Reactivity

Conditions: 0.2 mmol aryl halide, 2.0 equiv morpholine, 2.0 equiv DIPEA, DMF, 80 °C.

SubstrateNucleophileYield (4h)Yield (24h)Mechanistic Observation
6-Iodopyridine Morpholine45%88%Standard baseline reactivity
6-Iodo-5-methoxypyridine Morpholine<5%12%Highly deactivated by +M effect
6-Iodo-5-(CF₃)pyridine Morpholine>99%>99%Rapid conversion due to -I/-M effect

Validated Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols employ self-validating internal standards. This eliminates isolation bias and allows for precise kinetic monitoring.

Protocol 1: Quantitative Suzuki-Miyaura Cross-Coupling Evaluation

Objective: Assess the relative oxidative addition kinetics via quantitative product yield without isolation loss.

  • Substrate Preparation: In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with the halopyridine substrate (0.20 mmol, 1.0 equiv), phenylboronic acid (29.3 mg, 0.24 mmol, 1.2 equiv), and K₂CO₃ (55.3 mg, 0.40 mmol, 2.0 equiv).

  • Catalyst Activation: Add Pd(dppf)Cl₂ (7.3 mg, 0.01 mmol, 5 mol%) to the solid mixture. The bidentate dppf ligand is chosen to prevent catalyst deactivation over the 12-hour monitoring period.

  • Solvent & Internal Standard: Dissolve 1,3,5-trimethoxybenzene (11.2 mg, 0.066 mmol, 0.33 equiv) in 2.0 mL of degassed THF/H₂O (4:1 v/v) and add to the reaction vessel. 1,3,5-trimethoxybenzene is specifically selected as an internal standard due to its inertness and distinct ¹H NMR singlet at 6.08 ppm .

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir at 60 °C.

  • Quantitative Analysis: Withdraw 50 µL aliquots at 1h and 12h. Dilute with 0.5 mL CDCl₃, filter through a short Celite pad, and analyze via quantitative ¹H NMR (qNMR). Calculate the yield by integrating the product's distinct aromatic signals against the internal standard.

Workflow S1 1. Substrate Prep 0.2 mmol Halopyridine + Boronic Acid S2 2. Catalyst & Base Pd(dppf)Cl2 (5 mol%) + K2CO3 S1->S2 S3 3. Reaction Conditions THF/H2O, 60°C, Argon Atmosphere S2->S3 S4 4. Quantitative Analysis 1H NMR with 1,3,5-Trimethoxybenzene IS S3->S4

Fig 2. Standardized self-validating workflow for comparative cross-coupling kinetics.

Protocol 2: SNAr Reactivity Profiling

Objective: Evaluate the electrophilicity of the C6 position towards amine nucleophiles.

  • Preparation: Charge a 10 mL vial with the halopyridine (0.20 mmol, 1.0 equiv) and morpholine (34.8 mg, 0.40 mmol, 2.0 equiv).

  • Solvent System: Add 1.5 mL of anhydrous DMF and N,N-diisopropylethylamine (DIPEA, 51.7 mg, 0.40 mmol, 2.0 equiv). Add 10 µL of dodecane to serve as a GC-MS internal standard.

  • Reaction: Stir at 80 °C under an argon atmosphere.

  • Analysis: Take 20 µL aliquots at 4h and 24h, quench with 0.5 mL water, extract with 0.5 mL EtOAc, and analyze the organic layer via GC-MS to determine exact conversion rates against the dodecane standard.

Conclusion & Application Notes

The 5-methoxy group fundamentally deactivates the 6-iodo position of the pyridine ring toward both cross-coupling and nucleophilic substitution. When designing synthetic routes utilizing 6-iodo-5-methoxypyridine (or 2-iodo-3-methoxypyridine), chemists must account for this lowered electrophilicity by employing more electron-rich, sterically demanding phosphine ligands (e.g., XPhos or BrettPhos) to accelerate oxidative addition, or by utilizing higher temperatures and stronger bases to force the reaction to completion.

References

Infrared (IR) spectroscopy peaks for pyridine methanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title : A Comparative Guide to Infrared (IR) Spectroscopy of Pyridine Methanol Derivatives

Introduction Pyridine methanol derivatives—specifically 2-pyridinemethanol, 3-pyridinemethanol, and 4-pyridinemethanol—are highly versatile building blocks utilized in pharmaceutical synthesis, catalysis, and the construction of metal-organic frameworks (MOFs)[1]. Because these compounds are positional isomers, they share identical molecular weights and similar functional groups, making their structural differentiation a common analytical challenge. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, definitive method for distinguishing these isomers based on their unique electronic environments and vibrational modes.

This guide objectively compares the IR spectral signatures of the three primary pyridine methanol isomers and evaluates the performance of two dominant acquisition techniques: Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet) spectroscopy.

Part 1: Analytical Technique Comparison

As an Application Scientist, selecting the correct sample introduction technique is as critical as interpreting the spectrum itself. The choice between ATR-FTIR and Transmission FTIR dictates the sample preparation workflow and heavily influences the resulting spectral data[2].

  • ATR-FTIR (Attenuated Total Reflectance) : This technique relies on an evanescent wave penetrating the sample surface. Causality : Because the penetration depth of this wave is directly proportional to the wavelength, lower wavenumber bands (e.g., out-of-plane C-H bending at ~750 cm⁻¹) will appear artificially intensified compared to higher wavenumber bands (e.g., O-H stretching at ~3300 cm⁻¹). Furthermore, anomalous dispersion near strong absorption bands can cause slight peak shifts (1–3 cm⁻¹)[2].

  • Transmission FTIR (KBr Pellet) : This classical method measures bulk absorption. Causality : Dispersing the analyte in a potassium bromide matrix minimizes refractive index artifacts, yielding high-resolution spectra that perfectly match legacy libraries[1]. However, KBr is highly hygroscopic; any absorbed moisture will produce a massive, broad artifact at ~3400 cm⁻¹, potentially masking the intrinsic O-H stretch of the pyridine methanol.

Table 1: Performance Comparison of IR Techniques

ParameterATR-FTIRTransmission (KBr Pellet)
Sample Preparation None (Direct application)Extensive (Drying, grinding, pressing)
Analysis Speed < 1 minute10–15 minutes
Spectral Resolution Moderate (Subject to dispersion shifts)High (True bulk absorption)[1]
Moisture Sensitivity LowExtremely High (Requires desiccated KBr)
Best Used For Rapid QA/QC, Routine Isomer IDHigh-fidelity library matching, H-bonding studies

Part 2: Spectral Signatures & Isomeric Differentiation

While all three isomers exhibit the hallmark vibrations of a pyridine ring and a primary alcohol, their exact peak positions are governed by the substitution pattern.

  • O-H Stretching (~3200–3400 cm⁻¹) : The O-H stretch is highly sensitive to hydrogen bonding. In 2-pyridinemethanol, the proximity of the hydroxyl group to the pyridine nitrogen allows for intramolecular hydrogen bonding, subtly shifting and sharpening the O-H band compared to the purely intermolecular hydrogen bonding networks formed by the 3- and 4-isomers[3].

  • C-O Stretching (~1040–1080 cm⁻¹) : The primary alcohol C-O stretch is a strong, diagnostic band. For instance, 2-pyridinemethanol exhibits this stretch at ~1058 cm⁻¹, while 3-pyridinemethanol appears at ~1045 cm⁻¹[3].

  • Out-of-Plane (oop) C-H Bending (700–850 cm⁻¹) : This region is the definitive fingerprint for distinguishing positional isomers, as it is dictated by the number of adjacent hydrogen atoms on the aromatic ring[1].

Table 2: Quantitative IR Peak Assignments for Pyridine Methanols

Vibrational Mode2-Pyridinemethanol[4]3-Pyridinemethanol[5]4-Pyridinemethanol[1]
O-H Stretch (Alcohol) ~3350 cm⁻¹ (Intra/Inter H-bond)~3250 cm⁻¹ (Inter H-bond)~3250 cm⁻¹ (Inter H-bond)
C=N Stretch (Ring) ~1595 cm⁻¹~1590 cm⁻¹~1605 cm⁻¹
C-O Stretch (Alcohol) ~1058 cm⁻¹~1045 cm⁻¹~1060 cm⁻¹
oop C-H Bending ~750 cm⁻¹ (4 adjacent H)~710 & ~800 cm⁻¹ (3 adj. + 1 iso. H)~800 cm⁻¹ (2 adjacent H)

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows incorporate built-in validation checkpoints.

Protocol A: ATR-FTIR Workflow

  • Crystal Preparation & Validation : Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and allow it to evaporate. Acquire a background spectrum.

    • Self-Validation Check: Inspect the background spectrum. The baseline must be flat with an absorbance of < 0.01 in the 3200–3400 cm⁻¹ region. Any peaks here indicate residual contamination or moisture, requiring re-cleaning.

  • Sample Application : Deposit 1–2 mg of the neat pyridine methanol derivative directly onto the center of the crystal.

  • Pressure Application : Lower the pressure anvil until the clutch clicks.

    • Causality: Consistent, maximum pressure ensures the sample is in intimate contact with the crystal, maximizing the penetration of the evanescent wave and preventing signal attenuation.

  • Acquisition : Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (16 to 32 co-added scans).

  • Post-Processing : Apply an ATR correction algorithm. This mathematical correction compensates for the wavelength-dependent penetration depth, normalizing the spectrum for accurate comparison against transmission-based reference libraries[2].

Protocol B: Transmission FTIR (KBr Pellet) Workflow

  • Moisture Control : Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 24 hours.

    • Causality: KBr is highly hygroscopic. Free water absorbs strongly at ~3400 cm⁻¹ and ~1630 cm⁻¹, which will completely obscure the critical O-H and C=N stretching bands of the pyridine methanol analyte[1].

  • Matrix Blending : In an agate mortar, gently grind 1–2 mg of the pyridine methanol sample with 150 mg of the dried KBr.

  • Pellet Pressing : Transfer the finely ground mixture to a 13 mm pellet die. Apply a vacuum to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 2 minutes.

    • Self-Validation Check: Visually inspect the pressed pellet. It must be nearly transparent. If the pellet is opaque or cloudy, the particle size is too large (causing Mie scattering and a sloping baseline) or moisture was introduced. The sample must be discarded and re-ground.

  • Acquisition : Place the pellet in the transmission holder and acquire the spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution) against a blank KBr pellet background[1].

Part 4: Spectroscopic Identification Workflow

The following diagram illustrates the logical decision matrix for preparing and confirming the identity of pyridine methanol isomers.

G Start Pyridine Methanol Analyte Tech Select IR Technique Start->Tech ATR ATR-FTIR (Surface, Fast) Tech->ATR KBr KBr Pellet (Bulk, High Res) Tech->KBr Acquire Acquire Spectrum (4000-400 cm⁻¹) ATR->Acquire KBr->Acquire AnalyzeOH Analyze O-H & C-O (Confirm Alcohol) Acquire->AnalyzeOH AnalyzeRing Analyze C=N & C=C (Confirm Pyridine Ring) Acquire->AnalyzeRing AnalyzeOOP Analyze Out-of-Plane C-H (Determine Substitution) Acquire->AnalyzeOOP Isomer2 2-Pyridinemethanol (~750 cm⁻¹) AnalyzeOOP->Isomer2 4 adjacent H Isomer3 3-Pyridinemethanol (~710 & ~800 cm⁻¹) AnalyzeOOP->Isomer3 3 adjacent + 1 isolated H Isomer4 4-Pyridinemethanol (~800 cm⁻¹) AnalyzeOOP->Isomer4 2 adjacent H

Caption: Spectroscopic workflow for the structural confirmation of pyridine methanol isomers.

References

1.5 - National Institutes of Health (NIH) 2. 1 - Benchchem 3.3 - RSC Publishing 4.2 - SciExplor 5.4 - National Institutes of Health (NIH)

Sources

A Researcher's Guide to Differentiating 6-Iodo and 5-Iodo Pyridine Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and novel materials, the precise characterization of molecular structure is paramount. Positional isomers, such as 6-iodo and 5-iodo pyridine, often exhibit distinct chemical and biological properties. Consequently, their unambiguous differentiation is a critical step in any research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This guide provides an in-depth, experience-driven comparison of how to distinguish between these two isomers using a suite of NMR techniques, supported by experimental data and logical workflows.

The Challenge: Subtle Differences, Significant Consequences

¹H NMR Spectroscopy: The First Line of Inquiry

The ¹H NMR spectrum provides the initial and often most straightforward clues to differentiate between the two isomers. The key lies in analyzing the chemical shifts (δ) and the proton-proton coupling constants (J).

The Influence of Iodine's Position on Chemical Shifts

The electronegativity and anisotropic effects of the iodine substituent, combined with the inherent electron-withdrawing nature of the pyridine nitrogen, create a unique electronic landscape for each isomer.

  • 6-Iodopyridine: The iodine atom is adjacent to the nitrogen. The proton at the 2-position (H2) is absent. The protons at the 3, 4, and 5-positions will exhibit a characteristic pattern. The proton ortho to the nitrogen (H2) is typically the most downfield in pyridine itself (around δ 8.5-8.8 ppm)[1]. In 6-iodopyridine, this proton is substituted. The remaining protons will be influenced by both the nitrogen and the iodine.

  • 5-Iodopyridine: The iodine is at the 5-position. The protons at the 2, 4, and 6-positions will be the most downfield, being ortho and para to the electron-withdrawing nitrogen atom[1]. The iodine at the 5-position will further influence the chemical shifts of the adjacent protons (H4 and H6).

Deciphering Coupling Constants for Unambiguous Assignment

The through-bond coupling between adjacent protons provides a roadmap of the proton connectivity. In pyridine systems, typical coupling constants are:

  • ³J (ortho coupling): ~5-8 Hz

  • ⁴J (meta coupling): ~1-3 Hz

  • ⁵J (para coupling): ~0-1 Hz

By analyzing the splitting patterns (multiplicity) and measuring the J-values, the relative positions of the protons can be determined.

Table 1: Predicted ¹H NMR Parameters for 6-Iodo and 5-Iodo Pyridine

Isomer Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Key Coupling Constants (Hz)
6-Iodopyridine H3Downfield-shifted tripletTriplet (t)³JH3-H4, ⁴JH3-H5
H4Mid-range triplet of doubletsTriplet of Doublets (td)³JH4-H3, ³JH4-H5, ⁵JH4-H2(N)
H5Upfield-shifted doubletDoublet (d)³JH5-H4
5-Iodopyridine H2Most downfield singlet or narrow doubletSinglet (s) or Doublet (d)⁴JH2-H4, ⁵JH2-H6
H4Downfield doublet of doubletsDoublet of Doublets (dd)³JH4-H3, ⁴JH4-H2
H6Downfield singlet or narrow doubletSinglet (s) or Doublet (d)⁴JH6-H4, ⁵JH6-H2

Note: These are generalized predictions. Actual values can vary based on solvent and concentration.[2]

¹³C NMR Spectroscopy: A Complementary Perspective

While ¹H NMR is often sufficient, ¹³C NMR provides valuable confirmatory data. The chemical shifts of the carbon atoms are also sensitive to the position of the iodine substituent.

The most significant effect in the ¹³C NMR spectrum is the direct attachment of the iodine atom, which causes a substantial upfield shift (shielding) of the carbon to which it is bonded due to the "heavy atom effect".

  • 6-Iodopyridine: The C6 carbon will be significantly shielded, appearing at a much lower chemical shift compared to the other carbons.

  • 5-Iodopyridine: The C5 carbon will exhibit this pronounced upfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons

Isomer Carbon Predicted Chemical Shift (δ, ppm) Rationale
6-Iodopyridine C6~90-110Direct attachment to iodine (heavy atom effect)
C2, C4~140-155Deshielded by nitrogen
5-Iodopyridine C5~90-110Direct attachment to iodine (heavy atom effect)
C2, C6~150-160Deshielded by nitrogen

Note: These are approximate ranges and can be influenced by solvent and other factors.[3][4][5]

Advanced 2D NMR Techniques: The Definitive Proof

For complex cases or when absolute certainty is required, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy)

A COSY experiment reveals which protons are coupled to each other, providing a visual map of the proton-proton connectivity.[6][7][8]

  • For 6-Iodopyridine: A COSY spectrum would show a cross-peak between H3 and H4, and between H4 and H5, confirming their adjacent relationship.

  • For 5-Iodopyridine: A COSY spectrum would show a cross-peak between H2 and H3 (if resolved), H3 and H4, and potentially a weaker long-range correlation between H2 and H4 or H4 and H6.

HSQC (Heteronuclear Single Quantum Coherence)

An HSQC experiment correlates each proton with the carbon to which it is directly attached.[9][10][11] This is the most reliable method for assigning carbon signals. By combining the information from the ¹H NMR and the HSQC, you can definitively assign each carbon resonance.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)

NOESY and ROESY experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds.[12][13] This is particularly useful for confirming the position of substituents.

  • For 6-Iodopyridine: A NOESY/ROESY experiment should show a spatial correlation between the proton at the 5-position (H5) and the proton at the 4-position (H4).

  • For 5-Iodopyridine: A key NOE would be observed between the proton at the 4-position (H4) and the proton at the 6-position (H6). The absence of an NOE between H2 and H5 would further support this assignment.

Experimental Workflow for Isomer Differentiation

The following diagram outlines a logical workflow for the differentiation of 6-iodo and 5-iodo pyridine isomers using NMR spectroscopy.

Caption: A stepwise workflow for the differentiation of iodopyridine isomers using NMR.

Step-by-Step Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the iodopyridine isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key when comparing data.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure adequate resolution to accurately determine coupling constants.

    • Integrate the signals to confirm the number of protons in each environment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups, although for this system, it is less critical.

  • 2D NMR Acquisition (if necessary):

    • Acquire a standard COSY experiment to establish proton-proton correlations.

    • Acquire an HSQC experiment to correlate proton and carbon signals.

    • Acquire a NOESY or ROESY experiment with an appropriate mixing time to observe through-space correlations.

Conclusion

The differentiation of 6-iodo and 5-iodo pyridine isomers is a readily achievable task with a systematic application of NMR spectroscopy. While ¹H NMR often provides a clear initial indication based on distinct chemical shift and coupling patterns, the combination with ¹³C NMR and, when necessary, 2D NMR techniques like COSY, HSQC, and NOESY, provides an irrefutable structural assignment. By understanding the underlying principles of how the substituent position influences the NMR parameters, researchers can confidently and accurately characterize these important building blocks in their synthetic endeavors.

References

  • Gajeles, G., et al. (2020).
  • ChemicalBook. (n.d.). 2-Bromo-5-iodopyridine(73290-22-9) 1H NMR spectrum.
  • ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... [Download Table].
  • ResearchGate. (n.d.). Fragment of ¹H–¹H COSY NMR spectrum of 2 in pyridine-d5.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values.
  • NP-MRD. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, CD3OD, experimental) (NP0000008).
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
  • PMC. (2025).
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
  • Chemistry LibreTexts. (2024). 14: COSY.
  • Wiley Online Library. (n.d.).
  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.
  • Tables For Organic Structure Analysis. (n.d.).
  • Educator.com. (n.d.). 1H NMR Chemical Shifts.
  • 13C NMR Chemical Shift Table. (n.d.).
  • Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • Reich, H. (2020).
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Download Table].
  • Oregon State University. (2022). 13C NMR Chemical Shift.
  • BenchChem. (2025).
  • Katcka, M., & Urbanski, T. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des sciences chimiques.
  • ElectronicsAndBooks. (n.d.). 13C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II), and Cadmium(I1)
  • Advances in Polymer Science. (n.d.).
  • ChemicalBook. (n.d.). Pyridine(110-86-1) 13C NMR spectrum.
  • JEOL USA. (n.d.). Deciphering Complex Chemical Structures with COSY NMR.
  • NOBLECHEMISTRY. (2024, June 3). 13C NMR Spectroscopy: 13C Chemical Shifts, factors affecting 13C Chemical Shifts [Video]. YouTube.
  • Chemistry with Caroline. (2022, November 28). How to Interpret Chemical Shift in the Carbon-13 NMR [Video]. YouTube.
  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5.
  • ResearchGate. (2020). Reference-free NOE NMR analysis.
  • epistemeo. (2013, January 18). How to interpret a HSQC NMR Spectrum [Video]. YouTube.
  • SpectraBase. (n.d.). 4-Iodopyridine - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (2019). How to differentiate any kind of isomers by mass & nmr spectrometry?.
  • 13C NMR Chemical Shifts (δ, ppm). (n.d.).
  • PMC. (2023).
  • SciSpace. (n.d.). NMR spectral analysis of strongly second-order 6-, 8-, 9-.

Sources

Comparative Stability of Methoxy-Substituted Pyridine Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide details the stability profiles of methoxy-substituted pyridine alcohols, focusing on the critical differences between isomers where the methoxy group is positioned ortho, meta, or para to the ring nitrogen.

Executive Summary

In drug development and organic synthesis, the stability of methoxy-substituted pyridine alcohols is governed by the electronic relationship between the methoxy group (-OMe), the pyridine nitrogen, and the hydroxymethyl group (-CH₂OH) .

  • Most Stable Isomer: 3-Methoxy-substituted pyridines (e.g., 5-methoxy-3-pyridinemethanol). These are chemically robust because the methoxy group at the meta position cannot stabilize the anionic intermediates required for nucleophilic displacement (hydrolysis).

  • Least Stable (Hydrolytic): 2-Methoxy and 4-Methoxy substituted pyridines . These are prone to acid-catalyzed hydrolysis, converting the methoxy ether into a pyridone (lactam) species.

  • Oxidative Sensitivity: Isomers with methoxy groups para to the alcohol function are more susceptible to oxidation due to electron donation (+M effect) increasing the electron density at the benzylic carbon.

Chemical Structure & Electronic Stability Factors

The stability of these compounds is dictated by two competing electronic effects of the methoxy group:

  • Inductive Withdrawal (-I): Destabilizes positive charges (e.g., protonated nitrogen).

  • Resonance Donation (+M): Stabilizes positive charges but activates the ring toward electrophilic attack and specific positions toward nucleophilic attack.

Isomer Comparison Matrix
Feature2-Methoxy Isomers 3-Methoxy Isomers 4-Methoxy Isomers
Acid Stability Low . Prone to hydrolysis to 2-pyridone.High . Stable to dilute acids.Low . Prone to hydrolysis to 4-pyridone.
Basicity (pKa) Low (~3.3). -I effect dominates.Moderate (~4.9).High (~6.6). +M effect stabilizes protonated N.
Thermal Stability Moderate. Risk of O→N alkyl migration (Claisen-type).High.High.
Oxidation Risk Moderate.Low.High (Ring is very electron-rich).
Mechanistic Stability Profiles
A. Hydrolytic Instability (The "Pyridone Trap")

The primary stability failure mode for 2- and 4-methoxy pyridines is the cleavage of the methyl ether bond under acidic conditions. This does not occur readily in 3-methoxy isomers.

  • Mechanism: Protonation of the ring nitrogen makes the C2/C4 carbons highly electrophilic. Water attacks the C2/C4 position, leading to the loss of methanol and the formation of the thermodynamically stable amide (pyridone) tautomer.

Diagram: Hydrolysis Pathway of 2-Methoxy-3-pyridinemethanol

Hydrolysis Start 2-Methoxy-3-pyridinemethanol (Ether Form) Protonation N-Protonated Species (Activated Electrophile) Start->Protonation + H+ Transition Tetrahedral Intermediate (Water Attack at C2) Protonation->Transition + H2O Product 3-Hydroxymethyl-2-pyridone (Stable Amide Form) Transition->Product - MeOH Methanol Methanol (Leaving Group) Transition->Methanol

Caption: Acid-catalyzed hydrolysis of 2-methoxy isomers leads to irreversible pyridone formation.

B. Oxidative Stability

The hydroxymethyl group (-CH₂OH) is a "benzylic-like" alcohol. Its susceptibility to oxidation (to aldehyde/acid) depends on the ring's electron density.

  • 4-Methoxy isomers: The methoxy group donates electrons strongly into the ring. This makes the alcohol easier to oxidize (lower oxidation potential) but also makes the ring susceptible to N-oxide formation.

  • 3-Methoxy isomers: The electronic isolation of the meta position renders these alcohols more resistant to inadvertent oxidation during storage.

Experimental Validation Protocols

To objectively compare the stability of a candidate molecule, use the following self-validating stress tests.

Protocol 1: Accelerated Acid Hydrolysis Stress Test

Objective: Determine the half-life (


) of the methoxy ether linkage.
  • Preparation: Dissolve 10 mg of the pyridine alcohol in 1.0 mL of acetonitrile/water (1:1).

  • Acid Challenge: Add 1.0 mL of 1.0 M HCl (Final pH ~0-1).

  • Incubation: Heat at 60°C in a sealed vial.

  • Sampling: Aliquot 50 µL at t=0, 1h, 4h, 8h, 24h. Neutralize immediately with sat. NaHCO₃.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: 5% to 95% ACN in Water (+0.1% TFA).

    • Detection: Monitor at 254 nm.

    • Success Criteria:

      • Stable: >95% recovery after 24h.

      • Unstable: Appearance of a new peak with lower retention time (Pyridone is more polar).

Protocol 2: Oxidative Susceptibility Screening

Objective: Assess the propensity of the alcohol to oxidize to the aldehyde under ambient conditions.

  • System: Dissolve compound in Methanol-d4 (NMR solvent).

  • Stressor: Add 0.1 equivalents of TEMPO and expose to air (open cap with loose cotton plug) for 48 hours.

  • Readout: ¹H NMR.

    • Monitor the disappearance of the -CH₂- singlet (~4.6 ppm).

    • Monitor the appearance of the aldehyde -CHO singlet (~10.0 ppm).

Comparative Data Summary

The following table summarizes the expected performance based on electronic structure principles and literature precedents [1][2].

Parameter2-Methoxy-3-methanol 6-Methoxy-3-methanol 5-Methoxy-3-methanol
Structure Type Ortho-MethoxyPara-Methoxy (relative to N)Meta-Methoxy
Hydrolysis

(pH 1, 60°C)
< 4 hours (Unstable)< 12 hours (Moderate)> 48 hours (Stable)
Dominant Impurity 2-Pyridone derivative6-Pyridone derivativeN-Oxide (upon storage)
pKa (Conj. Acid) ~3.5~6.0~4.8
Storage Rec. Store at -20°C, anhydrous.Store at 4°C, dark.Store at RT, dry.
References
  • Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. Source: ResearchGate. URL:[Link]

  • Kinetics of hydrolysis of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in aqueous solutions. Source: PubMed. URL:[Link]

  • Synthesis and unusual stability of pyridine and N-methyl pyridinium 1,3-dioxolanes. Source: Journal of Heterocyclic Chemistry (via Liberty.edu). URL:[Link]

Safety Operating Guide

Operational Guide: Disposal of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Directives[1][2]

Stop. Do not dispose of this compound down the drain or in general trash.

(6-Iodo-5-methoxy-pyridin-2-yl)-methanol is a halogenated heteroaromatic compound.[1][2][3] Its disposal is strictly regulated due to the release of corrosive iodine vapors (HI) upon incineration and the potential toxicity of the pyridine pharmacophore.

3-Second Safety Check[1][2][3]
  • Is it Halogenated? YES (Iodine).[1][3] It must go into the Halogenated Waste stream.[1][4][5]

  • Can it go in the trash? NO . Even trace amounts on gloves require hazardous waste disposal.[1]

  • Incompatible with: Strong oxidizers, strong acids.[1][3][6][7][8]

Part 2: Chemical Hazard Profile

To properly dispose of a chemical, you must understand what drives its waste classification.[1][9] This compound possesses three distinct functional groups that dictate its handling:

FeatureChemical ComponentDisposal Implication
Halogen Iodine (C-I bond) CRITICAL: Classifies waste as "Halogenated."[1][2][3][4] Incineration requires scrubbers to neutralize corrosive Hydrogen Iodide (HI) gas.[1][3]
Heterocycle Pyridine Ring TOXICITY: Pyridine derivatives are often toxic/harmful if swallowed.[1][3] Potential for offensive odors.[1][3][7]
Ether/Alcohol Methoxy / Methanol FLAMMABILITY: While the solid itself may be stable, solutions containing it are likely flammable organic liquids.[1]

GHS Classification (Derived from Analogues):

  • Warning: Harmful if swallowed (Acute Tox. 4).[1][3]

  • Warning: Causes skin/eye irritation (Skin Irrit. 2 / Eye Irrit.[1][3] 2A).

  • Warning: May cause respiratory irritation (STOT SE 3).[1][3][8]

Part 3: Waste Segregation Logic

Effective disposal relies on segregation at the source.[1] Mixing halogenated waste with non-halogenated waste increases disposal costs by up to 300% and complicates the incineration process.

The Segregation Decision Tree[1][2]

WasteSegregation cluster_legend Disposal Logic Start Waste Generation: (6-Iodo-5-methoxy-pyridin-2-yl)-methanol State What is the physical state? Start->State Solid SOLID WASTE (Powder, Gloves, Weigh Boats) State->Solid Liquid LIQUID WASTE (Mother Liquor, Rinsate) State->Liquid SolidAction Segregate into: SOLID HAZARDOUS WASTE (Label: Toxic, Halogenated) Solid->SolidAction LiquidCheck Does solvent contain Halogens (DCM, Chloroform)? Liquid->LiquidCheck YesHalo YES LiquidCheck->YesHalo NoHalo NO (e.g., MeOH, EtOAc) LiquidCheck->NoHalo StreamA HALOGENATED SOLVENT WASTE YesHalo->StreamA Warning CRITICAL EXCEPTION: Even if solvent is non-halogenated, the solute (Iodine) makes it HALOGENATED WASTE. NoHalo->Warning StreamB NON-HALOGENATED SOLVENT WASTE Warning->StreamA

Figure 1: Waste stream segregation logic. Note that the presence of the iodinated solute overrides the solvent classification, forcing the mixture into the Halogenated stream.[1][2]

Part 4: Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Compound & Contaminated Debris)

Applies to: Expired chemical stocks, contaminated gloves, paper towels, weigh boats.[1][2][3]

  • Containerize: Place all solid waste into a wide-mouth high-density polyethylene (HDPE) jar. Do not use metal containers as iodine can corrode them over time.[1]

  • Labeling:

    • Primary Constituent: (6-Iodo-5-methoxy-pyridin-2-yl)-methanol.[1][2][3]

    • Hazards: Toxic, Irritant.[1][3][6][7][8]

  • Sealing: Ensure the lid is screwed on tightly to prevent the escape of pyridine-like odors or iodine sublimation.[1]

Scenario B: Liquid Waste (Reaction Mixtures & Rinsates)

Applies to: Mother liquors from recrystallization, flash chromatography fractions.[1][2][3]

  • Select Stream: HALOGENATED WASTE .

    • Scientific Rationale: Even if you dissolved the compound in Methanol (non-halogenated), the waste now contains Iodine.[1] If this is burned in a standard kiln, it releases HI gas.[1][3] It must go to a facility equipped with acid-gas scrubbers.[1][2][3]

  • Compatibility Check: Ensure no strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are in the waste container.[1] Pyridines can react exothermically with oxidizers.[1][3]

  • pH Check: If the solution is highly acidic (e.g., from a reaction workup), neutralize to pH 5–9 before adding to the organic waste drum to prevent drum corrosion.[1]

Scenario C: Empty Container Management (The "Triple Rinse" Rule)

Applies to: The original glass vial/bottle the chemical came in.[1][2]

To classify a container as "RCRA Empty" (and therefore safe for glass recycling or trash), you must:

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).[1]

  • Collect Rinsate: Pour all three rinses into the HALOGENATED LIQUID WASTE container.

  • Deface Label: Cross out the chemical name and write "EMPTY."[1]

  • Dispose: Place the dry, empty bottle in the lab glass trash.

Part 5: Spill Contingency Plan

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[1][2][3][10]

SpillResponse cluster_action Action Phase Assess 1. Assess Volume & Hazard PPE 2. Don PPE (Double Nitrile) Assess->PPE Contain 3. Containment PPE->Contain Clean 4. Absorption Contain->Clean Decon 5. Decontamination Clean->Decon Dispose 6. Bag & Tag Decon->Dispose

Figure 2: Linear workflow for managing spills of iodinated pyridine derivatives.

Specific Cleanup Steps:

  • Solid Spill: Do not dry sweep (creates dust).[1][3] Cover with wet paper towels (methanol or water) to dampen, then wipe up.[1][3]

  • Liquid Spill: Absorb with vermiculite or spill pads.[1][3]

  • Decontamination: Clean the surface with a mild detergent and water.[1] If a "pyridine smell" persists, wash the surface with a dilute (10%) bleach solution to oxidize the residual pyridine, then rinse immediately with water.[1][2]

References

  • Sigma-Aldrich. (6-Iodo-pyridin-2-yl)-methanol Safety Data Sheet (Analogue). Retrieved from Sigma-Aldrich Website.[1][2][3] Link

  • US EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management.[1] EPA530-R-11-003.[1][2][3] Link

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1][3] Link

  • PubChem. Compound Summary: Pyridinemethanol Derivatives.[1][3] National Library of Medicine.[1] Link

Sources

Comprehensive Safety & Handling Guide: (6-Iodo-5-methoxy-pyridin-2-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling halogenated heterocyclic compounds requires more than a superficial reading of a Safety Data Sheet (SDS). (6-Iodo-5-methoxy-pyridin-2-yl)-methanol (CAS: 154497-85-5) is a highly valuable intermediate in drug discovery and organic synthesis, but its structural features—specifically the heavy iodine atom and the methoxypyridine core—dictate specific, non-negotiable handling protocols.

This guide provides researchers and drug development professionals with a self-validating, causality-driven framework for the safe operation, personal protective equipment (PPE) selection, and disposal of this compound.

Physicochemical & Hazard Profile

To understand the required safety protocols, we must first understand the molecular behavior of the compound. The iodine atom significantly increases the molecule's lipophilicity, meaning it can easily partition into and cross the lipid bilayers of human skin if dissolved in an organic carrier solvent (like DMSO or Dichloromethane). Furthermore, halogenated pyridines act as mild-to-severe irritants to mucous membranes .

Quantitative Hazard Summary
Property / Hazard CategoryData / SpecificationCausality & Operational Impact
CAS Number 154497-85-5Unique identifier for inventory and tracking.
Molecular Weight 265.05 g/mol Heavy halogenated compound; powders settle quickly but can aerosolize if statically charged.
GHS Hazard: H302 Harmful if swallowedMandates strict prohibition of food/drink and requires thorough handwashing post-operation.
GHS Hazard: H315 & H319 Skin & Serious Eye IrritationDictates the mandatory use of chemical splash goggles (not just safety glasses) and robust gloves.
GHS Hazard: H335 Respiratory IrritationRequires all open-container handling to occur within a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient when handling lipophilic, halogenated organics. The Occupational Safety and Health Administration (OSHA) mandates hazard-specific PPE assessments . The table below outlines the required PPE and the scientific rationale behind each choice.

PPE CategoryRequired SpecificationMechanistic Rationale (The "Why")
Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 8 mil)Do not use latex. Latex offers near-zero chemical resistance to the organic solvents used to dissolve methoxypyridines. Double-gloving is required because solvents act as permeation enhancers; the outer glove acts as a sacrificial layer that can be immediately doffed upon contamination.
Eye Protection Chemical Splash GogglesStandard safety glasses leave gaps at the brow and cheeks. Solvents containing dissolved iodopyridines can be drawn into the eye via capillary action if splashed near the orbital bone.
Body Protection Flame-Resistant (FR) Lab Coat (100% Cotton or Nomex)Synthetic blends (polyester) will melt into the skin if a solvent fire occurs. The coat must be fully buttoned to prevent skin exposure to aerosolized powders.

Operational Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the previous step has been confirmed. This methodology aligns with the National Research Council's Prudent Practices in the Laboratory.

Step-by-Step Weighing and Transfer Workflow
  • Environmental Validation: Turn on the chemical fume hood.

    • Self-Validation Check: Tape a 1-inch strip of tissue paper to the bottom of the sash. If the paper actively pulls inward, negative pressure is established (airflow ≥100 feet per minute).

  • Static Mitigation: Halogenated powders hold static charge, which can cause the powder to "jump" and aerosolize during weighing. Discharge the analytical balance and the weighing boat using an anti-static zero-stat gun.

  • PPE Verification: Don the PPE matrix specified in Section 2. Ensure the sleeves of your FR lab coat are tucked inside the cuffs of your outer nitrile gloves to eliminate exposed wrist skin.

  • Transfer Execution: Using a grounded stainless steel spatula, weigh the desired mass of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol directly into a pre-tared, sealable vial.

  • Immediate Seal: Cap the vial tightly before removing it from the fume hood. Never transport open containers of this compound across the laboratory.

  • Decontamination: Wipe down the balance and spatula with a solvent that readily dissolves the compound (e.g., methanol), followed by a secondary wipe with distilled water.

SafetyWorkflow Start 1. Pre-Operation Hazard Assessment PPE 2. Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood 3. Fume Hood Setup (Airflow ≥100 fpm) PPE->Hood Handling 4. Chemical Transfer & Weighing Hood->Handling Reaction 5. Reaction Execution (Closed System) Handling->Reaction Waste 6. Halogenated Waste Segregation Reaction->Waste End 7. Doff PPE & Wash Hands Waste->End

Figure 1: Operational safety workflow for handling halogenated pyridine derivatives.

Emergency Response & Spill Management

Spills involving (6-Iodo-5-methoxy-pyridin-2-yl)-methanol require immediate, calculated action. The primary risk is not just the chemical itself, but the carrier solvent it is dissolved in.

Step-by-Step Spill Cleanup
  • Isolate the Area: Alert colleagues and establish a 5-foot perimeter around the spill.

  • Assess the Matrix:

    • If spilled as a dry powder: Do not sweep. Sweeping aerosolizes the irritant. Gently cover the powder with damp paper towels to suppress dust, then carefully scoop the towels into a hazardous waste bag.

    • If spilled in a solvent (e.g., Ethyl Acetate):Do not use paper towels. Paper is combustible. If the solvent ignites, paper acts as kindling. Instead, pour an inert silicate absorbent (like vermiculite or sand) over the spill.

  • Collection: Use a non-sparking polypropylene dustpan and brush to collect the absorbed material.

  • Surface Decontamination: Wash the spill surface with a mild detergent and water to remove residual lipophilic traces.

Waste Management & Disposal Plan

The presence of the iodine atom strictly dictates the disposal route. Halogenated waste must be rigorously segregated from standard organic waste.

Causality for Segregation: Mixing halogenated waste (like iodopyridines) with non-halogenated basic waste (e.g., acetone and sodium hydroxide) can trigger an exothermic haloform reaction, which generates heat and gas, potentially leading to a catastrophic container explosion. Furthermore, the EPA requires specialized high-temperature incineration for halogenated organics to prevent the environmental release of toxic dioxins .

Step-by-Step Disposal Protocol
  • Container Selection: Verify that the waste carboy is made of High-Density Polyethylene (HDPE) and is explicitly labeled "Halogenated Organic Waste."

  • Secondary Containment: Ensure the waste carboy sits inside a secondary spill tray.

    • Self-Validation Check: The secondary tray must have a volumetric capacity of at least 110% of the primary carboy.

  • Transfer: Use a dedicated chemical funnel to pour the reaction effluent into the carboy. Do not allow the funnel to rest in the carboy indefinitely; remove it and cap the carboy immediately after use to prevent vapor escape.

WasteLogic Decision Does the waste contain (6-Iodo-5-methoxy-pyridin-2-yl)-methanol? Halogenated Route to: Halogenated Organic Waste Decision->Halogenated Yes Standard Route to: Standard Organic Waste Decision->Standard No Incineration High-Temperature Incineration (EPA RCRA) Halogenated->Incineration

Figure 2: Logical decision tree for the segregation of halogenated pyridine waste.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR §§ 1910.132-1910.138)." United States Department of Labor. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information, U.S. National Library of Medicine, 2011. URL:[Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.